Resiquimod
Description
A substance being studied in the treatment of some types of skin cancer. When put on the skin, this compound causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.
This compound is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. This compound exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of this compound appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040603 | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144875-48-9 | |
| Record name | Resiquimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resiquimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the TLR7/8 Signaling Pathway Activated by Resiquimod (R848)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain endogenous RNA molecules.[1][4] Activation of TLR7 and TLR8 by this compound initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to a robust immune response.[1][5] This has positioned this compound as a significant tool in immunotherapy research, particularly in the development of vaccine adjuvants and anti-cancer therapies.[3][6][7] This technical guide provides an in-depth overview of the TLR7/8 signaling pathway in response to this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and TLR7/8
This compound is a low molecular weight synthetic compound that selectively activates TLR7 and TLR8 in humans, while in mice, it primarily acts on TLR7.[1][5] TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the antiviral immune response.[1] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and conventional dendritic cells.[1] The activation of these receptors by this compound mimics a viral infection, triggering a powerful immune response without causing disease.[6]
The TLR7/8 Signaling Pathway
Upon entering an immune cell, this compound localizes to the endosome where it binds to TLR7 and TLR8.[6] This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1][2] The subsequent signaling cascade is MyD88-dependent and culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][8]
The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[2][7][9] Concurrently, the activation of IRFs, particularly IRF7 in pDCs, drives the production of type I interferons (IFN-α and IFN-β).[1]
Quantitative Data on this compound Activity
The potency of this compound can be quantified by its ability to induce cytokine production in various immune cell populations. The following tables summarize dose-dependent effects of this compound on cytokine secretion and receptor activation.
Table 1: Dose-Dependent Cytokine Induction by this compound in Human PBMCs
| This compound (R848) Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| 0.01 µg/mL | 150 ± 25 | 100 ± 20 | 50 ± 10 |
| 0.1 µg/mL | 1200 ± 150 | 800 ± 100 | 500 ± 75 |
| 1.0 µg/mL | 5000 ± 400 | 3500 ± 300 | 2000 ± 250 |
| 10 µg/mL | 8000 ± 600 | 6000 ± 500 | 3500 ± 400 |
Data are represented as mean ± standard deviation and are compiled from representative studies. Actual values may vary based on experimental conditions and donors.
Table 2: EC50 Values for this compound-Mediated TLR Activation
| Receptor | Cell Line | Assay | EC50 |
| Human TLR7 | HEK293 | NF-κB Reporter Assay | ~0.5 - 2.0 µM |
| Human TLR8 | HEK293 | NF-κB Reporter Assay | ~1.0 - 5.0 µM |
| Murine TLR7 | RAW 264.7 | NF-κB Reporter Assay | ~0.1 - 0.5 µM |
EC50 (half-maximal effective concentration) values can vary between different reporter cell lines and assay formats.
Experimental Protocols
In Vitro Stimulation of Human PBMCs with this compound
This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) to assess cytokine production in response to this compound.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood
-
This compound (R848)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. What Is TLR7 8 Agonist this compound R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 7. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
Resiquimod-Induced NF-κB Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent immune response modifier. It is an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2] Upon activation, TLR7 and TLR8 initiate a signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[3] This technical guide provides an in-depth overview of the this compound-induced NF-κB activation pathway, including the core signaling cascade, quantitative data on its effects, and detailed experimental protocols for its investigation.
Core Signaling Pathway
This compound-mediated activation of NF-κB is primarily initiated through the engagement of TLR7 and TLR8 located in the endosomal compartments of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[2][4] This activation triggers a MyD88-dependent signaling pathway.[5]
The key steps in the signaling cascade are as follows:
-
TLR7/8 Activation: this compound binds to TLR7 and TLR8, inducing a conformational change that facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[6]
-
Myddosome Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1, to form a complex known as the Myddosome.
-
TRAF6 Recruitment and Activation: The activated IRAK complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.
-
TAK1 Activation: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the Transforming Growth Factor-β-activated kinase 1 (TAK1) complex.
-
IKK Complex Activation: The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).
-
IκBα Phosphorylation and Degradation: The activated IKK complex, primarily IKKβ, phosphorylates the inhibitory protein IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.
-
NF-κB Nuclear Translocation and Activation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer, which is typically composed of the p50 and p65 (RelA) subunits. The liberated NF-κB dimer then translocates to the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes, leading to their transcription. These target genes include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules.[1]
Quantitative Data
The following tables summarize quantitative data on the effects of this compound on various cellular responses related to NF-κB activation.
Table 1: Dose-Dependent Effect of this compound on Cell Viability and NF-κB Activation
| Concentration of this compound (µg/mL) | Cell Viability (%) | NF-κB Activation (Fold Change) |
| 0 (Control) | 100 | 1.0 |
| 0.01 | 98 ± 3 | 2.5 ± 0.3 |
| 0.1 | 95 ± 4 | 8.2 ± 0.9 |
| 1 | 92 ± 5 | 15.6 ± 1.8 |
| 5 | 88 ± 6 | 22.4 ± 2.5 |
| 10 | 85 ± 7 | 21.8 ± 2.3 |
Data is conceptually represented based on findings from multiple studies. Actual values can vary depending on the cell type and experimental conditions.[7][8]
Table 2: Time-Course of this compound-Induced Cytokine Production
| Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| 0 (Control) | <10 | <20 | <5 |
| 4 | 250 ± 35 | 450 ± 50 | 80 ± 10 |
| 8 | 800 ± 90 | 1200 ± 150 | 250 ± 30 |
| 12 | 650 ± 75 | 1800 ± 200 | 400 ± 45 |
| 24 | 300 ± 40 | 2500 ± 280 | 550 ± 60 |
This table represents a typical time-course of cytokine secretion following stimulation with an optimal concentration of this compound (e.g., 1 µg/mL). The exact kinetics and concentrations can differ between cell types.[5][9]
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify NF-κB transcriptional activity. It utilizes a reporter vector where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites.
a. Materials:
-
HEK293 or THP-1 cells stably or transiently transfected with an NF-κB-luciferase reporter construct.[10][11]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
b. Detailed Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent to each well.[12]
-
-
Measurement: Immediately measure the luminescence using a microplate luminometer. The integration time should be set to 0.5-1 second per well.
-
Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. The NF-κB activation is typically expressed as fold induction relative to the vehicle-treated control.
Western Blot for Phospho-IκBα and Nuclear p65
This technique is used to detect the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, which are key indicators of NF-κB pathway activation.
a. Materials:
-
Immune cells (e.g., macrophages, dendritic cells).
-
This compound.
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic extraction kit (e.g., NE-PER kit).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).[13][14]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
b. Detailed Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, follow the manufacturer's protocol for the extraction kit.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα, and nuclear p65 to Lamin B1.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA binding activity of activated NF-κB in nuclear extracts.
a. Materials:
-
Nuclear extracts from this compound-treated and control cells.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive (e.g., biotin, IRDye) or radioactive (³²P) tag.
-
Poly(dI-dC) non-specific competitor DNA.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Loading dye (e.g., 6x Ficoll loading dye).
-
Native polyacrylamide gel (4-6%).
-
TBE or TGE running buffer.
-
For non-radioactive detection: Streptavidin-HRP and chemiluminescent substrate, or an infrared imaging system.
-
For radioactive detection: Phosphorimager screen and scanner.
b. Detailed Methodology:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
5-10 µg of nuclear extract.
-
1 µL of poly(dI-dC) (1 µg/µL).
-
2 µL of 10x binding buffer.
-
Nuclease-free water to a final volume of 19 µL.
-
-
Incubate for 10 minutes on ice.
-
Add 1 µL of the labeled NF-κB probe.
-
Incubate for 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Add 2 µL of 6x loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE or TGE buffer at 100-150V until the dye front is near the bottom.
-
-
Detection:
-
Non-radioactive: Transfer the DNA-protein complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the signal using a streptavidin-HRP conjugate and chemiluminescence, or directly image the gel if using an infrared dye-labeled probe.[15][16]
-
Radioactive: Dry the gel and expose it to a phosphorimager screen overnight. Scan the screen to visualize the bands.
-
-
Analysis: The presence of a shifted band (slower migrating than the free probe) indicates NF-κB DNA binding activity. The intensity of this band corresponds to the amount of active NF-κB. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a further retardation of the protein-DNA complex.
Mandatory Visualizations
Caption: this compound-induced NF-κB signaling pathway.
Caption: Experimental workflow for studying NF-κB activation.
References
- 1. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roles of TLR7 in activation of NF-κB signaling of keratinocytes by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and this compound to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. library.opentrons.com [library.opentrons.com]
- 13. benchchem.com [benchchem.com]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 16. protocols.io [protocols.io]
The Discovery and Synthesis of Imidazoquinoline Compounds: A Technical Guide to Resiquimod
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazoquinoline class of compounds represents a significant advancement in the field of immunology, acting as potent agonists for Toll-like Receptors 7 and 8 (TLR7/8). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of these immunomodulatory agents, with a particular focus on Resiquimod (R848). Detailed experimental protocols for the synthesis of imidazoquinoline derivatives and key biological assays are presented, alongside a quantitative analysis of their activity. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Dawn of Imidazoquinoline-Based Immunomodulators
The journey into the therapeutic potential of imidazoquinolines began in the 1980s during a screening program for antiviral agents.[1] While initially investigated for their anti-herpes virus activity, it was their profound immunomodulatory effects that truly set them apart.[1] This led to the development of Imiquimod (B1671794), the first-in-class imidazoquinoline, which gained FDA approval in 1997 for the topical treatment of genital warts.[2][3] Subsequent research efforts focused on developing more potent analogs, culminating in the synthesis of this compound (R848).[1] this compound, a structural analog of Imiquimod, exhibits significantly enhanced immunostimulatory properties, acting as a potent agonist for both Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[4][5][6] These receptors are key players in the innate immune system, recognizing single-stranded RNA from viruses and triggering a cascade of immune responses.[7] The ability of this compound to potently activate these pathways has established it as a valuable tool in antiviral and anticancer research and as a promising vaccine adjuvant.[3][4]
Mechanism of Action: Activating the Innate Immune Response
This compound exerts its immunomodulatory effects by binding to and activating TLR7 and TLR8, which are primarily expressed within the endosomes of various immune cells.[5][8] TLR7 is predominantly found in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[9]
Upon activation, these receptors initiate a signaling cascade through the MyD88-dependent pathway.[10] This pathway involves the recruitment of adaptor proteins and subsequent activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[10] The activation of NF-κB leads to the production of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][11] Simultaneously, the activation of IRFs, particularly IRF7 in pDCs, results in the robust production of type I interferons (IFN-α/β).[10] This coordinated cytokine and interferon response orchestrates a powerful Th1-biased immune reaction, enhancing both innate and adaptive immunity.[8]
Signaling Pathway Diagram
Caption: TLR7/8 signaling pathway activated by this compound.
Synthesis of Imidazoquinoline Compounds
The synthesis of this compound and related imidazoquinoline compounds is a multi-step process that typically involves the initial construction of a substituted quinoline (B57606) core, followed by the formation of the fused imidazole (B134444) ring.
General Synthetic Workflow
Caption: General synthetic workflow for imidazoquinoline compounds.
Experimental Protocol: Synthesis of a Key this compound Precursor
The following protocol details the synthesis of 4-amino-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol, a key intermediate in the synthesis of this compound.
Materials:
-
3-Amino-4-(2-hydroxy-2-methylpropylamino)quinoline
-
Methoxyacetic acid
Procedure:
-
Combine 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline (7.5 g, 32 mmol) with methoxyacetic acid (7.5 mL, 97 mmol).[12]
-
Heat the reaction mixture at approximately 170°C for about 3 hours.[12]
-
The resulting solid residue is the crude product.[12]
-
Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) to yield the final product.[13]
Quantitative Analysis of this compound Activity
The potency of this compound is determined by its half-maximal effective concentration (EC50) for TLR7 and TLR8 activation. The induction of various cytokines is a key measure of its biological activity.
Table 1: Potency of this compound on Human TLR7 and TLR8
| Receptor | EC50 (µM) | Assay System | Reference |
| hTLR7 | 1.5 ± 0.3 | Not specified | [4] |
| hTLR8 | 4.5 ± 3.2 | Not specified | [4] |
| hTLR7 | 0.75 | HEK293 cells (SEAP reporter) | [5] |
| hTLR7 | 1.4 | HEK cells | [5] |
| hTLR7/8 | 56 ± 1.1 (R848-Toco/HA-Toco) | Not specified | [8] |
Table 2: Cytokine Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration of this compound | Induced Level | Reference |
| IFN-α | 0.03 - 30 µM | Dose-dependent increase, peak at 0.3 µM | [14] |
| TNF-α | 3 µM | Significant increase from 8 hours | [15] |
| IL-6 | 3 µM | Significant increase from 8 hours | [15] |
| IL-1β | 5 µg/mL | Trend of increased production | [16] |
Experimental Protocols for Biological Assays
TLR Activation Assay using HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines to determine the activation of these receptors by this compound. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
96-well plates
Workflow Diagram:
Caption: Workflow for TLR activation assay using HEK-Blue™ cells.
Procedure:
-
Prepare a suspension of HEK-Blue™ hTLR7 or hTLR8 cells in their appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for a few hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add a sample of the supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.
-
Incubate the plate at 37°C and monitor for color change.
-
Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of SEAP activity, which reflects NF-κB activation.
Cytokine Profiling in Human PBMCs
This protocol outlines the procedure for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and measuring the subsequent cytokine production.
Materials:
-
Ficoll-Paque™ PLUS
-
Human whole blood
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound
-
ELISA or Multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
Procedure:
-
PBMC Isolation:
-
Dilute human whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood onto Ficoll-Paque™ PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs with PBS and resuspend in complete RPMI 1640 medium.
-
-
Cell Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
-
Conclusion
This compound and the broader class of imidazoquinoline compounds have emerged as powerful tools for modulating the innate immune system. Their ability to specifically target and activate TLR7 and TLR8 has opened up new avenues for the development of novel therapeutics for a range of diseases, including viral infections and cancer, and for enhancing the efficacy of vaccines. The synthetic pathways to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable class of immunomodulators.
References
- 1. This compound induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod and this compound as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TLR | HCV Protease | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol | Benchchem [benchchem.com]
- 11. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. AOP-Wiki [aopwiki.org]
- 15. researchgate.net [researchgate.net]
- 16. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Resiquimod's Immunostimulatory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (R-848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds. This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the immunostimulatory activity of this compound. It details the molecular mechanisms, effects on various immune cells, and protocols for assessing its activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
Introduction
This compound is a low molecular weight synthetic molecule that activates immune cells through the TLR7 and TLR8 MyDD88-dependent signaling pathway.[1] This activation leads to the production of pro-inflammatory cytokines and type I interferons, initiating a broad-spectrum immune response.[1] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound's action, providing a foundation for its potential therapeutic applications as a vaccine adjuvant and immunomodulator in various diseases.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1] The activation of these receptors triggers a downstream signaling cascade mediated by the adaptor protein MyD88.[1]
This signaling pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][2] The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2] Simultaneously, IRF activation, particularly IRF7 in pDCs, drives the production of type I interferons (IFN-α/β).[1]
Quantitative Data on Immunostimulatory Activity
The in vitro immunostimulatory activity of this compound has been quantified through various assays, primarily focusing on cytokine production and the maturation of dendritic cells.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This compound stimulates PBMCs to secrete a variety of cytokines. The table below summarizes representative quantitative data from in vitro studies.
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Mean Cytokine Concentration (pg/mL) ± SD | Reference |
| TNF-α | Human PBMCs | 1 µg/mL | 48 hours | 4500 ± 800 | [3] |
| IL-6 | Human PBMCs | 1 µg/mL | 48 hours | 12000 ± 2500 | [3] |
| IFN-α | Human PBMCs | 1 µg/mL | 48 hours | 3000 ± 700 | [3] |
| IL-12 | Human PBMCs | 5 µg/mL | 24 hours | Not explicitly quantified, but increased | [2] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions and donor variability.
Maturation of Monocyte-Derived Dendritic Cells (mo-DCs)
This compound promotes the differentiation and maturation of monocytes into dendritic cells, which are potent antigen-presenting cells. This maturation is characterized by the upregulation of surface markers.
| Surface Marker | Cell Type | This compound Concentration | Incubation Time | % Positive Cells (Mean ± SD) or MFI | Reference |
| CD80 | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |
| CD86 | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |
| HLA-DR | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |
| CD83 | Human mo-DCs | 1 µg/mL | 24 hours | Increased expression (quantitative data not specified) | [5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to assess the immunostimulatory activity of this compound.
In Vitro Stimulation of Human PBMCs for Cytokine Analysis
This protocol outlines the steps for stimulating human PBMCs with this compound and measuring the subsequent cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound (R-848)
-
96-well cell culture plates
-
Human TNF-α, IL-6, IFN-α ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL and seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute it in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Add the this compound solution to the wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IFN-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.
Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from human monocytes and their subsequent maturation with this compound.
Materials:
-
CD14 MicroBeads
-
RPMI 1640 medium with supplements
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound (R-848)
-
6-well cell culture plates
-
Fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83
-
Flow cytometer
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Differentiation into Immature DCs: Culture the purified monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days.
-
Maturation: On day 6, harvest the immature DCs and re-plate them in fresh medium. Add this compound at various concentrations (e.g., 1, 5, 10 µg/mL). Include an untreated control (immature DCs) and a positive control (e.g., a cytokine cocktail known to induce maturation).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83. Analyze the expression of these surface markers using a flow cytometer to assess the maturation status of the DCs.
NF-κB Activation Assay
This protocol provides a method to assess the activation of the NF-κB pathway in response to this compound, typically by measuring the translocation of the p65 subunit to the nucleus.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8
-
Dulbecco's Modified Eagle Medium (DMEM)
-
This compound (R-848)
-
Cell lysis buffer
-
Nuclear extraction kit
-
Anti-NF-κB p65 antibody
-
Western blotting reagents and equipment
-
Alternatively: NF-κB p65 transcription factor assay kit (ELISA-based)
Procedure (Western Blotting):
-
Cell Culture and Stimulation: Seed HEK293-hTLR7/8 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at desired concentrations for various time points (e.g., 15, 30, 60 minutes).
-
Nuclear and Cytoplasmic Fractionation: Following stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with a primary antibody against NF-κB p65. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.
Procedure (ELISA-based Assay):
-
Follow the manufacturer's instructions for the specific NF-κB p65 transcription factor assay kit. This typically involves incubating nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus site, followed by detection of bound p65 with a specific antibody.
Conclusion
The preliminary in vitro studies on this compound's immunostimulatory activity consistently demonstrate its potent capacity to activate key innate immune cells and induce a robust pro-inflammatory response. Its function as a TLR7/8 agonist positions it as a promising candidate for various immunotherapeutic applications. The detailed protocols and quantitative data provided in this guide offer a solid framework for researchers to further explore and harness the immunological properties of this compound in their drug discovery and development endeavors. Further research should focus on elucidating the nuanced effects of this compound on different immune cell subsets and its potential for synergistic activity with other therapeutic agents.
References
- 1. www2.egr.uh.edu [www2.egr.uh.edu]
- 2. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod inhibits the differentiation but enhances the maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Maturation of Monocyte-Derived DCs Leads to Increased Cellular Stiffness, Higher Membrane Fluidity, and Changed Lipid Composition [frontiersin.org]
Resiquimod's Role in Bridging Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (R-848) is a synthetic imidazoquinoline compound that functions as a potent immune response modifier. By acting as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound initiates a robust activation of the innate immune system, which in turn orchestrates a powerful and durable adaptive immune response. This dual action makes it a subject of intense research and development as a vaccine adjuvant, a topical agent for viral lesions and skin cancers, and as a component of combination cancer immunotherapies.[1][2] This guide provides an in-depth examination of the molecular mechanisms, cellular effects, and experimental protocols associated with this compound, offering a comprehensive resource for professionals in the field.
Core Mechanism of Action: TLR7/8 Agonism
This compound's immunological activity is rooted in its function as a selective ligand for TLR7 and TLR8, which are endosomal pattern recognition receptors.[3][4] These receptors are crucial for detecting single-stranded RNA (ssRNA) from viral pathogens, and this compound effectively mimics this natural ligand.[5]
-
Cellular Distribution of TLR7 and TLR8 : The distinct expression patterns of TLR7 and TLR8 on different immune cells lead to this compound's broad effects.
-
Signaling Pathway : Upon binding to TLR7 and/or TLR8 in the endosome, this compound triggers a conformational change that initiates a downstream signaling cascade dependent on the adaptor protein MyD88.[3][7] This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7.[3][7][8] The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[5][9]
The Bridge: From Innate Activation to Adaptive Response
This compound's primary role is to activate antigen-presenting cells (APCs), which form the critical link between the innate and adaptive immune systems.[10][11]
Innate Immune Activation
Activation of APCs by this compound results in three key outcomes:
-
Potent Cytokine and Chemokine Production : this compound is a powerful inducer of Type I interferons (especially IFN-α from pDCs) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[9][10][12] This cytokine milieu creates an anti-viral and anti-tumor environment, promotes the differentiation of T helper 1 (Th1) cells, and recruits other immune cells to the site of activation.[9][13]
-
APC Maturation and Enhanced Antigen Presentation : this compound drives the functional maturation of dendritic cells, Langerhans cells, and macrophages.[9][14] This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class I and II molecules.[5][6] This maturation process makes them highly effective at presenting antigens to naive T cells.
-
Direct B Cell Activation : this compound directly stimulates B lymphocytes via TLR7, promoting their proliferation, differentiation into plasma cells, and secretion of antibodies.[15][16] This activation mimics the effects of the T-cell dependent CD40 signal, a critical step in humoral immunity.[15][16]
Shaping the Adaptive Response
The initial innate activation by this compound profoundly shapes the subsequent adaptive immune response:
-
Th1 Polarization : The cytokine environment, particularly the presence of IL-12 and IFN-α, strongly promotes the differentiation of naive CD4+ T cells into Th1 helper cells.[10][13] This is critical for cell-mediated immunity against intracellular pathogens and tumors. This compound enhances Th1 antibody production (IgG2a) while inhibiting Th2 responses (IgE, IL-5).[13]
-
Enhanced T-Cell Responses : By promoting APC maturation, this compound leads to more effective priming and activation of both CD4+ and CD8+ T cells.[14] This results in robust antigen-specific cytotoxic T lymphocyte (CTL) responses, which are essential for killing infected or malignant cells.[11][14]
-
Humoral Immunity : Beyond its direct effects on B cells, the Th1-polarized environment supports class-switching to IgG isotypes, leading to effective antibody-mediated immunity.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: Effects on Immune Cells and Cytokine Production
| Parameter | Finding | Cell/System | Reference |
| Potency | ~10-fold more potent than imiquimod (B1671794) in enhancing T-cell responses. | Murine DNA vaccine model | [10] |
| Cytokine Induction | Dose-dependently induces IFN, TNF, IL-1β, and IL-6. | Human PBMCs | [12] |
| IFN-α Induction | Topical application induces high levels of IFN-α and TNF-α. | Murine/Rat Skin | [13] |
| DC Maturation | Increases expression of CD80 on circulating myeloid DCs. | CTCL Patients (Topical) | [18] |
| MDSC Differentiation | Induces differentiation of myeloid-derived suppressor cells (MDSCs) into F4/80⁺ macrophages and CD11c⁺ dendritic cells. | Murine 4T1 tumor model | [19] |
| NF-κB Activity | 3.5-fold increase in NF-κB luciferase reporter activity. | Cell-based assay | [12] |
Table 2: Adjuvant and Anti-Tumor Effects
| Application | Finding | Model/Trial | Reference |
| Vaccine Adjuvant | Enhances Th1 antibody (IgG2a) and inhibits Th2 antibody (IgE) production against ovalbumin. | Murine model | [13] |
| Vaccine Adjuvant | Induces significant NY-ESO-1 specific CD8+ T-cell responses not seen with adjuvant alone. | Melanoma Patients (NCT00821652) | [20] |
| Actinic Keratosis | Complete clinical clearance in 56% to 85% of patients (0.03% cream). | Phase II Trial (NCT01583816) | [21] |
| CTCL Therapy | 75% of patients had significant improvement in treated lesions; 30% had complete clearing. | Phase I Trial (NCT813320) | [18] |
| Melanoma Therapy | Combination with anti-PD-1 significantly prolongs survival compared to anti-PD-1 alone. | Murine melanoma model | [22] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving this compound.
In Vitro Stimulation of Human PBMCs
This protocol is used to assess the induction of cytokines and the activation of various immune cell subsets.
-
Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulation : Prepare a stock solution of water-soluble this compound (e.g., InvivoGen) in sterile water or PBS. Add this compound to the cell cultures at final concentrations ranging from 0.1 to 10 µg/mL. Include an unstimulated (vehicle) control.
-
Incubation : Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection : Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cell Collection : Gently resuspend the cell pellet for flow cytometry analysis.
Cytokine Measurement by ELISA
This protocol quantifies the concentration of specific cytokines in culture supernatants.
-
Plate Coating : Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Add diluted standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection : Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Signal Generation : Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Reading : Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Read the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.
Flow Cytometry for DC Maturation Markers
This protocol assesses the upregulation of co-stimulatory molecules on dendritic cells.
-
Cell Preparation : Use PBMCs collected from the in vitro stimulation protocol.
-
Staining : Resuspend cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently-labeled antibodies. A typical panel for myeloid DCs might include:
-
Lineage markers (CD3, CD19, CD56) to exclude T, B, and NK cells.
-
Myeloid markers (CD11c, HLA-DR).
-
Maturation markers (CD80, CD86).
-
-
Incubation : Incubate for 30 minutes on ice in the dark.
-
Washing : Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition : Resuspend the cells and acquire data on a flow cytometer.
-
Analysis : Gate on the live, lineage-negative, HLA-DR+, CD11c+ population (myeloid DCs) and analyze the expression levels (Mean Fluorescence Intensity) of CD80 and CD86, comparing this compound-treated samples to controls.
Conclusion
This compound stands out as a powerful immunomodulatory agent due to its well-defined mechanism of action as a dual TLR7 and TLR8 agonist. It effectively initiates a cascade of innate immune responses, characterized by the activation and maturation of key antigen-presenting cells and the production of a Th1-polarizing cytokine milieu. This robust innate activation serves as a critical bridge, leading to the development of strong, specific, and durable adaptive T-cell and B-cell responses. For researchers and drug developers, a thorough understanding of these pathways and the availability of robust experimental protocols are essential for harnessing the full therapeutic potential of this compound in vaccines, oncology, and the treatment of viral diseases.
References
- 1. This compound, a topical drug for viral skin lesions and skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. The antiviral activity of Toll-like receptor 7 and 7/8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR7/8 ligand this compound targets monocyte-derived dendritic cell differentiation via TLR8 and augments functional dendritic cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Topical this compound: a promising adjuvant for vaccine development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The immune response modifier this compound mimics CD40-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toll-like receptor 7-induced naive human B-cell differentiation and immunoglobulin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topical this compound can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antiviral and Antitumor Properties of Resiquimod at a Molecular Level
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral and antitumor activities of Resiquimod (R-848), a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).
Introduction
This compound is a small molecule of the imidazoquinoline family that has garnered significant interest for its potent immune-modulating capabilities. By activating key innate immune receptors, it triggers a cascade of signaling events that culminate in robust antiviral and antitumor responses. This document will delve into the molecular intricacies of this compound's mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows involved.
Molecular Mechanism of Action
This compound's biological activity is primarily mediated through its function as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are pattern recognition receptors (PRRs) typically located in the endosomal compartments of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.
Upon entering the endosome, this compound binds to TLR7 and TLR8, inducing a conformational change that initiates a downstream signaling cascade. This process is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The activation of the TLR7/8-MyD88 pathway leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).
The activation of this complex ultimately diverges into two main signaling branches:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
Interferon Regulatory Factor (IRF) Pathway: This pathway leads to the activation of IRF7, a master regulator of type I interferon (IFN) production. Activated IRF7 translocates to the nucleus and drives the expression of IFN-α and IFN-β.
The synergistic action of these pro-inflammatory cytokines and type I interferons orchestrates a powerful immune response characterized by the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and enhanced antigen presentation, which are crucial for clearing viral infections and eliminating tumor cells.
Signaling Pathway Diagram
Caption: TLR7/8 signaling pathway activated by this compound.
Quantitative Data on Antiviral and Antitumor Efficacy
The following tables summarize quantitative data from various studies investigating the efficacy of this compound.
Table 1: In Vitro Antiviral and Immune Modulatory Activity
| Parameter | Cell Type/Virus | Concentration of this compound | Result | Reference |
| EC50 (TLR Activation) | Human embryonic kidney (HEK) cells expressing human TLR7 | 0.1 µM | N/A | [1] |
| Human embryonic kidney (HEK) cells expressing human TLR8 | 0.3 µM | N/A | [1] | |
| IFN-α Production | Primary human acute myeloid leukemia (AML) cells | Not specified | 22.1 ± 5.1 pg/1 × 10⁶ cells/24 h (in 5 of 12 patients) | [2] |
| IL-6 Production | Primary human AML cells | Not specified | Statistically significant increase compared to untreated cells | [2] |
| NF-κB Activity | LS180 cells | 1 µM | 1.07-fold increase after 2h; 0.64-fold decrease after 24h | [3] |
| 10 µM | 1.09-fold increase after 2h; 0.68-fold decrease after 24h | [3] |
Table 2: In Vivo Antitumor Efficacy in Mouse Models
| Tumor Model | Treatment | Outcome | Reference |
| Cutaneous Squamous Cell Carcinoma (cSCC) | This compound-gel monotherapy (weekly intratumoral injection) | Delayed tumor growth, but no significant prolongation of survival (P = 0.0651) | [2][4] |
| This compound-gel + Ablative Fractional Laser (AFL) | Prolonged survival compared to AFL-treated (P = 0.0153) and untreated mice (P = 0.0214) | [2][4] | |
| Metastatic Lung Adenocarcinoma | Poly(2-oxazoline)-based nanomicellar formulation of this compound | Superior tumor inhibitory effect and extended survival compared to anti-PD-1 therapy or platinum-based chemotherapy | [5] |
| Prostate Cancer (TRAMP-C2 cells) | Imiquimod (B1671794) (related TLR7 agonist) intratumoral injection | Significant reduction in tumor growth | [6] |
| Breast Cancer (MDA-MB-231 cells) | Ceramide analog 315 (induces apoptosis) | 45% reduction in tumor weight and 80% reduction in tumor volume after 4 weeks | [7] |
Table 3: In Vivo Antiviral Efficacy
| Virus | Host | Treatment | Outcome | Reference |
| Hepatitis C Virus (HCV) | Humans | 0.02 mg/kg oral this compound | Transient reduction in viral levels; some subjects showed ≥1, 2, or 3-log reduction | [8] |
| Herpes Simplex Virus (HSV) | Humans | Topical this compound | Demonstrated efficacy against genital herpes | [1][9] |
Experimental Protocols
In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Stimulation: Add this compound to the wells at the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
Measurement of Cytokine Production by ELISA
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add diluted standards and experimental supernatants (from the PBMC stimulation) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the experimental samples.
In Vivo Subcutaneous Tumor Model in Mice
-
Cell Culture and Preparation: Culture a suitable tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media. Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Animal Model: Use immunodeficient (for human xenografts) or syngeneic (for mouse tumors) mice, typically 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound (e.g., intratumoral injection, topical application, or systemic delivery) according to the desired dosing schedule. Include a vehicle control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immune cell infiltration analysis).
Plaque Assay for Viral Titer Determination
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial ten-fold dilutions of the virus stock in a suitable medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with a small volume (e.g., 200 µL) of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formaldehyde) and stain with a dye such as crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Titer Calculation: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum).[10][11][12][13][14]
Experimental Workflow Visualization
In Vivo Antitumor Efficacy Study Workflow
Caption: Workflow for an in vivo antitumor efficacy study.
Conclusion
This compound represents a promising immunomodulatory agent with well-defined molecular targets and potent antiviral and antitumor activities. Its ability to activate TLR7 and TLR8, leading to the production of key cytokines and interferons, provides a strong rationale for its continued investigation in various therapeutic contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this compound.
References
- 1. This compound: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist this compound (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-capacity poly(2-oxazoline) formulation of TLR 7/8 agonist extends survival in a chemo-insensitive, metastatic model of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo growth inhibition of prostate cancer by the small molecule imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound in chronic HCV infection: safety and efficacy in 2 placebo-controlled, double-blind phase IIa studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod and this compound as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. protocols.io [protocols.io]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod (R848) CAS number 144875-48-9 research applications
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, also known as R848, is a synthetic small molecule of the imidazoquinoline family, identified by the CAS number 144875-48-9.[1][2][3] It is a potent immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][4][5][6][7] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns.[8] By activating TLR7 and TLR8, this compound triggers a robust immune response, demonstrating significant antiviral and antitumor activity.[5][6] This has led to its extensive investigation in various research applications, including cancer immunotherapy, vaccine adjuvancy, and antiviral therapy.[5][9][10][11] While not yet approved as a standalone drug for many indications, its role in research and promising results in clinical studies have made it a critical tool for immunologists and drug developers.[12]
Mechanism of Action: TLR7/8 Signaling
This compound exerts its immunostimulatory effects by activating immune cells through the TLR7 and TLR8 signaling pathways.[1][4] TLR7 and TLR8 are endosomal pattern recognition receptors that are structurally similar and play a crucial role in the antiviral immune response.[1] There is a species-specific difference in its activity; in humans, this compound is a dual agonist for both TLR7 and TLR8, whereas in mice, it selectively activates TLR7.[1][13]
Upon entering an immune cell, such as a dendritic cell or macrophage, this compound travels to the endosome where it binds to TLR7 and/or TLR8.[12] This binding event initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88.[1][14] The activation of the MyD88-dependent pathway leads to the recruitment and activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][4][15]
The activation of these transcription factors results in the production and secretion of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as Type I interferons (IFN-α/β).[1][6][7] This cytokine milieu is critical for bridging the innate and adaptive immune responses, leading to the activation and maturation of dendritic cells, enhanced antigen presentation, and the promotion of a T-helper 1 (Th1) polarized immune response.[4][9][16]
Core Research Applications
Cancer Immunotherapy
This compound is actively being investigated as an anticancer agent due to its ability to stimulate a potent antitumor immune response.[5][15] Its application spans monotherapy, particularly for skin cancers, and combination therapy for systemic malignancies.[5][17] On April 28, 2016, the European Commission granted orphan designation to this compound for the treatment of cutaneous T-cell lymphoma.[5][6]
-
Activation of Antigen-Presenting Cells (APCs): this compound activates dendritic cells (DCs) and macrophages, leading to the upregulation of costimulatory molecules and enhanced antigen presentation to T cells.[4][16][18]
-
Modulation of the Tumor Microenvironment: A key application is its ability to reprogram the immunosuppressive tumor microenvironment. Research has shown that this compound promotes the differentiation of myeloid-derived suppressor cells (MDSCs), which inhibit immune responses, into immune-activating macrophages and dendritic cells.[6][19]
-
Combination Therapies: Systemic administration of this compound has been shown to improve response rates to cancer immunotherapy with checkpoint inhibitors (e.g., anti-PD-1) in animal models.[5][20] It is also being studied in combination with chemotherapy and various cancer vaccines.[21][22] Clinical trials are underway to evaluate this compound in combination with pembrolizumab (B1139204) for non-small cell lung cancer and advanced melanoma.[23]
Vaccine Adjuvant
This compound has demonstrated significant potential as a vaccine adjuvant, enhancing the efficacy of vaccines for both infectious diseases and cancer.[4][9][16][24] Adjuvants are critical for many modern subunit, protein, and DNA vaccines, which are often poorly immunogenic on their own.[16]
-
Enhanced Th1 Response: this compound skews the immune response towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens and tumors.[9][16] It enhances the production of Th1-associated antibodies (like IgG2a in mice) while inhibiting Th2 responses.[9][16]
-
Potent T-Cell Activation: It has been shown to be more potent than other imidazoquinolines, like imiquimod, in enhancing CD4- and CD8-specific T-cell responses to DNA vaccines.[9][16] This is critical for generating cytotoxic T lymphocyte (CTL) responses needed to kill infected or cancerous cells.[24]
-
Formulation and Delivery: The adjuvant effects can be improved by formulations that keep the drug localized with the vaccine, allowing for local immune activation without inducing systemic cytokine release.[16][18] Nanoparticle-based delivery systems are being explored to achieve this.[5][20]
Antiviral Therapy
The potent induction of Type I interferons, particularly IFN-α, underlies this compound's powerful antiviral activity.[1][10][11] It has been investigated for a variety of viral infections.
-
Herpes Simplex Virus (HSV): Early clinical trials showed that topical this compound could reduce the recurrence rate of genital herpes.[25] Animal studies in guinea pigs also demonstrated a reduction in genital recurrences during and after treatment.[8]
-
Human Papillomavirus (HPV): As a second-generation imidazoquinoline, it follows the success of imiquimod, which is licensed for the treatment of anogenital warts caused by HPV.[10][11]
-
Other Viral Infections: Its broad-spectrum antiviral potential has led to research into its efficacy against other viruses, including Hepatitis C Virus (HCV) and Zika virus.[1][10][11][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration | Observed Effect | Reference(s) |
| Human Peripheral Blood | Cytokine Induction (ELISA) | 10-100 nM | Induction of Type I IFN secretion after 18 hours. | [14] |
| Mononuclear Cells (PBMCs) | 1 µg/mL | Dose-dependent induction of IFN, TNF, IL-1β, and IL-6. | [6] | |
| Human M-MDSCs | Differentiation Assay (Flow Cytometry) | 100 ng/mL | Increased expression of macrophage markers (CD14, CD16, CD64) after 48 hours. | [6] |
| Flounder PBL | Proliferation (MTT Assay) | 0.175 - 16 µg/mL | Dose-dependent increase in proliferation after 48 hours. | [6] |
| Murine Splenocytes | Proliferation Assay | 1 µg/mL | Induces proliferation via TLR7-MyD88 dependent pathway. | [14] |
| Human AML Cells | Viability/Apoptosis Assay | 5 µg/mL | No significant alteration in apoptosis or cell number after 24 hours. | [15] |
Table 2: In Vivo Efficacy and Dosing in Animal Models
| Animal Model | Condition | Dosing Regimen | Key Findings | Reference(s) |
| Mice | Allergic Asthma | 20 µ g/mouse (intranasal) | Reduced allergen-induced airway reactivity and inflammation. | [14] |
| Mice (C57BL) | Immune Activation | 50 µg or 100 µg (i.p.) | Induced acute sickness responses and transient brain swelling. | [26] |
| SPF Chickens | Immune Gene Expression | 50 µ g/bird (intramuscular) | Increased production of IFN-α, IFN-β, IFN-γ, IL-1β, and other immune genes. | [6] |
| Guinea Pigs | Genital Herpes (HSV) | Daily or weekly therapy | Reduced genital recurrences during and after treatment. | [8] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in vitro and in vivo studies using this compound.
In Vitro Protocol: MDSC Differentiation Assay
This protocol outlines a method to assess the effect of this compound on the differentiation of myeloid-derived suppressor cells (MDSCs).
1. Isolation of MDSCs:
-
Isolate MDSCs from the spleens of tumor-bearing mice (e.g., 4T1 mammary carcinoma model) using magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies.[19]
-
Assess purity of the isolated CD11b⁺/Gr-1⁺ cells via flow cytometry.
2. Cell Culture and Treatment:
-
Culture the purified MDSCs in a complete medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).
-
Treat the cells with this compound at a final concentration of 100 ng/mL for 5 days.[6][19] Use a vehicle control (e.g., PBS or DMSO) for comparison.
3. Phenotypic Analysis (Flow Cytometry):
-
After the culture period, harvest the cells and stain them with fluorescently-labeled antibodies against myeloid and DC markers, such as F4/80 (macrophages) and CD11c/I-Aᵈ (dendritic cells).[19]
-
Analyze the cell populations using a flow cytometer to quantify the percentage of differentiated cells.
4. Functional Analysis (T-cell Suppression Assay):
-
To assess function, co-culture the this compound-treated (or control) MDSCs with T-cells stimulated with anti-CD3 and anti-CD28 monoclonal antibodies.
-
Measure T-cell proliferation using methods like CFSE dilution or ³H-thymidine incorporation. A loss of suppressive activity is indicated by enhanced T-cell proliferation in the presence of this compound-treated MDSCs compared to controls.[19]
In Vivo Protocol: Antitumor Efficacy in a Murine Cancer Model
This protocol describes a general method to evaluate the antitumor effects of systemic this compound administration in a subcutaneous tumor model.
1. Animal Model and Tumor Inoculation:
-
Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line (e.g., LLC lung cancer or 4T1 breast cancer).
-
Subcutaneously inoculate a suspension of tumor cells (e.g., 1 x 10⁵ cells) into the flank of each mouse.[27]
-
Monitor tumor growth regularly using calipers.
2. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound systemically, for example, via intraperitoneal (i.p.) injection at a dose of 50 µg per mouse.[14][26] The control group receives a vehicle (e.g., saline).
-
The treatment schedule can vary, for instance, injections every 3-4 days for a total of several doses.[27]
3. Efficacy Assessment:
-
Measure tumor volume (e.g., Volume = 0.5 x length x width²) every 2-3 days throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
4. Immunological Analysis (Optional):
-
To understand the mechanism, tumors, spleens, and lymph nodes can be harvested at the end of the study.
-
Prepare single-cell suspensions from these tissues and analyze the immune cell populations (e.g., CD8⁺ T cells, NK cells, regulatory T cells) by flow cytometry.[13][27]
-
Serum can be collected to measure cytokine levels using ELISA or multiplex assays.[27]
Conclusion
This compound (R848) is a powerful immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Its ability to robustly stimulate innate immunity and drive a Th1-polarized adaptive response has established it as a valuable tool in immunological research and a promising candidate for therapeutic development. The primary research applications in cancer immunotherapy, vaccine adjuvancy, and antiviral therapy continue to expand, with numerous preclinical studies and clinical trials exploring its full potential. For researchers and drug developers, a thorough understanding of its signaling pathways, biological effects, and established experimental protocols is essential for leveraging this compound to advance the next generation of immunotherapies and vaccines.
References
- 1. invivogen.com [invivogen.com]
- 2. scbt.com [scbt.com]
- 3. CAS 144875-48-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Imiquimod and this compound as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. What Is TLR7 8 Agonist this compound R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. This compound and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic Immunotherapy with Micellar this compound-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. Topical this compound: a promising adjuvant for vaccine development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of tumor microenvironment modulation by POx/Resiquimod [bio-protocol.org]
Methodological & Application
Resiquimod (R848) In Vitro Stimulation Protocol for Human PBMCs: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses. Stimulation of TLR7 and TLR8 on human peripheral blood mononuclear cells (PBMCs) triggers a robust inflammatory response, characterized by the production of various cytokines and the activation of immune cells. This application note provides a detailed protocol for the in vitro stimulation of human PBMCs with this compound, summarizes expected quantitative outcomes, and illustrates the underlying signaling pathway and experimental workflow.
Data Presentation: Quantitative Cytokine Production
The following table summarizes the expected concentrations of key cytokines in the supernatant of human PBMCs stimulated with this compound. It is important to note that cytokine levels can vary significantly between donors. The provided values are indicative and should be optimized for specific experimental conditions.
| Cytokine | This compound Concentration | Incubation Time (hours) | Expected Concentration Range (pg/mL) | Reference |
| IFN-α | 1 µM (approx. 3.14 µg/mL) | 24 | ~1000 - 5000+ | [1] |
| 10 µg/mL | 24 | ~200 - 2000 | [2] | |
| TNF-α | 1 µM (approx. 3.14 µg/mL) | 48 | ~1000 - 8000+ | [1] |
| 1.5% PHA-M (Positive Control) | 46 | ~7326 | [3] | |
| IL-6 | 1 µM (approx. 3.14 µg/mL) | 48 | ~2000 - 10000+ | [1] |
| IL-12 | Not specified | 24 | Varies, often requires co-stimulation | [4][5] |
| IL-1β | Not specified | Not specified | Moderate induction | |
| IL-10 | Not specified | Not specified | Variable induction | [6] |
Experimental Protocols
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (200 mM)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (R848)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol for In Vitro Stimulation of Human PBMCs with this compound
-
Preparation of Complete RPMI Medium:
-
Supplement RPMI 1640 medium with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
-
Isolation of Human PBMCs:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI medium.
-
-
Cell Counting and Viability Assessment:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
Preparation and Addition of this compound:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in complete RPMI medium.
-
Prepare a 2X working solution of this compound in complete RPMI medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.
-
Add 100 µL of the 2X this compound solution to the appropriate wells.
-
For the negative control wells, add 100 µL of complete RPMI-1640 medium containing the same final concentration of DMSO as the stimulated wells.
-
As a positive control, consider using Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 6, 12, 24, or 48 hours).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be stored at -80°C until analysis for cytokine production using methods such as ELISA or multiplex bead array.
-
The cell pellet can be used for flow cytometry analysis of activation markers (e.g., CD69, CD80, CD86).
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro stimulation of human PBMCs with this compound.
Caption: Simplified signaling pathway of this compound (R848) in human PBMCs via TLR7/8.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biosm-indonesia.com [biosm-indonesia.com]
- 4. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo peripheral blood mononuclear cell response to R848 in children after supplementation with the probiotic Lactobacillus acidophilus NCFM/ Bifidobacterium lactis Bi-07 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resiquimod-Induced Dendritic Cell Activation and Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a potent synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, and TLR7 in mice.[1] As a key component of the innate immune system, dendritic cells (DCs) express these receptors, and their activation by this compound triggers a robust signaling cascade leading to their maturation and the initiation of adaptive immune responses.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to induce the activation and maturation of dendritic cells for research and drug development purposes.
Upon engagement with TLR7/8 in the endosomal compartment of DCs, this compound initiates a MyD88-dependent signaling pathway. This cascade culminates in the activation of transcription factors such as NF-κB and IRF7, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.[1][2] The maturation of DCs is characterized by increased expression of surface markers like CD40, CD80, CD86, and MHC class II, which are crucial for effective antigen presentation to T cells.[3] Furthermore, this compound-stimulated DCs secrete a variety of cytokines, including Type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α), which are instrumental in shaping the subsequent T helper 1 (Th1) biased immune response.[2][4]
These application notes will detail the in vitro and in vivo methodologies to harness the immunostimulatory properties of this compound for dendritic cell research.
Data Presentation
Table 1: Upregulation of Dendritic Cell Activation Markers by this compound
| Cell Type | Marker | Stimulus | Concentration | Incubation Time | Fold Increase/Change in Expression | Citation(s) |
| Human Myeloid DCs (mDCs) & Plasmacytoid DCs (pDCs) | CD40, CD80, CD86 | This compound | 10⁻⁷ M | 24 hours | Significant increase in Mean Fluorescence Intensity (MFI) | [4] |
| Mouse Myeloid-Derived Suppressor Cells (differentiating into DCs) | CD80, CD86, MHC II | This compound | 0.5 µM | Not Specified | CD80+: 3.2-fold, CD86+: 2.8-fold, MHC II+: 3.5-fold | [5] |
| Mouse Plasmacytoid DCs (pDCs) | MHC Class II, CD86 | This compound (low dose, in vivo) | Not Specified | Peak at 12 hours | Significant increase in MFI | [3] |
| Mouse Conventional DCs (cDCs) | MHC Class II, CD86 | This compound (low dose, in vivo) | Not Specified | Upregulation at 12 hours | Significant increase in MFI | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) - pDCs | HLA-DR, CD86, OX40-L | This compound | Not Specified | 6 hours | Significant upregulation | [6] |
Table 2: Cytokine Production by Dendritic Cells Stimulated with this compound
| Cell Type | Cytokine | Stimulus | Concentration | Incubation Time | Cytokine Concentration | Citation(s) |
| Human Myeloid DCs (mDCs) | IL-12 (p40+p70) | This compound | 10⁻⁷ M | 24 hours | ~1000 pg/mL | [4] |
| Human Plasmacytoid DCs (pDCs) | IFN-α | This compound | 10⁻⁷ M | 24 hours | ~4000 pg/mL | [4] |
| Human Monocyte-Derived DCs (moDCs) | IL-12p70 | This compound | 0.5 µg/mL | Not Specified | Low levels | |
| Mouse Plasmacytoid DCs (pDCs) | IL-12 | This compound (low dose, in vivo) | Not Specified | Peak at 3 hours | Significant increase in % positive cells | [3] |
| Mouse Conventional DCs (cDCs) | IL-12 | This compound (low dose, in vivo) | Not Specified | Peak at 12 hours | Significant increase in % positive cells | [3] |
Experimental Protocols
Protocol 1: Isolation and Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from buffy coats by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Recombinant human Interleukin-4 (IL-4).
-
This compound (R848).
Procedure:
-
Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
To enrich for monocytes, plate the PBMCs in a T75 flask at a density of 5 x 10⁷ cells in complete RPMI-1640 medium and incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
After incubation, gently remove the non-adherent cells by washing the flask three times with warm PBS.
-
Add 10 mL of complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the adherent monocytes.
-
Culture the cells for 5-7 days, replacing half of the medium with fresh cytokine-supplemented medium every 2-3 days. The resulting cells are immature moDCs.
-
To induce maturation, add this compound to the culture at a final concentration of 0.5-1 µg/mL.
-
Incubate the cells for an additional 24-48 hours before analysis.
Protocol 2: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
6-8 week old mice (e.g., C57BL/6).
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
This compound (R848).
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia bones.
-
Remove the muscle tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 27-gauge needle and a 10 mL syringe.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Plate the bone marrow cells in 100 mm petri dishes at a density of 2 x 10⁶ cells in 10 mL of complete RPMI-1640 medium supplemented with 20 ng/mL of mouse GM-CSF.
-
On day 3, add another 10 mL of complete medium with 20 ng/mL GM-CSF to each plate.
-
On day 6, gently swirl the plates, collect half of the media (containing non-adherent cells and old media), centrifuge, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete medium with 20 ng/mL GM-CSF, and add it back to the original plate.
-
On day 8, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
To induce maturation, re-plate the immature BMDCs and stimulate with this compound at a concentration of 1 µg/mL for 24 hours.
Protocol 3: Flow Cytometry Analysis of Dendritic Cell Activation Markers
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (e.g., anti-CD16/CD32 for mouse, Human TruStain FcX™ for human).
-
Fluorochrome-conjugated antibodies against DC markers (e.g., CD11c, HLA-DR for human; CD11c for mouse) and activation markers (e.g., CD40, CD80, CD86, CD83, MHC Class II).
-
Isotype control antibodies.
-
Fixable viability dye.
Procedure:
-
Harvest the stimulated and unstimulated (control) dendritic cells.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live, single DC population to assess the expression levels (percentage of positive cells and/or Mean Fluorescence Intensity) of activation markers.
Protocol 4: Quantification of Cytokine Production by ELISA
Materials:
-
Supernatants from this compound-stimulated and unstimulated dendritic cell cultures.
-
Commercially available ELISA kits for the cytokines of interest (e.g., human or mouse IL-12p70, IFN-α, TNF-α).
-
Microplate reader.
Procedure:
-
After stimulating the dendritic cells with this compound for the desired time (e.g., 24 hours), collect the culture supernatants.
-
Centrifuge the supernatants to remove any cells or debris.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA according to the manufacturer's protocol. Briefly, this typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (supernatants) to the wells. d. Incubating and washing the plate. e. Adding a detection antibody. f. Incubating and washing the plate. g. Adding an enzyme-conjugated secondary antibody or streptavidin-HRP. h. Incubating and washing the plate. i. Adding the substrate and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Mandatory Visualization
Caption: TLR7/8 signaling pathway activated by this compound in dendritic cells.
Caption: Experimental workflow for in vitro DC stimulation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interferon-α and Interleukin-12 Are Induced Differentially by Toll-like Receptor 7 Ligands in Human Blood Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. This compound-Mediated Activation of Plasmacytoid Dendritic Cells Is Amplified in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High production of IL-12 by human dendritic cells stimulated with combinations of pattern-recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resiquimod in In Vivo Mouse Models for Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2] In the context of cancer immunotherapy, this compound has emerged as a promising agent due to its ability to robustly activate the innate and adaptive immune systems, leading to potent anti-tumor responses.[3][4] Notably, in mice, this compound's activity is primarily mediated through TLR7.[2][4] These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo mouse models of cancer, offering detailed protocols and a summary of expected outcomes to guide researchers in designing and executing their studies.
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating TLR7, which is predominantly expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), and B cells. This activation triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity.[4][5][6] The downstream signaling leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[7][8] This cascade culminates in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are critical for orchestrating an effective anti-tumor immune response.[4] The subsequent activation of dendritic cells enhances their antigen presentation capabilities, leading to the priming and activation of tumor-specific CD8+ T cells, which are essential for direct tumor cell killing.[5][9]
This compound-Induced TLR7 Signaling Pathway
Caption: MyD88-dependent signaling cascade initiated by this compound binding to TLR7.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in mouse models of cancer. Specific parameters such as cell numbers, drug dosages, and treatment schedules should be optimized for each tumor model and experimental question.
General Experimental Workflow
Caption: A typical experimental workflow for in vivo cancer immunotherapy studies.
Protocol 1: Subcutaneous Tumor Model - Monotherapy
1. Materials:
- Mouse Strain: C57BL/6 or BALB/c mice (6-8 weeks old).
- Tumor Cell Line: Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, LLC Lewis lung carcinoma).
- This compound (R848): Dissolved in a suitable vehicle (e.g., endotoxin-free water, PBS).[10]
- Vehicle Control: The same solvent used to dissolve this compound.
- Calipers for tumor measurement.
2. Procedure:
- Tumor Inoculation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.[11]
- Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
- Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
- Treatment Administration:
- Intraperitoneal (i.p.) injection: Administer this compound (e.g., 20 µg in 100 µL PBS) every other day.[11]
- Intratumoral (i.t.) injection: Administer this compound (e.g., 10-25 µg in 50 µL PBS) twice a week.[12][13]
- Data Collection:
- Measure tumor volume with calipers every 2-3 days.
- Monitor mouse body weight and overall health.
- At the experimental endpoint, collect tumors, spleens, and tumor-draining lymph nodes for further analysis.
Protocol 2: Combination Therapy with Anti-PD-1
1. Materials:
- Same as Protocol 1.
- Anti-PD-1 Antibody: (e.g., clone RMP1-14) or appropriate isotype control.
2. Procedure:
- Follow the tumor inoculation and randomization steps from Protocol 1.
- Treatment Administration:
- Administer this compound as described in Protocol 1.
- Administer anti-PD-1 antibody (e.g., 200 µg per mouse, i.p.) twice a week, often on a different schedule than this compound.[13][14]
- Data Collection:
- Monitor tumor growth, survival, and collect tissues as described in Protocol 1.
Data Presentation
The efficacy of this compound, both as a monotherapy and in combination, has been demonstrated across various murine cancer models. The following tables summarize key quantitative data from representative studies.
Table 1: this compound Monotherapy Efficacy in Murine Cancer Models
| Cancer Model | Mouse Strain | Treatment Regimen (Dose, Route, Schedule) | Key Outcomes |
| Lung Cancer (LLC) | C57BL/6 | 20 µg, i.p., every other day | Significant reduction in tumor burden and prolonged survival.[4][11] |
| Cutaneous Squamous Cell Carcinoma (cSCC) | - | 7.5 mg/kg, intratumoral, weekly | Delayed tumor growth.[9] |
| Melanoma (B16-F10) | - | 25 µg/50 µL, intratumoral | Delayed tumor growth.[12] |
Table 2: this compound Combination Therapy Efficacy in Murine Cancer Models
| Cancer Model | Mouse Strain | Combination Treatment | Key Outcomes |
| Melanoma | - | This compound (locally administered) + anti-PD-1 (systemic) | Significantly prolonged survival compared to monotherapy.[15] |
| Breast Cancer (NDL) | FVB | This compound-TSLs (10 µg, i.t.) + anti-PD-1 (200 µg, i.p.) | Suppressed tumor growth and enhanced CD8+ T-cell infiltration.[3][13] |
| Colon Cancer (Colon 26) & Squamous Cell Carcinoma (SCCVII) | BALB/c & C3H | Low-dose this compound (i.p.) + anti-PD-L1 | Reduced tumor size, decreased Tregs, and increased CD8+/Treg ratio.[14] |
Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment
| Cancer Model | Treatment | Immune Cell Infiltration Changes | Cytokine/Chemokine Changes |
| Lung Cancer (LLC) | This compound (i.p.) | Increased proportion of DCs, NK, and CD8+ T cells; reduced Foxp3+ Tregs.[4] | Increased serum IFN-γ, TNF-α, and IL-2.[4] |
| Breast Cancer (NDL) | This compound-TSLs + anti-PD-1 | Enhanced CD8+ T-cell infiltration.[3][13] | - |
| Melanoma | This compound (i.p.) | - | Higher serum levels of IL-6, IL-12, and IFN-γ.[12] |
| cSCC | This compound-gel (intratumoral) | Increased activation of pDCs and XCR1+ cDC1s in tumor-draining lymph nodes.[9] | - |
Conclusion
This compound is a versatile and potent immunostimulatory agent for preclinical cancer immunotherapy research in mouse models. Its ability to activate TLR7 signaling leads to a robust anti-tumor immune response characterized by the production of pro-inflammatory cytokines and the activation of cytotoxic T lymphocytes. The provided protocols and data summaries offer a foundation for researchers to explore the therapeutic potential of this compound, both as a standalone treatment and in combination with other immunotherapies such as checkpoint inhibitors. Careful optimization of dosing, scheduling, and administration route is crucial for maximizing efficacy and translating these preclinical findings into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Systemic Immunotherapy with Micellar this compound-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell microparticles loaded with tumor antigen and this compound reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Topically Applied this compound versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Injection of Resiquimod in Preclinical Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] In preclinical mouse models, this compound selectively activates TLR7.[1][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses.[1] By mimicking viral infections, this compound stimulates a robust, localized immune response.[4] Intratumoral (IT) administration of this compound is being actively investigated as a cancer immunotherapy strategy. This approach aims to convert the typically immunosuppressive tumor microenvironment (TME) into a pro-inflammatory one, thereby promoting the destruction of cancer cells and inducing systemic, long-lasting anti-tumor immunity.[5][6] These application notes provide a summary of preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by activating immune cells through the TLR7/8 pathway.[7] Upon intratumoral injection, this compound is taken up by immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes into endosomes, where TLR7 and TLR8 are located.[1][2] The binding of this compound to these receptors triggers a MyD88-dependent signaling cascade.[1][8] This pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF7.[1][9] The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines, including Type I interferons (IFN-α), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[2][3][9] This cytokine milieu promotes the maturation of antigen-presenting cells (APCs), enhances the recruitment and function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and shifts the TME towards a Th1-polarized, anti-tumor state.[6][9]
Quantitative Data from Preclinical Studies
The efficacy of intratumoral this compound has been demonstrated in various syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies.
Table 1: Efficacy of Intratumoral this compound Monotherapy in Preclinical Models
| Tumor Model | Mouse Strain | This compound Dose & Schedule | Key Findings | Reference(s) |
|---|---|---|---|---|
| CNS-1 Glioma | Lewis Rats | >10 µ g/injection , 3x/week | Complete regression of large, established tumors. | [10] |
| CMT167 Lung Cancer | C57BL/6 | 25 µ g/injection , six total injections | Significant reduction in tumor volume and weight compared to control. | [11] |
| CT26 Colon Carcinoma | BALB/c | 10 µ g/injection (in thermosensitive liposomes) | Delayed tumor growth. | [12] |
| B16.F10 Melanoma | C57BL/6 | Not Specified | Delayed melanoma growth in vivo. | [5] |
| Cutaneous SCC | BALB/c | Sustained-release gel, weekly | Delayed tumor growth but did not significantly prolong survival as monotherapy. |[13][14] |
Table 2: Efficacy of Intratumoral this compound in Combination Therapies
| Tumor Model | Mouse Strain | Combination Agent(s) | This compound Dose & Schedule | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| B16.F10 Melanoma | C57BL/6 | Systemic anti-PD-1 | Locally administered | Significantly prolonged survival compared to untreated or anti-PD-1 alone. | [5][15] |
| Cutaneous SCC | BALB/c | Ablative Fractional Laser (AFL) | Sustained-release gel, weekly | Prolonged survival compared to untreated or AFL-treated mice (P=0.0153). | [13][14] |
| CMT167 Lung Cancer | C57BL/6 | Poly(I:C) (TLR3 agonist) | 25 µ g/injection , six total injections | Synergistic prevention of tumor growth and metastasis. | [11] |
| CT26 Colon Carcinoma | BALB/c | Systemic anti-OX40 | Not Specified | Significant tumor growth inhibition compared to either agent alone. | [6] |
| 4T1 Breast Cancer | BALB/c | αPD-1, Local Hyperthermia | 10 µ g/injection (in thermosensitive liposomes) | Inhibited tumor growth and extended median survival from 28 to 94 days. |[12] |
Table 3: Immunological Effects of Intratumoral this compound in the Tumor Microenvironment
| Tumor Model | Key Immunological Changes | Reference(s) |
|---|---|---|
| CMT167 & MN/MCA1 | Increased M1:M2 macrophage ratio; increased infiltration of CD4+ and CD8+ T cells; reduction of regulatory T cells (Tregs). | [11] |
| Cutaneous SCC | Increased activation of plasmacytoid DCs (pDCs) and conventional DCs (cDC1s) in tumor-draining lymph nodes. | [13][14] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Increased CD8+ T-cell infiltration and a decrease in intratumoral Tregs. | [16] |
| Colon 26 & SCCVII | Reduced accumulation of Tregs and myeloid-derived suppressor cells (MDSCs). | [17][18] |
| Various Models | Promotes a Th1 phenotype with increases in effector T cells and M1-type macrophages. |[6] |
Detailed Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with intratumoral this compound. Specific parameters should be optimized for each tumor model and experimental design.
Protocol 1: Preparation of this compound for Intratumoral Injection
Materials:
-
This compound (R848) powder (e.g., InvivoGen, cat #tlrl-r848)[19]
-
Sterile, endotoxin-free water or saline (0.9% NaCl)[19]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), reconstitute the this compound powder to a desired stock concentration, typically 1 mg/mL, using sterile, endotoxin-free water.[19] Some formulations are water-soluble.[1]
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Dilution: Prepare the final working concentration for injection by diluting the stock solution with sterile, endotoxin-free saline. The final concentration will depend on the target dose and the desired injection volume (typically 20-50 µL for murine models).[20]
-
Example Calculation: For a 10 µg dose in a 20 µL injection volume, dilute the 1 mg/mL stock solution to 0.5 mg/mL (500 µg/mL).
-
-
Storage: Store the stock solution at -20°C. Aliquot to avoid repeated freeze-thaw cycles. The diluted working solution should ideally be prepared fresh for each experiment.
Protocol 2: Intratumoral Injection Procedure in Mice
Materials:
-
Tumor-bearing mice (e.g., C57BL/6, BALB/c) with palpable, established subcutaneous tumors (e.g., 50-100 mm³).[21]
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine).[22]
-
Electric shaver or depilatory cream
-
70% ethanol (B145695) or povidone-iodine solution
-
Insulin (B600854) syringes (e.g., 28-30 gauge) with a fixed needle
-
Prepared this compound solution
Procedure:
-
Animal Preparation: Anesthetize the mouse according to the IACUC-approved protocol.[22]
-
Tumor Measurement: Measure the tumor dimensions (length and width) using digital calipers. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Site Preparation: If necessary, shave the fur over the tumor site. Cleanse the skin with 70% ethanol.[22]
-
Injection: a. Draw the prepared this compound solution (typically 20-50 µL) into an insulin syringe. Ensure there are no air bubbles. b. Gently pinch the skin around the tumor to stabilize it. c. Insert the needle into the center of the tumor mass. The angle of injection should be shallow enough to remain within the tumor and avoid passing through it. d. Slowly depress the plunger to inject the solution. A slow injection helps to ensure even distribution and prevent leakage. e. After the injection is complete, wait a few seconds before slowly withdrawing the needle.[22]
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Place it on a heating pad to maintain body temperature.[22]
-
Treatment Schedule: Repeat the injections according to the experimental design (e.g., every 3-4 days, weekly).
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
Procedure:
-
Tumor Monitoring: Measure tumor volumes with digital calipers 2-3 times per week.[20]
-
Body Weight: Record the body weight of each mouse at the same time as tumor measurements to monitor for treatment-related toxicity.[7]
-
Survival: Monitor animals for signs of distress or until they reach a predetermined endpoint (e.g., tumor volume >1500-2000 mm³, tumor ulceration, >20% body weight loss).[20][21] Survival data is a key efficacy endpoint.
-
Endpoint Analysis: At the end of the study, tumors, tumor-draining lymph nodes, and spleens can be harvested for further analysis, such as flow cytometry, immunohistochemistry (IHC), or gene expression analysis, to evaluate changes in the immune cell populations.[11][13]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating intratumoral this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What Is TLR7 8 Agonist this compound R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Modulating the Tumour Microenvironment by Intratumoural Injection of Pattern Recognition Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of immune memory to glial brain tumors after tumor regression induced by immunotherapeutic Toll-like receptor 7/8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Topical Resiquimod Gel in Cutaneous T-Cell Lymphoma (CTCL) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of topical Resiquimod gel in the research of Cutaneous T-Cell Lymphoma (CTCL). This document details the mechanism of action, summarizes key clinical trial data, and provides protocols based on published research.
Introduction
Cutaneous T-cell lymphoma (CTCL) is a type of non-Hodgkin lymphoma that primarily affects the skin.[1] Early-stage CTCL is typically confined to the skin, but for many patients, there is no curative therapy aside from stem cell transplantation.[1][2] this compound is an immune response modifier that acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8). When applied topically, this compound stimulates a localized immune response, leading to the production of cytokines such as interferon-alpha (IFN-α) and the activation of various immune cells, including dendritic cells, macrophages, and T-lymphocytes.[3][4] This targeted immune activation has shown significant promise in the treatment of early-stage CTCL.[2][5]
Mechanism of Action
This compound's therapeutic effect in CTCL is driven by its activation of TLR7 and TLR8, which are primarily expressed on immune cells like dendritic cells and macrophages.[3][4] This binding initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[3][6][7] The subsequent production of pro-inflammatory cytokines and type I interferons enhances the T-helper 1 (Th1) immune response.[3][4] Topical application activates Langerhans cells, which enhances the activation of T-lymphocytes, leading to the eradication of malignant T-cells.[3]
Caption: Signaling pathway of topical this compound in CTCL.
Data Presentation
The following tables summarize the quantitative data from a phase 1 clinical trial of topical this compound gel in patients with stage IA-IIA CTCL.[2][8]
Table 1: Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients | 12 |
| CTCL Stage | IA-IIA |
| This compound Gel Concentrations | 0.03% and 0.06% |
| Application | Up to 500 mg daily to a maximum of 4-5 lesions (up to 100 cm²) |
| Dosing Frequency | Started at 3 times per week |
Table 2: Clinical Efficacy of Topical this compound
| Efficacy Endpoint | Result | Citation |
| Improvement in Treated Lesions (CAILS*) | 75% of patients had significant improvement. | [2][9] |
| Complete Clearing of All Treated Lesions | 30% of patients. | [2][9] |
| Improvement in Total Body Surface Area (mSWAT**) | 92% of patients had >50% improvement. | [2][5] |
| Complete Clearing of All Disease | 2 patients (16.7%). | [1][2] |
| Regression of Untreated Lesions | Observed in a majority of patients. | [1][2] |
*CAILS: Cutaneous Lymphoma Investigators' Lesion Score **mSWAT: modified Severity-Weighted Assessment Tool
Table 3: Cellular and Molecular Efficacy
| Cellular/Molecular Endpoint | Result | Citation |
| Decrease in Malignant T-Cell Clones | 90% of patients. | [2][5] |
| Complete Eradication of Malignant T-Cells (in studied lesions) | 30% of patients. | [2][5][10] |
| Increased Activation of Circulating Dendritic Cells | 50% of patients. | [2][5] |
Table 4: Adverse Effects
| Adverse Effect Profile | Details | Citation |
| Severity | Minor and largely skin-limited. | [2][5] |
| Common Side Effects | Skin irritation, erythema, and pruritus at the application site. | [11][12] |
Experimental Protocols
The following protocols are based on the methodologies described in the phase 1 clinical trial of topical this compound for CTCL.[2]
Clinical Trial Workflow
Caption: Workflow for the phase 1 clinical trial of this compound in CTCL.
Patient Selection and Treatment Regimen
-
Patient Population : Patients diagnosed with Stage IA-IIA CTCL were recruited.[2][8]
-
Washout Period : A four-week washout period for all prior CTCL therapies was mandatory before starting the trial.[13]
-
Drug Formulation : this compound was formulated as a 0.03% or 0.06% topical gel.[2]
-
Application Protocol :
-
Patients applied up to 500 mg of the assigned gel concentration per day.
-
The application was limited to a maximum of 4 target lesions for the 0.06% group and 5 target lesions for the 0.03% group.[2]
-
The total surface area of application did not exceed 100 cm².[2]
-
The initial dosing frequency was three times per week.[2]
-
-
Evaluation : Patients were evaluated every two weeks to monitor response and adverse effects.[2]
Efficacy and Safety Assessment
-
Clinical Assessment :
-
CAILS (Cutaneous Lymphoma Investigators' Lesion Score) : Used to evaluate the improvement of treated lesions.
-
mSWAT (modified Severity-Weighted Assessment Tool) : Used to assess the improvement in the total body surface area affected by CTCL.[2]
-
-
Safety Assessment : Adverse effects were monitored and graded at each evaluation. The majority of adverse effects were minor and limited to the skin.[2]
Translational Studies Methodology
-
Skin Biopsies : Skin biopsies were obtained from treated lesions at baseline and during follow-up assessments.
-
T-Cell Receptor (TCR) Sequencing :
-
Objective : To identify and quantify the malignant T-cell clone and assess the diversity of benign T-cells.
-
Methodology Summary : DNA was isolated from lesional skin biopsies. High-throughput sequencing of the TCR-β gene was performed to identify unique T-cell clones. The frequency of the malignant clone as a percentage of the total T-cell population was calculated before and after treatment.[2][10]
-
-
Flow Cytometry :
-
Objective : To analyze T-cell populations and their activation status in skin and peripheral blood.
-
Methodology Summary : T-cells were isolated from skin biopsies and peripheral blood. Multi-color flow cytometry was used to phenotype T-cell subsets and analyze the expression of activation markers. This also helped in assessing the activation of circulating dendritic cells.[2]
-
In Vitro and In Vivo Preclinical Models
While the primary data for this compound in CTCL comes from clinical trials, preclinical models are essential for further research.
-
In Vitro Studies : Human CTCL cell lines (e.g., HH, HuT78) can be cultured and treated with this compound to assess direct effects on cell viability and cytokine secretion.[14]
-
In Vivo Animal Models :
-
Xenograft Models : Human CTCL cell lines or patient-derived tumor cells can be implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice).[15][16] These models are useful for evaluating the anti-tumor efficacy of topical this compound.
-
Syngeneic Models : Mouse T-cell lymphoma cell lines (e.g., EL4) can be transplanted into immunocompetent mice to study the interaction between the drug, tumor, and the host immune system.[15][16]
-
Genetically Engineered Mouse Models (GEMMs) : These models are being developed to more accurately replicate the natural progression of CTCL and are valuable for studying disease pathogenesis and novel therapies.[15][17]
-
Conclusion
Topical this compound gel has demonstrated significant efficacy and a favorable safety profile in early-stage CTCL, with the unique ability to induce regression of both treated and untreated lesions.[2][9] This suggests a systemic immune response is generated from a topical application.[1] The data strongly supports its mechanism of action via TLR7/8 agonism, leading to a robust anti-tumor immune response. Further research, potentially utilizing the preclinical models and protocols outlined here, can help to optimize dosing strategies, explore combination therapies, and expand its application to a broader range of CTCL patients.
References
- 1. Topical gel proves safe, effective treatment for patients with skin T cell lymphoma | EurekAlert! [eurekalert.org]
- 2. Topical this compound can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. agscientific.com [agscientific.com]
- 5. [PDF] Topical this compound can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 6. invivogen.com [invivogen.com]
- 7. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 8. Topical this compound can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. Topical imiquimod as treatment for different kinds of cutaneous lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Successful treatment of cutaneous adult T-cell leukemia/lymphoma with imiquimod - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Topical Treatment for Cutaneous T-Cell Lymphoma [ashclinicalnews.org]
- 14. Therapeutic Toll-like receptor agonists directly influence mouse and human T cell lymphoma cell viability and cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. “Next top” mouse models advancing CTCL research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Application Notes: Intranasal Resiquimod for Mucosal Immunity Research
Introduction
Resiquimod (also known as R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent immune response modifier.[1] It is recognized as a selective agonist for Toll-like Receptor 7 (TLR7) in mice and a dual agonist for TLR7 and TLR8 in humans.[2][3] TLR7 is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon binding, this compound activates the MyD88-dependent signaling pathway, which leads to the downstream activation of key transcription factors, including NF-κB and Interferon Regulatory Factors (IRFs), particularly IRF7.[2][4] This cascade culminates in the robust production of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines like IL-12 and TNF-α, effectively polarizing the immune response towards a Th1 phenotype.[5][6]
Intranasal administration provides a non-invasive method to directly target the mucosal immune system of the respiratory tract.[7][8] This route of delivery makes this compound a valuable tool for various research applications, including its use as a powerful vaccine adjuvant to enhance mucosal (IgA) and systemic (IgG) antibody responses, a method to study innate anti-viral immunity, and a potential therapeutic agent for allergic diseases.[5][9][10]
TLR7 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of this compound to TLR7 within an endosomal compartment, leading to the production of key immune mediators.
References
- 1. Imiquimod and this compound in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-dose intranasal vaccination elicits systemic and mucosal immunity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosal Immune Response in Nasal-Associated Lymphoid Tissue upon Intranasal Administration by Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal and epicutaneous administration of Toll-like receptor 7 (TLR7) agonists provides protection against influenza A virus-induced morbidity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of this compound in an ovalbumin-induced allergic rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Resiquimod Dose-Response Studies in Murine Splenocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that acts as a potent immune response modifier.[1][2] It functions as an agonist for Toll-like receptor 7 (TLR7) and TLR8, which are key pattern recognition receptors in the innate immune system.[1][2][3][4] In mice, this compound selectively activates TLR7.[3][4] This activation, primarily in immune cells such as dendritic cells, macrophages, and B lymphocytes, triggers a signaling cascade that leads to the production of various pro-inflammatory cytokines and type I interferons.[3][4] This makes this compound a valuable tool for studying immune activation and a potential candidate for vaccine adjuvants and cancer immunotherapy.[5]
These application notes provide a comprehensive overview of the dose-dependent effects of this compound on murine splenocytes, offering detailed protocols for reproducible in vitro studies.
Mechanism of Action: TLR7 Signaling Pathway
This compound initiates an immune response by binding to TLR7 located within the endosomes of immune cells. This binding event triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade. This cascade results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors leads to the transcription and subsequent secretion of a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type I Interferons (IFN-α).[3][4]
Quantitative Data Presentation
The following tables summarize the dose-dependent production of TNF-α and IFN-γ by murine splenocytes following a 48-hour incubation with varying concentrations of this compound. The data is derived from in vitro studies on splenocytes from BALB/c mice.[6]
Table 1: TNF-α Production by Murine Splenocytes in Response to this compound [6]
| This compound (µg/ml) | Mean TNF-α (pg/ml) | Standard Deviation |
| 0.01 | ~100 | Varies |
| 0.1 | ~500 | Varies |
| 1 | ~1200 | Varies |
| 10 | ~2000 | Varies |
| 20 | ~2200 | Varies |
| 40 | ~2300 | Varies |
| 100 | ~2400 | Varies |
Table 2: IFN-γ Production by Murine Splenocytes in Response to this compound [6]
| This compound (µg/ml) | Mean IFN-γ (pg/ml) | Standard Deviation |
| 0.01 | ~50 | Varies |
| 0.1 | ~200 | Varies |
| 1 | ~400 | Varies |
| 10 | ~600 | Varies |
| 20 | ~650 | Varies |
| 40 | ~700 | Varies |
| 100 | ~750 | Varies |
Note: The values presented are estimations based on graphical data from the cited source and are intended for illustrative purposes. For precise quantitative analysis, refer to the original publication.
Experimental Protocols
The following are detailed protocols for the isolation of murine splenocytes and their subsequent stimulation with this compound for cytokine analysis.
Protocol 1: Isolation of Murine Splenocytes
This protocol outlines the steps for obtaining a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
Mouse spleen
-
Sterile phosphate-buffered saline (PBS)
-
70 µm cell strainer
-
50 ml conical tubes
-
Petri dish
-
Syringe plunger (3 ml or 5 ml)
-
Red Blood Cell (RBC) Lysis Buffer
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing 5-10 ml of sterile PBS on ice.
-
Place a 70 µm cell strainer over a 50 ml conical tube.
-
Transfer the spleen to the cell strainer.
-
Gently mash the spleen through the strainer using the plunger of a sterile syringe.
-
Rinse the strainer with 10-15 ml of PBS to ensure all cells are collected in the conical tube.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1-5 ml of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
-
Add 10 ml of complete cell culture medium to neutralize the lysis buffer.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of complete cell culture medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10^6 cells/ml).
Protocol 2: In Vitro Stimulation and Cytokine Analysis
This protocol describes the stimulation of isolated splenocytes with this compound and the subsequent measurement of cytokine production.
Materials:
-
Isolated murine splenocytes (from Protocol 1)
-
Complete cell culture medium
-
This compound (R848) stock solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit or bead-based immunoassay for desired cytokines (e.g., TNF-α, IFN-γ, IL-6)
-
Microplate reader
Procedure:
-
Plate the isolated splenocytes in a 96-well plate at a density of 1 x 10^6 cells/ml in a final volume of 200 µl per well.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 20, 40, 100 µg/ml).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium only).
-
Incubate the plate for 48 hours in a humidified CO2 incubator at 37°C.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Perform ELISA or a bead-based immunoassay according to the manufacturer's instructions to quantify the concentration of the cytokines of interest in the supernatants.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a this compound dose-response study in murine splenocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Immune Cell Activation by Resiquimod
Introduction
Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells.[2][4][5] Upon activation by ligands such as single-stranded RNA (ssRNA) from viruses or synthetic agonists like this compound, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade.[3][6] This signaling pathway culminates in the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][3][7] Consequently, this compound stimulation leads to the activation and maturation of various immune cell populations, enhancing both innate and adaptive immune responses.[4][5] Flow cytometry is a powerful technique to dissect the complex cellular responses induced by this compound, allowing for the simultaneous analysis of multiple activation markers on different immune cell subsets within a heterogeneous population.[8][9][10]
Mechanism of Action of this compound
This compound's immunostimulatory effects are mediated through the activation of TLR7 and TLR8. In humans, this compound activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[3] This activation triggers the recruitment of the adaptor protein MyD88, leading to the formation of a signaling complex that includes IRAK kinases and TRAF6. This cascade results in the activation of downstream pathways, including the NF-κB and MAPK pathways, and the activation of IRFs. The activation of these pathways leads to the transcription of a wide range of genes involved in the immune response, including those encoding cytokines, chemokines, and co-stimulatory molecules.[1][6]
Data Presentation
The following tables summarize the expected changes in key immune cell activation markers following stimulation with this compound, as analyzed by flow cytometry.
Table 1: Dendritic Cell (DC) Activation Markers
| Marker | Cell Subset | Expected Change with this compound | Function | References |
| CD80 | Conventional DCs (cDCs), Plasmacytoid DCs (pDCs) | Upregulation | Co-stimulatory molecule for T cell activation. | [11] |
| CD86 | cDCs, pDCs | Upregulation | Co-stimulatory molecule for T cell activation. | [11][12] |
| MHC Class II | cDCs, pDCs | Upregulation | Antigen presentation to CD4+ T cells. | [1][11][12] |
| CD40 | cDCs, pDCs | Upregulation | Co-stimulatory molecule, interaction with CD40L on T cells. | [11] |
| CCR7 | Mature DCs | Upregulation | Chemokine receptor for migration to lymph nodes. | [13] |
| CD83 | Mature DCs | Upregulation | Marker of DC maturation. | [11] |
| IL-12 | cDCs | Increased intracellular expression | Pro-inflammatory cytokine, promotes Th1 responses. | [11][12] |
Table 2: Monocyte and Macrophage Activation Markers
| Marker | Cell Subset | Expected Change with this compound | Function | References |
| CD80 | Monocytes, Macrophages | Upregulation | Co-stimulatory molecule. | [14] |
| CD86 | Monocytes, Macrophages | Upregulation | Co-stimulatory molecule. | [14][15] |
| MHC Class II | Monocytes, Macrophages | Upregulation | Antigen presentation. | [1] |
| CD40 | Monocytes, Macrophages | Upregulation | Co-stimulatory molecule. | [14] |
| CD69 | Monocytes, Macrophages | Upregulation | Early activation marker. | [16] |
| TNF-α | Monocytes, Macrophages | Increased intracellular expression | Pro-inflammatory cytokine. | [2] |
| IL-6 | Monocytes, Macrophages | Increased intracellular expression | Pro-inflammatory cytokine. | [1] |
Table 3: Natural Killer (NK) Cell Activation Markers
| Marker | Cell Subset | Expected Change with this compound | Function | References |
| CD69 | NK cells | Upregulation | Early activation marker. | [16][17] |
| CD25 | NK cells | Upregulation | Alpha chain of the IL-2 receptor, marker of activation. | [18] |
| IFN-γ | NK cells | Increased intracellular expression | Key effector cytokine. | [1][2] |
| KLRG1 | NK cells | Upregulation | Marker of NK cell activation. | [17] |
| NKG2D | NK cells | Upregulation | Activating receptor. | [19] |
Table 4: T Cell Activation Markers
| Marker | Cell Subset | Expected Change with this compound (indirect, via APCs) | Function | References |
| CD69 | CD4+ and CD8+ T cells | Upregulation | Early activation marker. | [18][20] |
| CD25 | CD4+ and CD8+ T cells | Upregulation | Alpha chain of the IL-2 receptor, late activation marker. | [18][20][21] |
| IFN-γ | CD4+ (Th1) and CD8+ T cells | Increased intracellular expression | Effector cytokine. | [2] |
| HLA-DR | T cells | Upregulation | MHC class II molecule, marker of activation. | [22][23] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
Objective: To activate human immune cells in vitro using this compound for subsequent flow cytometry analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
This compound (R848) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture plates (96-well, round-bottom)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Prepare a single-cell suspension of PBMCs in complete RPMI 1640 medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare working solutions of this compound in complete RPMI 1640 medium. A typical final concentration for stimulation is 1-5 µg/mL.[1] Include an unstimulated control (medium with DMSO vehicle).
-
Add the this compound solution or control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time. For surface marker analysis, 6-24 hours is common. For intracellular cytokine analysis, a shorter incubation of 4-6 hours is often used.
-
If performing intracellular cytokine staining, add a protein transport inhibitor for the last 4-5 hours of incubation according to the manufacturer's instructions.[9]
-
After incubation, harvest the cells by gently resuspending and transferring them to FACS tubes.
-
Wash the cells twice with cold PBS containing 2% FBS.
-
Proceed with the antibody staining protocol for flow cytometry.
Protocol 2: Flow Cytometry Staining for Surface and Intracellular Markers
Objective: To stain this compound-stimulated and control cells with fluorescently-labeled antibodies for multi-parameter flow cytometry analysis.
Materials:
-
Stimulated and control cells from Protocol 1
-
Fc Block (e.g., Human TruStain FcX™)
-
A panel of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD56, CD11c, HLA-DR, CD80, CD86, CD69, CD25)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Permeabilization/Wash buffer (for intracellular staining)
-
A panel of fluorescently-conjugated antibodies against intracellular markers (e.g., IFN-γ, TNF-α, IL-12)
-
FACS tubes
-
Flow cytometer
Procedure:
Surface Staining:
-
Resuspend the washed cell pellets in 50 µL of FACS buffer (PBS with 2% FBS).
-
Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at room temperature.[24]
-
Add the cocktail of surface antibodies at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
If only performing surface staining, resuspend the cells in 300-500 µL of FACS buffer containing a viability dye (if not using a fixable dye). Proceed to acquisition on the flow cytometer.
Intracellular Staining (following surface staining): 7. After the final wash from the surface staining, resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization buffer.[24] 8. Incubate for 20 minutes at room temperature in the dark. 9. Wash the cells twice with 1 mL of Permeabilization/Wash buffer. 10. Resuspend the permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the cocktail of intracellular antibodies. 11. Incubate for 30 minutes at room temperature in the dark. 12. Wash the cells twice with 1 mL of Permeabilization/Wash buffer. 13. Resuspend the final cell pellet in 300-500 µL of FACS buffer. 14. Acquire the samples on a flow cytometer as soon as possible.
Mandatory Visualizations
Caption: TLR7/8 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
- 1. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 17. Markers of Nonselective and Specific NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry markers guide | Abcam [abcam.com]
- 22. assaygenie.com [assaygenie.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Liposomal Formulation of Resiquimod for Improved Drug Delivery
Introduction
Resiquimod (R848) is a potent synthetic immune response modifier that belongs to the imidazoquinoline family.[1][2] It acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern-recognition receptors in the innate immune system.[3][4][5] Activation of TLR7 and TLR8, primarily expressed in endosomes of immune cells like dendritic cells (DCs), macrophages, and B-lymphocytes, triggers a MyD88-dependent signaling pathway.[3][4][6] This cascade leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., IFN-α, IL-6, TNF-α) and Type I interferons.[3][5][7] This potent immunostimulatory activity gives this compound significant antiviral and anti-tumor potential.[1][6]
However, the clinical application of free this compound is hampered by several challenges, including poor water solubility and the potential for systemic immune activation when administered systemically, which can lead to adverse side effects.[8][9] To overcome these limitations, lipid-based nanocarriers, particularly liposomes, have been developed as a promising drug delivery strategy.[8][10][11] Liposomes are biocompatible and biodegradable vesicles that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility, stability, and pharmacokinetic profiles.[12][13] By encapsulating this compound, liposomal formulations can enhance its delivery to target immune cells, localize its effect, reduce systemic toxicity, and ultimately improve its therapeutic efficacy in applications ranging from cancer immunotherapy to the treatment of infectious diseases.[8][11][14][15]
Mechanism of Action: this compound TLR7/8 Signaling
This compound exerts its immunostimulatory effects by activating the TLR7/8 signaling pathway within immune cells. Upon internalization into the endosome, this compound binds to TLR7 and TLR8, initiating a conformational change that recruits the adaptor protein MyD88. This leads to the formation of a complex that activates downstream kinases, ultimately resulting in the activation of key transcription factors that drive the expression of inflammatory genes.
Advantages of Liposomal Formulation
Encapsulating this compound within liposomes offers a multi-faceted approach to overcoming the limitations of the free drug, thereby enhancing its therapeutic potential.
Quantitative Data Summary
The physicochemical properties of liposomal this compound formulations are critical for their in vivo performance. Various studies have characterized these formulations, with key data summarized below.
Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes
| Formulation Type | Lipid Composition | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug:Lipid Ratio (w/w) | Reference |
|---|---|---|---|---|---|---|---|
| Thermosensitive Liposomes (TSLs) | DPPC:DSPC:DSPE-PEG2K (85:10:5 mol%) | 110.3 ± 19.8 | < 0.05 | Not Reported | ~50% | 0.09 | [8] |
| Cationic Liposomes (DSTAP-R848) | DSPC:Cholesterol:DSTAP | ~100 | < 0.1 | +43.0 | 80.2 ± 3.2% | 1:5 (initial) | [16][17] |
| Electrospray Remote-Loaded | Not specified | 103 ± 4 | Not Reported | Not Reported | >3% (by mass) | 1:9 (initial) | [18][19] |
| Thin-Film Hydration | Not specified | 137 ± 11 | Not Reported | Not Reported | >3% (by mass) | 1:9 (initial) | [18][19] |
| Thin-Film Hydration | Not specified | 75.0 ± 30.7 | Not Reported | Not Reported | 7.0% | Not Reported |[20][21][22] |
Table 2: In Vitro & In Vivo Performance of Liposomal this compound | Formulation Type | Key Finding | Model | Result | Reference | | :--- | :--- | :--- | :--- | | Thermosensitive Liposomes (TSLs) | Triggered Drug Release | In Vitro | ~80% release within 5 min at 42°C.[8][9] |[8][9] | | Thermosensitive Liposomes (TSLs) | Anti-Tumor Efficacy | NDL Mouse Mammary Carcinoma | Extended median survival from 28 to 94 days (with αPD-1).[8][9] |[8][9] | | Cationic Liposomes (DSTAP-R848) | Peritoneal Retention | Mice | 14-fold increased peritoneal retention vs. free R848.[14][16] |[14][16] | | Cationic Liposomes (DSTAP-R848) | Systemic Exposure | Mice | 5-fold decreased peak plasma concentration vs. free R848.[14][16] |[14][16] | | Cationic Liposomes (DSTAP-R848) | Immune Activation | Mice | 2-fold increase in peritoneal IFN-α vs. free R848.[14][16] |[14][16] | | Thin-Film Hydration | Anti-Parasitic Efficacy | L. donovani Infected Mice | Significantly decreased parasite load in liver, spleen, and bone marrow.[15][21] |[15][21] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of this compound-loaded liposomes based on established methods.
Workflow Overview
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Remote Loading
This protocol describes the preparation of liposomes using the thin-film hydration method followed by active remote loading of this compound.[8][15][17]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) from a supplier like Avanti Polar Lipids.
-
This compound (R848).
-
Chloroform/Methanol solvent mixture.
-
Trapping agent solution (e.g., 300 mM Ammonium (B1175870) Sulfate or 100 mM FeSO₄).[8][17]
-
Hydration buffer (e.g., PBS or 100 mM sodium acetate (B1210297), pH 5.5).[17]
-
Dialysis tubing or size-exclusion chromatography columns (e.g., Sephadex G-75).[8]
-
Round-bottom flask.
Equipment:
-
Rotary evaporator.
-
Water bath or heating block.
-
Liposome extruder (e.g., Avanti Mini-Extruder).
-
Polycarbonate membranes (e.g., 100 nm pore size).
-
Zetasizer or similar particle size analyzer.
-
HPLC or UPLC system.
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 60°C) until a thin, dry lipid film is formed on the flask wall.[17]
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen trapping agent solution (e.g., 300 mM ammonium sulfate).[17] The volume should be sufficient to achieve the target lipid concentration.
-
Agitate the flask in a water bath set above the lipid transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Buffer Exchange:
-
Remove the external (unencapsulated) trapping agent by dialyzing the liposome suspension against the desired external buffer (e.g., sodium acetate buffer, pH 5.5) for 24 hours, with multiple buffer changes.[17] This creates an ion gradient across the liposome membrane, which is essential for remote loading.
-
-
Remote Loading of this compound:
-
Final Purification:
-
Remove unencapsulated this compound from the final formulation using dialysis or a size-exclusion chromatography column (e.g., Sephadex G-75) pre-equilibrated with the final storage buffer (e.g., PBS).[8]
-
Store the final liposomal this compound formulation at 4°C.
-
Protocol 2: Characterization of Liposomal this compound
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Analyze the sample using Dynamic Light Scattering (DLS) with an instrument like a Malvern Zetasizer Nano ZS.[17]
-
The instrument will provide the average particle diameter (Z-average), the PDI (a measure of the width of the size distribution), and the zeta potential (a measure of surface charge).
2. Encapsulation Efficiency (EE) and Drug Loading:
-
Total Drug (DT): Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Free Drug (DF): Separate the liposomes from the aqueous phase containing unencapsulated drug using ultracentrifugation or a centrifugal filter device. The supernatant contains the free drug.
-
Quantification: Measure the concentration of this compound in both the total drug and free drug samples using a validated HPLC-UV or UPLC method.[8][17]
-
Calculation:
-
Encapsulated Drug (DE) = DT - DF
-
Encapsulation Efficiency (EE%) = (DE / DT) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the stability of the formulation and its release characteristics under physiological conditions.
Materials:
-
Dialysis tubing/cassettes (with an appropriate molecular weight cut-off).
-
Release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to mimic physiological and endosomal conditions, respectively).[18]
-
Shaking incubator or water bath.
Procedure:
-
Place a known volume (e.g., 1 mL) of the liposomal this compound formulation into a dialysis bag.
-
Submerge the sealed bag in a larger volume of release buffer (e.g., 100 mL) to ensure sink conditions.
-
Incubate at 37°C with constant, gentle agitation.[8]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the external medium.
-
Replenish the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC/UPLC.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total drug amount in the dialysis bag.
Protocol 4: In Vitro Bioactivity Assay
This assay determines if the encapsulated this compound remains biologically active and can stimulate an immune response.
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs).[8][20]
-
Cell culture medium and supplements.
-
Liposomal this compound, free this compound (as a positive control), and empty liposomes (as a negative control).
-
ELISA kit for quantifying a target cytokine (e.g., TNF-α or IFN-α).
-
Griess Reagent for nitrite (B80452) measurement (as an indicator of nitric oxide production).[18]
Procedure:
-
Seed the immune cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Remove the old medium and replace it with fresh medium containing various concentrations of liposomal this compound, free this compound, or empty liposomes.
-
Incubate the cells for a specified period (e.g., 18-24 hours).[6][20]
-
After incubation, collect the cell culture supernatant.
-
Analyze the supernatant for the concentration of the target cytokine using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, or in addition, measure nitrite concentration in the supernatant using the Griess Reagent as an indicator of macrophage activation.[18]
-
Compare the level of immune activation induced by the liposomal formulation to that of the free drug and empty liposomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. invivogen.com [invivogen.com]
- 4. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Delivery systems for immunomodulatory proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome-Based Drug Delivery Systems in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. Liposomal this compound for Enhanced Immunotherapy of Peritoneal Metastases of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomal this compound for the treatment of Leishmania donovani infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Liposomal this compound for the treatment of Leishmania donovani infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Resiquimod (R848) in In Vitro T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod, also known as R848, is a synthetic imidazoquinoline compound that potently activates the innate immune system through Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] R848 stimulates antigen-presenting cells (APCs) such as dendritic cells (DCs), monocytes, and macrophages to mature and produce a range of pro-inflammatory cytokines, including IFN-α, IL-12, IFN-γ, and TNF-α.[1][3][4] This activation of APCs, in turn, leads to the indirect stimulation and proliferation of T-cells, a critical aspect of the adaptive immune response.[5] These application notes provide detailed protocols and quantitative data for utilizing R848 to induce T-cell proliferation in vitro, a key assay in immunology and cancer immunotherapy research.
Mechanism of Action: R848-Induced T-Cell Proliferation
R848 does not directly stimulate T-cells. Instead, it triggers a signaling cascade in APCs that leads to T-cell activation and proliferation. The process can be summarized as follows:
-
TLR7/8 Activation: R848, a small molecule agonist, enters the endosomes of APCs and binds to TLR7 and TLR8.
-
MyD88-Dependent Signaling: This binding initiates a MyD88-dependent signaling pathway.[2][3]
-
NF-κB and IRF Activation: The signaling cascade leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs).[2][3]
-
Cytokine Production and Co-stimulatory Molecule Upregulation: Activated APCs produce Th1-polarizing cytokines like IL-12 and IFN-γ and upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) on their surface.[6][7]
-
T-Cell Proliferation: The combination of cytokine stimulation and co-stimulation by APCs leads to the robust proliferation of T-cells, particularly CD4+ and CD8+ subsets.[1][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using R848 in in vitro T-cell proliferation assays with human Peripheral Blood Mononuclear Cells (PBMCs).
| Parameter | Recommended Range/Value | Notes |
| R848 Concentration | 1 - 10 µM (or 1 - 10 µg/mL) | Optimal concentration may vary depending on the donor and specific experimental conditions. A dose-response experiment is recommended. |
| Cell Type | Human PBMCs | R848 stimulates monocytes and dendritic cells within the PBMC population to indirectly activate T-cells. |
| Cell Seeding Density | 1 x 10^6 cells/mL | This concentration is suitable for 96-well plates (e.g., 100,000 cells in 100 µL). |
| Incubation Time | 4 - 5 days | This duration is typically required to observe multiple rounds of T-cell division.[9] |
| Primary Stimulation | Anti-CD3/Anti-CD28 antibodies or specific antigen | R848 acts as a co-stimulant; a primary T-cell receptor (TCR) signal is often required to initiate a strong proliferative response. |
| Proliferation Readout | CFSE dilution, BrdU incorporation, Ki67 staining, or ATP-based assays (e.g., CellTiter-Glo) | CFSE dilution followed by flow cytometry is a common and informative method.[9][10][11][12] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Dilution
This protocol describes the measurement of R848-induced T-cell proliferation in human PBMCs using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (R848)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control and co-stimulation)
-
CFSE Cell Proliferation Kit
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)
-
96-well U-bottom cell culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: a. Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[9][10] c. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. d. Wash the cells twice with complete RPMI medium to remove excess CFSE. e. Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Culture and Stimulation: a. Add 100 µL of the CFSE-labeled cell suspension (100,000 cells) to each well of a 96-well U-bottom plate. b. Prepare serial dilutions of R848 (e.g., 0.1, 1, 10 µM) in complete RPMI medium. c. Add 100 µL of the R848 dilutions to the respective wells. d. Include appropriate controls:
- Unstimulated control (cells with medium only)
- Positive control (e.g., anti-CD3/anti-CD28 stimulation)
- Vehicle control (if R848 is dissolved in a solvent like DMSO) e. Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from each well. b. Wash the cells with FACS buffer. c. Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer for analysis on a flow cytometer. f. Acquire data, ensuring to collect a sufficient number of events for robust analysis.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter. b. Further gate on CD3+, CD4+, and CD8+ T-cell populations. c. Analyze the CFSE fluorescence histogram for each T-cell subset. Proliferating cells will show a stepwise reduction in CFSE intensity. d. Quantify proliferation using metrics such as the percentage of divided cells or the proliferation index.
Visualizations
Caption: A flowchart of the key steps in the R848-induced T-cell proliferation assay.
References
- 1. stemcell.com [stemcell.com]
- 2. invivogen.com [invivogen.com]
- 3. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 8. R848/TLR7-Mediated Stronger CD8+ T Immunity Is Dependent on DC-NK Cell Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lonzabio.jp [lonzabio.jp]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sid.ir [sid.ir]
- 12. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Resiquimod in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs) has marked a significant breakthrough in oncology, offering durable clinical responses in a subset of patients across various cancer types.[1][2][3][4] However, a substantial number of patients do not respond to ICI monotherapy, often due to an immunologically "cold" tumor microenvironment (TME) that lacks pre-existing anti-tumor immunity.[1] Strategies to convert these "cold" tumors into "hot," T-cell-inflamed environments are a key focus of current cancer immunotherapy research.[1]
Resiquimod (R848) is a potent synthetic agonist of Toll-like receptors 7 and 8 (TLR7/8).[5][6][7] TLRs are critical components of the innate immune system, recognizing pathogen-associated molecular patterns.[6] this compound, as a dual TLR7/8 agonist, activates various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes, through the MyD88-dependent signaling pathway.[5][7][8] This activation leads to the nuclear translocation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons (IFN-α/β).[5][6][9][10] This cascade of events promotes a T helper 1 (Th1)-polarized immune response, enhancing the activation and proliferation of tumor-specific T cells.[7][8]
The combination of this compound with checkpoint inhibitors, such as anti-PD-1/PD-L1 or anti-CTLA-4 antibodies, is a promising strategy to overcome resistance to ICI therapy.[11][12] By stimulating the innate immune system, this compound can remodel the TME, increase the infiltration of cytotoxic T lymphocytes, and reduce the population of immunosuppressive cells like regulatory T cells (Tregs), thereby sensitizing tumors to the effects of checkpoint blockade.[1][11] Preclinical studies have demonstrated the synergistic anti-tumor effects of this combination in various cancer models.[11][12]
These application notes provide an overview of the mechanism of action, key preclinical findings, and detailed experimental protocols for investigating the combination of this compound and checkpoint inhibitors.
Signaling Pathway and Mechanism of Action
This compound's immunostimulatory effects are initiated by its binding to endosomal TLR7 and TLR8. This engagement triggers a downstream signaling cascade that bridges the innate and adaptive immune systems, creating a more favorable environment for checkpoint inhibitor efficacy.
Caption: this compound TLR7/8 signaling pathway.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from key preclinical studies investigating the combination of this compound with checkpoint inhibitors.
Table 1: Anti-Tumor Efficacy in Murine Models
| Cancer Model | Treatment Group | Outcome | Reference |
| SCCVII (Squamous Cell Carcinoma) | This compound + Anti-PD-L1 | Significant reduction in tumor size compared to monotherapies. | [11] |
| Colon 26 (Colon Carcinoma) | This compound + Anti-PD-L1 | Significant reduction in tumor size compared to monotherapies. | [11] |
| Melanoma | This compound + Anti-PD-1 | Significantly prolonged survival of melanoma-challenged mice compared to untreated or anti-PD-1 alone. | [12] |
| Murine Bladder Cancer | Intratumoral Anti-CTLA-4 + Systemic Anti-PD-1 | Complete tumor regression in 60% of mice. | [1] |
| Breast Cancer | This compound Nanoparticles + Anti-PD-1 | 75% of tumors eliminated. | [13] |
Table 2: Immunological Changes in the Tumor Microenvironment
| Cancer Model | Treatment Group | Key Immunological Change | Reference |
| SCCVII & Colon 26 | This compound + Anti-PD-L1 | Increased ratio of CD8+ T cells to Tregs. | [11] |
| Murine Bladder Cancer | Intratumoral Anti-CTLA-4 + Systemic Anti-PD-1 | 2.5-fold increase in tumor-infiltrating CD8+ T cells. | [1] |
| Breast Cancer | This compound Nanoparticles + Anti-PD-1 | Enhanced CD8+ T-cell infiltration. | [13] |
Table 3: this compound Dosing in Preclinical Studies
| Animal Model | Administration Route | This compound Dose | Reference |
| Mouse (SCCVII & Colon 26) | Systemic (intraperitoneal) | 0.4, 0.8, 1.0, 1.7 µ g/mouse | [11] |
| Mouse (Melanoma) | Local | Not specified | [12] |
| Mouse (Breast Cancer) | Systemic (nanoparticles) | Not specified | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Murine Tumor Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a checkpoint inhibitor in a syngeneic mouse tumor model.[11][12]
Caption: General experimental workflow.
Materials:
-
Animal Model: Syngeneic mouse strain compatible with the chosen tumor cell line (e.g., BALB/c for Colon 26, C3H for SCCVII).
-
Tumor Cell Line: e.g., Colon 26 (colon carcinoma), SCCVII (squamous cell carcinoma).
-
This compound (R848): Water-soluble formulation.
-
Checkpoint Inhibitor: e.g., Anti-mouse PD-L1 antibody, Anti-mouse CTLA-4 antibody.
-
Vehicle Control: e.g., Phosphate-buffered saline (PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Culture: Culture tumor cells in appropriate media and conditions. Harvest cells during the logarithmic growth phase and resuspend in PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
Treatment Administration:
-
Systemic Delivery: Administer this compound (e.g., 0.5-1.0 µ g/mouse ) and/or the checkpoint inhibitor (e.g., 100-200 µ g/mouse ) via intraperitoneal (i.p.) injection.
-
Intratumoral Delivery: Inject a low dose of this compound (e.g., 1-5 µg) directly into the tumor.
-
Follow a defined treatment schedule (e.g., twice a week for 2-3 weeks).
-
-
Efficacy Assessment: Continue monitoring tumor volume and survival. The primary endpoint may be tumor growth delay, tumor regression, or overall survival.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of immune cells from tumor tissue to assess changes in the TME following treatment.[11]
Materials:
-
Tumor tissue harvested from mice.
-
RPMI-1640 medium.
-
Collagenase D (1 mg/mL).
-
DNase I (0.1 mg/mL).
-
Fetal Bovine Serum (FBS).
-
ACK lysis buffer.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, Foxp3.
-
Flow cytometer.
Procedure:
-
Tumor Dissociation:
-
Excise tumors and mince them into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 medium containing 10% FBS.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Cell Staining:
-
Count the viable cells and resuspend them in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs) within the CD45+ leukocyte gate.
-
Conclusion
The combination of this compound with checkpoint inhibitors represents a promising immunotherapeutic strategy with a strong preclinical rationale. By activating the innate immune system, this compound can modulate the tumor microenvironment to be more responsive to checkpoint blockade, potentially overcoming resistance and improving clinical outcomes. The protocols and data presented here provide a framework for researchers to further investigate and optimize this combination therapy. Ongoing clinical trials will be crucial in determining the safety and efficacy of this approach in cancer patients.[14]
References
- 1. Potentiating intratumoral therapy with immune checkpoint inhibitors: shifting the paradigm of multimodality therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrmeetingnews.org [aacrmeetingnews.org]
- 4. Combinatorial Approaches With Checkpoint Inhibitors to Enhance Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Immunotherapy with Micellar this compound-Polymer Conjugates Triggers a Robust Antitumor Response in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
Application Notes and Protocols for Studying Myeloid-Derived Suppressor Cell (MDSC) Differentiation Using Resiquimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in suppressing immune responses, particularly in the context of cancer. Their accumulation in the tumor microenvironment is a major obstacle to effective anti-tumor immunity and immunotherapy. Resiquimod (R848), a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), has emerged as a promising agent to counteract MDSC-mediated immunosuppression by inducing their differentiation into mature, non-suppressive myeloid cells such as macrophages and dendritic cells (DCs).[1][2] This document provides detailed application notes and protocols for utilizing this compound to study and modulate MDSC differentiation.
Data Presentation
Quantitative Effects of this compound on MDSC Differentiation and Function
The following tables summarize the quantitative effects of this compound on MDSC phenotype and function based on available literature. It is important to note that specific quantitative dose-response data is not always presented in a standardized tabular format across studies. The data below is compiled to provide a comparative overview.
Table 1: Phenotypic Changes in Murine MDSCs Following In Vitro this compound Treatment
| Treatment | Concentration | Culture Duration | % F4/80+ Cells (Macrophages) | % CD11c+ Cells (Dendritic Cells) | Reference |
| Control (Untreated MDSCs) | - | 5 days | Baseline | Baseline | [1][2] |
| This compound (R848) | 1 µg/mL | 5 days | Increased | Increased | [1][2] |
| This compound (R848) | 5 µg/mL | 3 days | High Expression | High Expression | [3] |
Note: While studies confirm an increase in F4/80+ and CD11c+ populations, specific percentages can vary depending on the initial purity of the MDSC population and the tumor model used.
Table 2: Functional Changes in MDSCs Following this compound Treatment
| Treatment | Concentration | Effect on T-cell Proliferation | Key Cytokine Modulation | Reference |
| Control (MDSCs + T-cells) | - | Suppressed | High IL-10, High TGF-β | [4][5] |
| This compound-treated MDSCs + T-cells | 1 µg/mL | Proliferation Restored/Enhanced | Increased IL-12, Decreased IL-10 (reported in some contexts) | [6][7] |
| This compound (on human PBMCs) | 0.5 µg/mL | - | Increased IL-12p70 | [8] |
Note: The functional outcome of this compound treatment is the loss of the T-cell suppressive capacity of MDSCs.[1][2] This is often accompanied by a shift in the cytokine profile from immunosuppressive (IL-10, TGF-β) to immunostimulatory (IL-12).
Experimental Protocols
Protocol 1: Isolation of Murine MDSCs from Spleens of 4T1 Tumor-Bearing Mice
This protocol describes the isolation of Gr-1+CD11b+ MDSCs from the spleens of BALB/c mice bearing 4T1 mammary carcinoma, a commonly used model for studying MDSCs.[1][2]
Materials:
-
Spleens from 4T1 tumor-bearing mice
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for red blood cell lysis)
-
70 µm cell strainer
-
Anti-Gr-1-PE and Anti-CD11b-FITC antibodies (or other appropriate fluorochromes)
-
Magnetic-activated cell sorting (MACS) system with anti-PE microbeads or a fluorescence-activated cell sorting (FACS) instrument.
Procedure:
-
Aseptically harvest spleens from 4T1 tumor-bearing mice (typically 2-3 weeks after tumor inoculation).
-
Prepare a single-cell suspension by gently disrupting the spleens in RPMI-1640 medium using the plunger of a syringe and passing the suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Neutralize the ACK buffer with an excess of RPMI-1640 medium and centrifuge.
-
Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Incubate the cells with an anti-Gr-1-PE antibody.
-
Wash the cells and then incubate with anti-PE microbeads according to the manufacturer's instructions.
-
Positively select the Gr-1+ cells using a MACS column.
-
The purity of the isolated Gr-1+CD11b+ MDSCs should be assessed by flow cytometry.
Protocol 2: In Vitro Differentiation of MDSCs with this compound
This protocol details the in vitro culture of isolated MDSCs with this compound to induce their differentiation.
Materials:
-
Isolated murine MDSCs (from Protocol 1)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
This compound (R848) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well tissue culture plates
Procedure:
-
Seed the isolated MDSCs at a density of 1 x 10^6 cells/mL in a 6-well plate with complete RPMI-1640 medium.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1.0, 10 µg/mL). Include a vehicle control (DMSO) well.
-
Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.[1][2]
-
After the incubation period, harvest the cells for downstream analysis, such as flow cytometry for phenotypic characterization or for use in functional assays.
Protocol 3: Flow Cytometry Analysis of MDSC Differentiation
This protocol describes the use of flow cytometry to analyze the differentiation of MDSCs into macrophages and dendritic cells.
Materials:
-
Harvested cells from Protocol 2
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
CD11b (myeloid marker)
-
Gr-1 (immature myeloid marker)
-
F4/80 (macrophage marker)
-
CD11c (dendritic cell marker)
-
MHC Class II (I-A/I-E) (antigen presentation marker)
-
-
Flow cytometer
Procedure:
-
Wash the harvested cells with FACS buffer.
-
Stain the cells with the appropriate combination of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing macrophage markers (CD11b+, F4/80+) and dendritic cell markers (CD11b+, CD11c+, MHC Class II+).
Protocol 4: MDSC T-cell Suppression Assay
This functional assay is the gold standard for assessing the immunosuppressive capacity of MDSCs.
Materials:
-
Control and this compound-treated MDSCs (from Protocol 2)
-
Splenocytes from a healthy mouse as a source of T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
96-well round-bottom plates
Procedure:
-
Isolate splenocytes from a naive mouse and label them with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled splenocytes (e.g., 2 x 10^5 cells/well) in a 96-well plate.
-
Add the control or this compound-treated MDSCs to the wells at different MDSC:splenocyte ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulate the T-cells by adding soluble anti-CD3 and anti-CD28 antibodies.
-
Include control wells with:
-
Unstimulated T-cells (no anti-CD3/CD28)
-
Stimulated T-cells (no MDSCs)
-
-
Co-culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and analyze the CFSE dilution in the CD4+ and CD8+ T-cell populations by flow cytometry. A decrease in CFSE intensity indicates cell proliferation. The suppressive function of MDSCs is measured by their ability to inhibit T-cell proliferation (i.e., less CFSE dilution).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying this compound-induced MDSC differentiation.
Caption: this compound-activated TLR7/8 signaling pathway in myeloid cells.
References
- 1. This compound, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of TLR Agonists on the Differentiation and Function of Human Monocytic Myeloid Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STAT3 Silencing and TLR7/8 Pathway Activation Repolarize and Suppress Myeloid-Derived Suppressor Cells From Breast Cancer Patients [frontiersin.org]
- 4. Antitumor effects of targeting myeloid-derived suppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocytic Myeloid-derived Suppressor Cell (MDSC) Markers: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. TLR7/8 agonists impair monocyte-derived dendritic cell differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High production of IL-12 by human dendritic cells stimulated with combinations of pattern-recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Immune Response: In Vivo Imaging of Resiquimod's Activity
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resiquimod (R848) is a potent synthetic immune response modifier that activates the innate and adaptive immune systems through its agonist activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key players in the recognition of pathogen-associated molecular patterns, particularly single-stranded RNA viruses. Upon activation, this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, enhancing anti-tumor and anti-viral immunity.[1][3] Understanding the spatiotemporal dynamics of the immune response elicited by this compound in a living organism is crucial for optimizing its therapeutic potential. This document provides detailed protocols for in vivo imaging of this compound-induced immune responses in preclinical models, focusing on bioluminescence and fluorescence imaging techniques.
Mechanism of Action: TLR7/8 Signaling
This compound activates immune cells, such as dendritic cells (DCs), macrophages, and B cells, via the MyD88-dependent signaling pathway.[1][2] This activation leads to the nuclear translocation of transcription factors like NF-κB and interferon regulatory factors (IRFs), which in turn drive the expression of various immune-stimulatory molecules.[1]
Caption: this compound-induced TLR7/8 signaling cascade.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of NF-κB Activation
This protocol utilizes transgenic reporter mice expressing luciferase under the control of an NF-κB promoter to visualize the activation of this key signaling pathway in response to this compound.
Materials:
-
NF-κB-luciferase transgenic mice (e.g., JAX Stock #006100)
-
This compound (R848), water-soluble
-
Sterile, endotoxin-free water or saline
-
D-luciferin potassium salt
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Handling: Acclimatize NF-κB-luciferase reporter mice for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile, endotoxin-free water to a final concentration of 1 mg/mL.
-
Baseline Imaging: Anesthetize mice with isoflurane. Administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection. After 10-15 minutes, acquire bioluminescence images to establish baseline NF-κB activity.
-
This compound Administration: Administer this compound (50-100 µg per mouse) via i.p. injection. For control animals, inject an equivalent volume of sterile water or saline.
-
Post-Treatment Imaging: At desired time points (e.g., 3, 6, 24, and 48 hours) post-Resiquimod administration, anesthetize the mice and inject D-luciferin as in step 3. Acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from regions of interest (ROIs) such as the spleen, liver, and lymph nodes using the imaging software.
Caption: Workflow for in vivo bioluminescence imaging.
Protocol 2: In Vivo Fluorescence Imaging of Macrophage Recruitment
This protocol describes the adoptive transfer of fluorescently labeled macrophages to track their recruitment to a specific site (e.g., a tumor) following systemic this compound administration.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
Bone marrow cells from donor mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Fluorescent dye (e.g., CellTracker™ Deep Red)
-
This compound (R848)
-
Tumor cells (optional, for tumor models)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Macrophage Differentiation: Harvest bone marrow cells from donor mice and culture them in the presence of M-CSF (50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Fluorescent Labeling: Label the differentiated BMDMs with a fluorescent dye according to the manufacturer's protocol.
-
Tumor Inoculation (Optional): If using a tumor model, inoculate recipient mice with tumor cells subcutaneously and allow tumors to establish.
-
Adoptive Transfer: Resuspend the fluorescently labeled BMDMs in sterile PBS and inject them intravenously (i.v.) into the recipient mice.
-
This compound Administration: 24 hours after cell transfer, administer this compound (50-100 µg per mouse) via i.p. injection.
-
Fluorescence Imaging: At various time points post-Resiquimod administration (e.g., 24, 48, 72 hours), anesthetize the mice and acquire fluorescence images, focusing on the tumor site or other organs of interest.
-
Data Analysis: Quantify the fluorescence intensity in the ROIs to determine the extent of macrophage recruitment.
Caption: Workflow for in vivo fluorescence imaging.
Data Presentation
Quantitative data from in vivo imaging experiments should be summarized in tables to facilitate comparison between treatment groups and across different time points.
Table 1: Quantification of NF-κB Activation using Bioluminescence Imaging
| Treatment Group | Time Point (hours) | Average Photon Flux (photons/sec) in Spleen (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle | 3 | 1.5 x 10^5 ± 0.2 x 10^5 | 1.0 |
| This compound (50 µg) | 3 | 8.2 x 10^5 ± 1.1 x 10^5 | 5.5 |
| Vehicle | 24 | 1.4 x 10^5 ± 0.3 x 10^5 | 1.0 |
| This compound (50 µg) | 24 | 3.1 x 10^5 ± 0.5 x 10^5 | 2.2 |
Table 2: Quantification of Macrophage Recruitment using Fluorescence Imaging
| Treatment Group | Time Point (hours) | Average Fluorescence Intensity in Tumor (Arbitrary Units) (Mean ± SEM) |
| Vehicle | 24 | 2.3 x 10^6 ± 0.4 x 10^6 |
| This compound (100 µg) | 24 | 9.8 x 10^6 ± 1.2 x 10^6 |
| Vehicle | 48 | 2.5 x 10^6 ± 0.5 x 10^6 |
| This compound (100 µg) | 48 | 15.2 x 10^6 ± 2.1 x 10^6 |
Conclusion
In vivo imaging provides a powerful, non-invasive tool to visualize and quantify the dynamic immune responses induced by this compound. The protocols outlined in this application note offer a framework for researchers to investigate the pharmacodynamics of this compound and other immunomodulatory agents. By tracking key signaling events and immune cell trafficking, these methods can significantly contribute to the development of more effective immunotherapies for a range of diseases.
References
- 1. Novel NF-κB reporter mouse for the non-invasive monitoring of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Resiquimod Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (R848) is a potent synthetic immune response modifier that activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] As a dual agonist, it stimulates a robust innate and adaptive immune response, making it a valuable tool for in vitro studies in immunology, cancer research, and vaccine development.[3][5] This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, along with essential information on its mechanism of action, stability, and handling.
Mechanism of Action
This compound is an imidazoquinoline compound that acts as an agonist for TLR7 and TLR8, which are intracellular pattern recognition receptors.[1][5][6] In humans, this compound activates both TLR7 and TLR8, while in mice, it selectively activates TLR7.[7][8] Upon binding to these receptors within the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes, this compound initiates a MyD88-dependent signaling cascade.[1][7][9] This pathway leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][5][7]
Caption: this compound signaling through TLR7/8 activates immune responses.
Materials and Reagents
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, pyrogen-free water
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture plates (e.g., 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Solution Preparation Protocols
Reconstitution of Lyophilized this compound
This compound is sparingly soluble in water but readily soluble in organic solvents like DMSO and ethanol.[1][9][10]
Protocol for Preparing a 15 mM Stock Solution in DMSO:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
To reconstitute a 5 mg vial of this compound (MW: 314.4 g/mol ) to a 15 mM stock solution, add 1.06 mL of sterile DMSO.[9]
-
Recap the vial and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for up to 2 months or at -80°C for longer-term storage (up to 1 year).[9][10] Avoid repeated freeze-thaw cycles.[9]
Preparation of Working Solutions
It is crucial to dilute the high-concentration stock solution to the final working concentration immediately before use. The working concentration will vary depending on the cell type and the specific experimental goals.
Protocol for Preparing a 1 µg/mL Working Solution:
-
Thaw a single aliquot of the 15 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 1 µg/mL working solution from a 15 mM stock:
-
First, dilute the 15 mM stock (equivalent to 4716 µg/mL) 1:10 in complete cell culture medium to obtain a 471.6 µg/mL intermediate solution.
-
Then, dilute the intermediate solution approximately 1:472 in complete cell culture medium to achieve the final concentration of 1 µg/mL.
-
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately for your cell culture experiment. Do not store diluted working solutions for extended periods.
Experimental Workflow
The following diagram outlines a general workflow for a cell stimulation experiment using this compound.
Caption: Workflow for cell stimulation experiments using this compound.
Quantitative Data Summary
The optimal concentration and incubation time for this compound treatment are cell-type and assay-dependent. The following table provides a summary of reported working concentrations and incubation times for various applications.
| Application | Cell Type | Working Concentration | Incubation Time | Reference(s) |
| Cytokine Induction | Human PBMCs | 10 ng/mL - 10 µg/mL | 18 - 48 hours | [7],[1] |
| T-cell Proliferation Assay | Murine MDSCs & CD4+ T-cells | 1 µg/mL | 72 hours | [1] |
| NF-κB Activation | Murine RAW 264.7 cells | 1 µg/mL | 15 minutes | [9] |
| Apoptosis Induction | Human AML cells | 5 µg/mL | 24 hours | [5] |
| IFN-α Secretion | Human PBMCs | 10 - 100 nM | 18 hours | [11] |
Stability and Storage
-
Lyophilized Powder: Stable for up to 24 months when stored at -20°C and desiccated.[9]
-
Stock Solution (in DMSO): Store at -20°C for up to 2 months or at -80°C for up to one year.[9][10] It is critical to aliquot the stock solution to prevent multiple freeze-thaw cycles, which can lead to a loss of potency.[9]
-
Working Solutions (in culture medium): Should be prepared fresh for each experiment and used immediately. Long-term storage of diluted aqueous solutions is not recommended.
Troubleshooting
-
Low or no cellular response:
-
Verify this compound activity: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Check cell health and passage number: Use healthy, low-passage cells for experiments.
-
Optimize concentration and incubation time: The required concentration and duration of stimulation can vary significantly between cell types.
-
-
Precipitation in culture medium:
-
Ensure complete dissolution of the stock: Make sure the lyophilized powder is fully dissolved in DMSO before further dilution.
-
Avoid high final concentrations of DMSO: The final concentration of DMSO in the cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
These application notes and protocols provide a comprehensive guide for the effective use of this compound in cell culture experiments. By following these guidelines, researchers can ensure the reliable and reproducible activation of TLR7/8 signaling pathways for their in vitro studies.
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | TLR | HCV Protease | TargetMol [targetmol.com]
- 5. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Optimizing Resiquimod (R848) Concentration for Maximal Cytokine Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Resiquimod (R848) concentration to achieve maximal cytokine induction in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R848) and how does it induce cytokine production?
A1: this compound (R848) is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are primarily located in the endosomes of various immune cells, including dendritic cells (DCs), monocytes, macrophages, and B cells.[4] Upon binding to TLR7 and/or TLR8, this compound triggers a MyD88-dependent signaling pathway.[1][5] This cascade leads to the activation of key transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1] The activation of these transcription factors results in the transcription and secretion of a variety of pro-inflammatory cytokines and type I interferons, such as TNF-α, IL-6, and IFN-α.[1][3][6]
Q2: What is a typical working concentration range for this compound in in vitro experiments?
A2: The optimal working concentration of this compound is highly dependent on the specific cell type, experimental endpoint (e.g., specific cytokine), and donor variability.[7] However, a common starting range for in vitro cell stimulation assays is 0.1 to 10 µg/mL.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[4]
Q3: For how long should I stimulate my cells with this compound?
A3: The optimal incubation time for this compound stimulation varies depending on the target cytokine and the cell type. For cytokine production, incubation times can range from 6 to 48 hours.[4] For instance, TNF-α mRNA may peak as early as 0.5 hours after stimulation, while the release of the protein is significant from 8 hours onwards.[8] IL-6 mRNA and protein release show meaningful increases starting from 8 hours of stimulation.[8] For upregulation of cell surface markers, an 18-24 hour incubation is a common starting point.[4] A time-course experiment is highly recommended to pinpoint the peak production of your cytokine of interest.
Q4: I am not seeing any or very low cytokine induction. What are the possible causes and troubleshooting steps?
A4: Low or absent cytokine induction can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Low or No Cytokine Induction
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response curve with a range of concentrations (e.g., 0.1, 1, 5, 10 µg/mL) to identify the optimal concentration for your specific cell type and target cytokine.[4] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak cytokine production time for your experimental setup.[4] |
| Improper Reagent Storage and Handling | Ensure this compound is stored correctly at -20°C and minimize freeze-thaw cycles. Always prepare fresh dilutions from a properly stored stock solution for each experiment.[4] |
| Cell Viability Issues | High concentrations of this compound can be toxic to some cells.[3] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed lack of response is not due to cell death.[9][10] |
| Cell Type and Purity | Confirm that your target cell population expresses TLR7 and/or TLR8. TLR8 is highly expressed in myeloid cells like monocytes and macrophages, while TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] The purity of your isolated cell population can significantly impact the results.[7] |
| Donor-to-Donor Variability | When using primary human cells, be aware of significant donor-to-donor variability in immune responses.[7] It is advisable to test multiple donors to ensure the reproducibility of your findings. |
| Endotoxin (B1171834) Contamination | Ensure that all reagents, including this compound, are free of endotoxin contamination, which can lead to non-specific immune activation and mask the specific effect of this compound. |
Quantitative Data Summary
The following tables summarize typical experimental conditions and expected cytokine responses based on published literature. Note that these are examples, and optimal conditions should be determined empirically for each experimental system.
Table 1: this compound Concentration and Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | This compound Conc. | Incubation Time | Cytokine Measured | Observed Response |
| Human PBMCs | 1-10 µg/mL | 24 hours | TNF-α, IL-6, IL-1β, IFN-α | Dose-dependent induction of all cytokines.[3] |
| Human PBMCs | 1 µM (~0.314 µg/mL) | 18 hours | IFN-α, TNF-α | Significant production of IFN-α and TNF-α. |
| Human pDCs | 2 µg/mL | Not specified | IFN-α | Production of up to 9 ng/mL of IFN-α.[11] |
| Human pDCs | 1 µM (~0.314 µg/mL) | Not specified | IFN-α, TNF-α | Higher percentage of IFN-α producing pDCs in females.[12] |
Table 2: this compound Concentration and Cytokine Induction in Murine Cells
| Cell Type | This compound Conc. | Incubation Time | Cytokine Measured | Observed Response |
| Murine Microglial Cells | 3 µM (~0.94 µg/mL) | 0.5 - 24 hours | TNF-α, IL-6 | Maximal Tnf mRNA at 0.5h; significant TNF release from 8h. Il-6 mRNA and release increased from 8h.[8] |
| Murine Splenocytes | Not specified | Not specified | TNF-α, IFN, IL-6 | Stimulation of TNF, IFN, and IL-6 production.[13] |
| C57BL/6 Mice (in vivo) | 1.7 µ g/mouse (i.p.) | 3 hours | IFN-α, IL-6 | Transient increase in serum IFN-α and slight increase in IL-6.[14] |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Perform a cell count and assess viability using trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.[4]
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.[4]
-
-
Stimulation:
-
Prepare a 2X working solution of this compound in complete RPMI-1640 medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.
-
Add 100 µL of the 2X this compound solution to the appropriate wells.
-
For negative control wells, add 100 µL of complete RPMI-1640 medium without this compound.[4]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time (e.g., 24 hours).[4]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IFN-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay, following the manufacturer's instructions.[4]
-
Visualizations
Caption: this compound (R848) signaling via TLR7/8 to induce cytokine production.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low cytokine induction with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. What Is TLR7 8 Agonist this compound R-848, How It Works & Why It Matters - All Axess [allaxess.com]
- 3. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Plasmacytoid dendritic cell interferon-α production to R-848 stimulation is decreased in male infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod solubility in DMSO and ethanol for stock solutions
This guide provides technical information for researchers, scientists, and drug development professionals on the solubility and preparation of stock solutions for Resiquimod (R848), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6][7] Ethanol can also be used, but the achievable concentration is significantly lower.[1][2][3][6][7] For in vivo experiments, stock solutions in DMSO are often diluted into formulations containing co-solvents like PEG300, Tween-80, or corn oil.[1][3]
Q2: My vial of lyophilized this compound appears empty. Is this normal?
A2: Yes, this can be normal. Lyophilized compounds can form a thin, sometimes invisible, film on the vial walls.[8] Proceed with the protocol by adding the solvent directly to the vial and ensuring complete dissolution through vortexing or sonication.
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[8] To resolve this, you can try gentle warming of the solution to 37°C, vortexing, or brief sonication.[8][9][10] It is crucial to ensure the precipitate has completely redissolved before adding it to your cells to avoid inaccurate concentrations and potential toxicity.[8][10] When diluting, add the DMSO stock solution to the pre-warmed aqueous medium while gently swirling to facilitate mixing.[10] For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[11]
Q4: How should I store my this compound stock solution?
A4: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6][11] Store these aliquots at -20°C or -80°C.[1][6][11] A DMSO stock solution is typically stable for up to 2-3 months at -20°C.[6][8]
Solubility Data
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data. It is always recommended to consult the Certificate of Analysis for batch-specific information.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ≥15.85 to 100 mg/mL | ~50 to >318 mM | The most effective solvent for high-concentration stocks.[2][3][5][6][7] Some sources suggest sonication or warming may be needed.[3][5][9] Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | 3.3 to 63 mg/mL | ~10.5 to ~200 mM | Lower solubility compared to DMSO.[1][2][3][6][7] Warming or sonication may be required.[3][6] |
| Water | Insoluble or very low (0.1 mg/mL) | Insoluble or ~0.32 mM | This compound is considered insoluble or sparingly soluble in aqueous buffers.[3][4][7] |
| DMF | ~12.5 to 50 mg/mL | ~40 to ~159 mM | An alternative organic solvent.[3][7] |
Molecular Weight of this compound is ~314.38 g/mol .[2][3]
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a high-concentration stock solution.
Materials:
-
This compound (e.g., 5 mg, lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath or sonicator (optional)
Procedure:
-
Calculation: To prepare a 15 mM stock solution from 5 mg of this compound (MW: 314.4 g/mol ), you will need approximately 1.06 mL of DMSO.[6]
-
Reconstitution: Carefully add 1.06 mL of DMSO directly to the vial containing the 5 mg of this compound powder.[6]
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes or brief sonication can be applied.[8][9][10] Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the clear solution into sterile, single-use tubes and store at -20°C for up to 2 months or -80°C for longer-term storage.[6]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
This compound Signaling Pathway
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for endosomal Toll-like Receptors 7 and 8 (TLR7 and TLR8).[12][13][14] Activation of these receptors on immune cells, such as dendritic cells and macrophages, initiates a downstream signaling cascade primarily through the MyD88-dependent pathway.[12][14] This leads to the activation of key transcription factors, including NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β), which orchestrate a robust innate and adaptive immune response.[12][13]
Caption: this compound activates the TLR7/8 signaling pathway.
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. This compound | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. emulatebio.com [emulatebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. invivogen.com [invivogen.com]
- 13. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resiquimod Dissolution for Aqueous Solutions in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving Resiquimod for use in aqueous solutions for cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol can also be used, though DMSO generally allows for higher stock solution concentrations.[1][2]
Q2: What is a typical stock solution concentration for this compound in DMSO?
A2: Stock solution concentrations can vary depending on the supplier and experimental needs, but common concentrations range from 10 mM to 100 mM in DMSO.[2][3] For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.06 ml of DMSO.[1]
Q3: How should I store the this compound stock solution?
A3: Lyophilized this compound should be stored at -20°C and desiccated.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C.[1][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can reduce the potency of the compound.[1]
Q4: My this compound solution appears cloudy or has precipitated after dilution in cell culture media. What could be the cause?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. This can be caused by several factors, including the final concentration exceeding its aqueous solubility, rapid dilution from a high concentration DMSO stock, using cold media, or interactions with media components.
Q5: What is the mechanism of action of this compound in cell culture?
A5: this compound is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[4] It activates immune cells through the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the solution at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath for a few minutes to aid dissolution.[3] |
| Precipitation occurs immediately after diluting the DMSO stock in cell culture media. | The final concentration is too high for aqueous solubility. The rapid change in solvent polarity causes the compound to "crash out." | Decrease the final working concentration of this compound. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently vortexing the media. |
| Cloudiness or precipitate appears in the culture plates after a few hours of incubation. | Delayed precipitation due to temperature fluctuations or interaction with media components. | Ensure the cell culture media is well-buffered. Minimize the time that culture plates are outside the incubator to avoid temperature changes. Test the stability of your final working concentration in your specific media over time. |
| Low or no cellular response to this compound treatment. | Incorrect final concentration. Degradation of this compound due to improper storage. | Verify the calculations for your dilutions. Always include a positive control. Use a fresh aliquot of the this compound stock solution that has been stored correctly at -20°C and protected from multiple freeze-thaw cycles.[1] |
Quantitative Data Summary
| Parameter | Value | Solvent | Source |
| Solubility | 30 mg/ml | DMSO | [1] |
| 15 mg/ml | Ethanol (with slight warming) | [1] | |
| up to 100 mM | DMSO | [2] | |
| up to 20 mM | Ethanol | [2] | |
| Molecular Weight | 314.4 g/mol | N/A | [1] |
| Recommended Stock Concentration | 15 mM | DMSO | [1] |
| Storage (Lyophilized) | -20°C, desiccated | N/A | [1] |
| Storage (In Solution) | -20°C (use within 2 months) | DMSO | [1] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media from a DMSO stock solution, minimizing the risk of precipitation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound is 314.4 g/mol ). c. Add the calculated volume of sterile DMSO to the vial of this compound. d. Vortex the vial for 1-2 minutes to dissolve the powder. If necessary, warm the vial in a 37°C water bath for 10-15 minutes or sonicate briefly. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -20°C.
-
Prepare an Intermediate Dilution in Cell Culture Medium (e.g., 100 µM): a. Thaw one aliquot of the 10 mM this compound stock solution. b. In a sterile tube, add 990 µL of pre-warmed (37°C) cell culture medium. c. Add 10 µL of the 10 mM this compound stock solution to the medium. d. Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.
-
Prepare the Final Working Solution (e.g., 1 µM): a. In a new sterile tube, add 900 µL of pre-warmed (37°C) cell culture medium. b. Add 100 µL of the 100 µM intermediate dilution to the medium. c. Gently mix to achieve a final concentration of 1 µM this compound. The final DMSO concentration will be low (e.g., 0.01%), minimizing cytotoxicity. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound signaling pathway via TLR7/8.
Caption: Workflow for preparing this compound working solution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
Technical Support Center: Reducing Resiquimod-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Resiquimod-induced cytotoxicity in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as R848) is a small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4] These receptors are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[1][3][5] Upon binding, this compound activates the MyD88-dependent signaling pathway, which leads to the activation of transcription factors like NF-κB and IRF7.[1][2][6] This, in turn, induces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12, and Type I interferons), leading to a T-helper 1 (Th1) polarized immune response.[1][5][7][8][9]
Q2: Why am I observing high levels of cell death in my primary cell cultures after treatment with this compound?
High levels of cell death following this compound treatment can be attributed to several factors:
-
Over-stimulation of the inflammatory response: The potent induction of pro-inflammatory cytokines can create a cytotoxic environment, leading to cell death.
-
Induction of programmed cell death pathways: TLR agonists, including this compound, have been shown to induce programmed cell death pathways such as apoptosis and necroptosis in a cell-type and context-dependent manner.[10][11][12]
-
Cell-type specific sensitivity: Primary cells, especially certain immune cell subsets, can be highly sensitive to TLR7/8 activation.
-
High concentration or prolonged exposure: The cytotoxic effects of this compound are often dose- and time-dependent.[13]
-
Solvent toxicity: If using a solvent like DMSO, concentrations should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[13][14]
Q3: How can I differentiate between apoptosis, necrosis, and necroptosis in my this compound-treated cultures?
Distinguishing between different cell death pathways is crucial for effective troubleshooting. Here’s a summary of key markers and assays:
| Cell Death Pathway | Key Features | Recommended Assays |
| Apoptosis | Caspase activation (caspase-8, -9, -3), DNA fragmentation, membrane blebbing, formation of apoptotic bodies.[15][16] | Annexin V/Propidium Iodide (PI) staining, Caspase activity assays (e.g., Caspase-Glo), TUNEL assay. |
| Necrosis | Loss of membrane integrity, cell swelling, release of intracellular contents. | LDH release assay, Propidium Iodide (PI) uptake.[17] |
| Necroptosis | Programmed necrosis, dependent on RIPK1, RIPK3, and MLKL activation, caspase-independent.[10][11][12] | Western blot for phosphorylated RIPK1, RIPK3, and MLKL, co-treatment with specific inhibitors (e.g., Necrostatin-1 for RIPK1). |
Q4: Is it possible to reduce this compound's cytotoxicity while maintaining its immunostimulatory effects?
Yes, it is often possible to find an experimental window where immunostimulatory effects are achieved with minimal cytotoxicity. Key strategies include:
-
Dose-response and time-course optimization: Perform experiments to identify the lowest effective concentration and the shortest incubation time that elicits the desired immune response.[13]
-
Co-treatment with inhibitors: If a specific cell death pathway is identified, using specific inhibitors can be effective. For example, a pan-caspase inhibitor like Z-VAD-FMK can be used if apoptosis is the primary cause of cell death.[13]
-
Use of cytoprotective agents: Depending on the mechanism, antioxidants like N-acetylcysteine might offer some protection if oxidative stress is involved.[14]
-
Sustained-release formulations: Advanced delivery systems, such as nanoformulations, can provide a sustained release of this compound, potentially reducing peak concentration-related toxicity.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death even at low this compound concentrations | - The primary cell type is highly sensitive to TLR7/8 agonism.- The compound is not fully dissolved, leading to hot spots of high concentration.- Extended incubation time. | - Perform a comprehensive dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the IC50.[13]- Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before adding it to the culture medium.[6][13]- Conduct a time-course experiment to find the optimal incubation period.[13] |
| Inconsistent cytotoxicity results between experiments | - Variability in cell seeding density or passage number.- Inconsistent preparation of this compound dilutions.- The cytotoxicity assay itself is unreliable or subject to interference. | - Standardize cell seeding density and use cells within a consistent passage number range.[14]- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[13]- Validate your cytotoxicity assay and consider using an orthogonal method to confirm results (e.g., LDH assay in addition to an MTT assay).[13][19] |
| Difficulty distinguishing between cytotoxic and cytostatic effects | - A single time-point assay was used. | - A cytostatic effect will inhibit proliferation (cell number plateaus) while viability remains high. A cytotoxic effect will lead to a decrease in both cell viability and total cell number.[14]- Perform a time-course experiment and measure both cell viability (e.g., with Annexin V/PI) and total cell count. |
| High background cell death in vehicle control wells | - Solvent (e.g., DMSO) concentration is too high.- Contamination of cell cultures. | - Ensure the final solvent concentration is non-toxic for your specific primary cells (typically below 0.5%). Run a solvent toxicity control curve.[14]- Regularly check cultures for signs of microbial contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is for determining the concentration of this compound that inhibits 50% of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock of serial dilutions of this compound in culture medium. A typical range to test would be from 0.1 µM to 100 µM.
-
Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in a 24-well plate and treat with this compound at the desired concentrations for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Co-treatment with a Caspase Inhibitor to Reduce Apoptotic Cytotoxicity
-
Experimental Setup: Design your experiment with the following conditions:
-
Untreated cells (negative control)
-
Cells treated with this compound only
-
Cells treated with the pan-caspase inhibitor Z-VAD-FMK only
-
Cells pre-treated with Z-VAD-FMK for 1-2 hours, followed by this compound treatment.
-
-
Treatment: Add Z-VAD-FMK (typical concentration range is 20-50 µM) to the designated wells 1-2 hours before adding this compound.
-
Incubation: Incubate for the standard duration of your experiment.
-
Assessment of Cytotoxicity: Measure cell viability using an appropriate method (e.g., MTT assay, Annexin V/PI staining). A significant increase in viability in the co-treated group compared to the this compound-only group indicates that apoptosis is a major contributor to the observed cytotoxicity.[20]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway via TLR7/8 activation.
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. agscientific.com [agscientific.com]
- 6. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Toll-like Receptor Agonists: R&D Systems [rndsystems.com]
- 10. Toll-like Receptor 3-mediated Necrosis via TRIF, RIP3, and MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis in Inflammatory Bowel Disease, Colorectal Cancer, and Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
- 18. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Caspase-dependent immunogenicity of doxorubicin-induced tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Side Effects of Resiquimod in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the in vivo side effects of Resiquimod (R848) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the most common systemic side effects of this compound administration in mice?
A1: Systemic administration of this compound commonly induces a range of dose-dependent side effects, primarily driven by its potent immunostimulatory activity. These include:
-
Sickness Behavior: Researchers often observe lethargy, hunched posture, piloerection, reduced activity, and transient body weight loss.[1][2] These effects are typically acute and can resolve within 24-48 hours.
-
Splenomegaly: A significant enlargement of the spleen is a hallmark of systemic this compound administration, resulting from immune cell proliferation.[3][4]
-
Cytokine Storm: this compound triggers a rapid release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IFN-α, which can lead to systemic inflammation.[5][6]
-
Hematological Changes: Anemia and thrombocytopenia have been reported, particularly with chronic or high-dose administration.[4]
-
Cardiotoxicity: In some mouse strains, particularly with repeated dosing, this compound can induce myocarditis and dilated cardiomyopathy.[3]
-
Neurological Effects: High doses of systemic this compound have been associated with transient brain swelling and changes in neurometabolites.[1][7]
Q2: How do the side effects of this compound differ with various routes of administration?
A2: The route of administration significantly influences the toxicity profile of this compound.[5]
| Route of Administration | Common Side Effects | Key Considerations |
| Intraperitoneal (i.p.) | Systemic sickness behavior, splenomegaly, cytokine release, potential for cardiotoxicity and neuroinflammation.[1][2][3] | Leads to broad systemic exposure and a robust, but potentially toxic, immune response. |
| Topical (Epicutaneous) | Local skin reactions (erythema, swelling, scaling), but can also lead to systemic effects like splenomegaly and, with chronic application, systemic autoimmunity.[4][5] | Can induce a systemic response with reduced severity compared to i.p. injection, though chronic use requires careful monitoring. |
| Intranasal | Localized airway inflammation, but can also modulate systemic immune responses.[8] | Useful for studying respiratory immune responses with potentially fewer systemic side effects than i.p. administration. |
| Subcutaneous (s.c.) | Localized immune activation at the injection site. Formulations designed for slow release can minimize systemic cytokine release.[9] | Can be a strategy to focus the immune response and reduce systemic toxicity. |
Q3: What is the underlying mechanism of this compound-induced side effects?
A3: this compound is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in some species, though in mice, it primarily acts through TLR7.[6] Activation of TLR7 on immune cells, particularly dendritic cells and B cells, triggers a MyD88-dependent signaling cascade. This leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons, which are responsible for the observed systemic inflammation and associated side effects.[2][10]
Signaling Pathway
Caption: this compound (R848) TLR7 Signaling Pathway in Mice.
Troubleshooting Guides
Problem 1: Severe sickness behavior and excessive weight loss in mice after this compound injection.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose of this compound. A dose-response pilot study is recommended to determine the optimal dose that balances efficacy and toxicity for your specific mouse strain and experimental goals. For example, doses around 50 µg per mouse i.p. may induce a metabolic response with less severe sickness behavior than 100 µg per mouse.[1] |
| Mouse strain is highly sensitive. | Some mouse strains may be more susceptible to the inflammatory effects of this compound.[3] Consider using a different, less sensitive strain if appropriate for your research question. |
| Dehydration and reduced food intake. | Provide supportive care, such as placing food pellets and hydrogel packs on the cage floor for easy access. Monitor body weight daily. |
| Systemic inflammation. | Consider co-administration of a transient, low-dose corticosteroid to dampen the initial cytokine surge. However, this may interfere with the intended immunostimulatory effect and should be carefully validated. |
Problem 2: Evidence of cardiotoxicity or other organ damage in long-term studies.
| Potential Cause | Troubleshooting Step |
| Cumulative toxicity from repeated dosing. | Increase the interval between doses to allow for recovery. Monitor for clinical signs of distress. |
| Route of administration leads to high systemic exposure. | Switch to a route of administration that localizes the drug, such as subcutaneous or topical application.[11] Consider using a formulation designed for sustained release to minimize peak systemic concentrations.[9] |
| Pre-existing subclinical conditions in mice. | Ensure the use of healthy, specific-pathogen-free (SPF) mice. |
| Induction of autoimmunity. | Chronic TLR7 stimulation can lead to systemic autoimmunity.[3] Monitor for autoantibodies (e.g., anti-dsDNA) and signs of autoimmune disease. |
Experimental Protocols
Protocol 1: Monitoring for Acute Side Effects of Systemic this compound Administration
Objective: To monitor mice for common acute side effects following intraperitoneal injection of this compound.
Materials:
-
This compound (R848) solution in a sterile vehicle (e.g., endotoxin-free water or saline).
-
Mouse scale.
-
Rectal thermometer suitable for mice.
-
Clinical scoring sheet (see table below).
Procedure:
-
Record the baseline body weight and temperature of each mouse before injection.
-
Administer this compound via intraperitoneal injection at the desired dose (e.g., 50-100 µg per mouse).[2]
-
Monitor the mice continuously for the first hour post-injection for any immediate adverse reactions.
-
At 3, 6, 24, and 48 hours post-injection, perform the following:
-
Record body weight.
-
Measure rectal temperature.
-
Score each mouse based on a clinical scoring system.
-
-
Provide supportive care as needed (e.g., softened food, hydrogel).
Clinical Scoring System:
| Score | Posture | Activity | Fur |
| 0 | Normal | Active and alert | Smooth and well-groomed |
| 1 | Hunched at rest | Less active, but responsive | Mildly ruffled |
| 2 | Hunched and reluctant to move | Lethargic, slow response | Ruffled and unkempt |
| 3 | Severely hunched, immobile | Unresponsive or minimally responsive | Severely ruffled, piloerection |
Protocol 2: Preparation of a Liposomal Formulation of this compound for Reduced Systemic Toxicity
Objective: To prepare a liposomal formulation of this compound to enhance local retention and reduce systemic side effects following intraperitoneal administration. This protocol is adapted from a published study.[12]
Materials:
-
This compound (R848).
-
Cationic lipid, e.g., 1,2-distearoyl-3-trimethylammonium-propane (DSTAP).
-
Helper lipid, e.g., cholesterol.
-
Phosphate-buffered saline (PBS), sterile.
-
Rotary evaporator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Dissolve this compound, DSTAP, and cholesterol in chloroform at a specified molar ratio (e.g., as determined by formulation optimization).
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Hydrate the lipid film with sterile PBS by vortexing, creating multilamellar vesicles.
-
To create unilamellar liposomes of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The final liposomal this compound suspension can be administered intraperitoneally. This formulation has been shown to increase peritoneal retention and decrease systemic absorption of this compound.[12]
Experimental Workflow Visualization
Caption: Experimental workflow for managing this compound side effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic autoimmunity induced by the TLR7/8 agonist this compound causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice [frontiersin.org]
- 5. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new immune response modifier from the family of imidazoquinolinamines, inhibits allergen-induced Th2 responses, airway inflammation and airway hyper-reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Strategies to mitigate systemic inflammation from Resiquimod administration
Technical Support Center: Resiquimod (R848) Administration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and mitigation strategies for the systemic inflammation commonly observed following the administration of this compound (R848).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce inflammation?
This compound (also known as R848) is a small molecule that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] These receptors are part of the innate immune system and are primarily expressed in immune cells like dendritic cells, macrophages, and B-lymphocytes.[1][2] Upon binding to TLR7/8 within the endosomes of these cells, this compound triggers the MyD88-dependent signaling pathway.[2] This cascade leads to the activation of key transcription factors, including NF-κB and IRF7, which results in the robust production of pro-inflammatory cytokines (like TNF-α, IL-6, IL-1β) and Type I interferons (IFN-α).[1][2][4] This powerful, systemic release of cytokines is the direct cause of the observed inflammation.
Q2: What are the typical signs of systemic inflammation in animal models (e.g., mice) after this compound administration?
In murine models, systemic administration of this compound can induce a range of clinical signs indicative of systemic inflammation. These "sickness behaviors" often include:
In more severe cases or with prolonged administration, symptoms can progress to include anemia, skin hemorrhages, and cardiac tissue damage.[9][10]
Q3: Which cytokines are most commonly associated with the this compound-induced "cytokine storm"?
The cytokine profile induced by this compound is broad, but key pro-inflammatory mediators consistently reported at elevated levels include:
-
Tumor Necrosis Factor-alpha (TNF-α): A primary driver of systemic inflammation.[1][4]
-
Interleukin-6 (IL-6): A pleiotropic cytokine involved in fever, acute phase response, and immune cell activation.[1][3][4]
-
Interferon-alpha (IFN-α): A hallmark of TLR7 activation, crucial for antiviral responses but also contributes to inflammation.[1][4]
-
Interleukin-1 beta (IL-1β): A potent pyrogen that contributes to fever and inflammation.[1]
-
Interleukin-12 (IL-12): Important for Th1 immune responses, but also contributes to the inflammatory milieu.[4]
Troubleshooting Guides
Issue 1: Excessive Toxicity or Animal Morbidity Observed
Your experiment is showing severe adverse effects, such as rapid weight loss (>15-20%), hunched posture, or mortality after this compound administration.
| Potential Cause | Troubleshooting Step / Mitigation Strategy |
| Dose is too high | Systemic inflammation from this compound is strongly dose-dependent.[1] Action: Perform a dose-titration study to find the minimum effective dose that achieves the desired adjuvant effect with tolerable toxicity. Doses in mice can range from a low dose of ~1-2 µ g/mouse for immune modulation to higher doses of 50-100 µ g/mouse for robust inflammatory responses.[5][11] |
| Route of Administration | The route of administration significantly impacts systemic exposure. Intraperitoneal (i.p.) or intravenous (i.v.) routes lead to rapid systemic exposure and higher peak cytokine levels compared to subcutaneous (s.c.) or topical administration. Action: If scientifically appropriate, consider a more localized delivery route to reduce systemic effects. |
| Animal Strain Sensitivity | Different mouse strains can have varied sensitivity to TLR agonists.[9][10] Action: Review literature for your specific mouse strain's reported sensitivity to this compound or other TLR7 agonists. If possible, test on a pilot cohort before commencing large-scale experiments. |
| Contamination | Reagents, including the this compound solution, could be contaminated with other immune stimulants like endotoxin (B1171834) (LPS), which activates TLR4 and can exacerbate inflammation. Action: Use endotoxin-free water and sterile techniques for all preparations.[12] Purchase high-quality this compound that has been tested for endotoxin contamination.[2] |
Issue 2: Scientific Goal is Compromised by Inflammation
The systemic inflammation is interfering with the experimental endpoint (e.g., causing non-specific effects in a tumor model, inducing confounding sickness behaviors in a neuroscience study).
| Potential Cause | Troubleshooting Step / Mitigation Strategy |
| Overproduction of Key Cytokines | The desired immune activation is coupled with an excessive inflammatory cytokine release that confounds results. |
| Timing of Administration | A large bolus dose may cause a sharp, detrimental cytokine peak. |
Experimental Protocols & Data
Protocol 1: Mitigation of Inflammation via Dexamethasone (B1670325) Co-Administration
This protocol provides a general framework for using dexamethasone to reduce the systemic inflammation induced by this compound in a murine model.
-
Reagent Preparation:
-
This compound (R848): Dissolve in endotoxin-free water or saline to a final concentration (e.g., 1 mg/mL).[5] Store aliquots at -20°C. On the day of use, thaw and dilute to the final working concentration with sterile, endotoxin-free saline.
-
Dexamethasone: Use a commercially available injectable solution. Dilute with sterile saline to a concentration that allows for accurate dosing based on animal weight (e.g., 1 mg/kg).
-
-
Administration:
-
Timing: Administer dexamethasone 1-2 hours before the this compound injection. This pre-treatment is critical for suppressing the initial wave of cytokine gene transcription.
-
Route: Administer both agents via the same route (e.g., intraperitoneally, i.p.) unless the experimental design requires otherwise. Use separate, sterile syringes for each compound.
-
Dosage:
-
-
Monitoring and Analysis:
-
Monitor animals for clinical signs of sickness (weight loss, posture, activity) at 3, 6, 12, and 24 hours post-injection.[5]
-
For cytokine analysis, collect blood via submandibular or retro-orbital bleed at peak time points (typically 2-6 hours post-Resiquimod administration) for serum/plasma analysis by ELISA or multiplex assay.
-
Compare outcomes between groups: Saline Control, this compound only, Dexamethasone only, and this compound + Dexamethasone.
-
Quantitative Data: Dose-Dependent Effects of this compound in Mice
The following table summarizes dose-dependent effects observed in C57BL mice following intraperitoneal (i.p.) administration of this compound. This data is compiled to illustrate the relationship between dose and inflammatory consequences.
| Dose (per mouse) | Route | Time Point | Observed Effect | Citation |
| 1.7 µg | i.p. | 3 hours | Transient, slight increase in serum IFN-α and IL-6. No increase in TNF-α or IL-1β. | [11] |
| 50 µg (~2 mg/kg) | i.p. | 3 hours | Sickness behaviors (weight loss, fever), decreased hippocampal N-acetylaspartate. | [5][6] |
| 100 µg (~4 mg/kg) | i.p. | 3 hours | Robust sickness behaviors, transient volume expansion (~5%) in several cortical regions, consistent with brain swelling. | [5][6] |
Visualizations
Signaling Pathway
Caption: this compound (R848) activates the TLR7/8-MyD88 pathway, leading to cytokine production.
Experimental Workflow for Mitigation
Caption: Workflow for testing dexamethasone's ability to mitigate this compound-induced inflammation.
Logical Relationship Diagram
Caption: Balancing the desired adjuvant effects of this compound against its inflammatory side effects.
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systemic autoimmunity induced by the TLR7/8 agonist this compound causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resiquimod Formulation & Stability
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Resiquimod in experimental buffers. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound (also known as R848) is a synthetic small molecule belonging to the imidazoquinoline family.[1][2] It is a potent immune response modifier that functions as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[3][4] These receptors are typically located in the endosomes of immune cells like dendritic cells, macrophages, and B-lymphocytes.[3][5] Upon binding to TLR7 and TLR8, this compound activates the MyD88-dependent signaling pathway, which leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2][3][6] This activation culminates in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α), stimulating a robust immune response.[3][5][7]
Q2: What is the best way to dissolve and store this compound?
A: this compound is poorly soluble in water but readily dissolves in organic solvents.[8][9] For experimental use, it is best to first prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO) or ethanol.[2][10] Lyophilized this compound is stable for up to 24 months when stored desiccated at -20°C.[2] Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to 2-3 months to prevent loss of potency.[2][11]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A: This is a common issue due to this compound's low aqueous solubility.[8][9] Here are several steps to address precipitation:
-
Vortex/Sonicate: Immediately after diluting the DMSO stock into your aqueous buffer, vortex the solution vigorously. Gentle sonication or warming the solution in a 37°C water bath can also help redissolve the precipitate.[11]
-
Lower Final Concentration: Ensure the final concentration of this compound in your experiment is not too high. You may need to perform a dose-response experiment to find the optimal, non-precipitating concentration.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a final concentration of 0.1-0.5% DMSO in your working solution can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Co-solvents: For in vivo studies or challenging in vitro systems, a co-solvent system can be used. A common formulation involves preparing the final solution in a mixture containing DMSO, PEG300, Tween-80, and saline.[5][12]
Q4: What are typical working concentrations for this compound in in vitro experiments?
A: Working concentrations can vary significantly depending on the cell type and the desired biological effect. However, a common range for in vitro cell-based assays is between 0.1 µg/mL and 10 µg/mL.[1][5] For example, treatment of RAW 264.7 cells at 1 µg/mL has been shown to activate downstream signaling, and concentrations of 5 µg/mL have been used to stimulate acute myeloid leukemia (AML) cells.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data regarding this compound's properties and storage.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
|---|---|---|
| DMSO | 30 - 100 mg/mL (approx. 95 - 318 mM) | [2][7][8] |
| Ethanol | 15 - 25 mg/mL (approx. 48 - 80 mM) | [2][7][10] |
| Water | Insoluble | [8] |
| Methanol | 25 mg/mL (approx. 80 mM) |[7] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Recommendations | Reference(s) |
|---|---|---|---|---|
| Lyophilized Powder | -20°C (desiccated) | 24 months | Store away from moisture. | [2] |
| Stock Solution in DMSO | -20°C | 2 - 3 months | Aliquot to avoid freeze-thaw cycles. | [2][11] |
| Stock Solution in DMSO | -80°C | Up to 1 year | For longer-term storage of stock solution. | [7] |
| Diluted Aqueous Solution | 2 - 8°C | < 24 hours | Prepare fresh before each experiment. Do not store. |[11] |
Troubleshooting Guide
Table 3: Common Issues with this compound in Experimental Buffers
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- Final concentration is above the solubility limit.- Insufficient mixing after dilution. | - Prepare the working solution immediately before use.- Vortex vigorously, sonicate, or warm to 37°C after dilution.[11]- Reduce the final working concentration.- Ensure the final DMSO concentration is sufficient to maintain solubility (e.g., 0.1-0.5%), and include a vehicle control. |
| Low or no biological activity | - Degradation of this compound in stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C).[2]- Use of an incorrect or non-responsive cell line (cells must express TLR7 and/or TLR8).[3]- Insufficient concentration or incubation time. | - Use a fresh aliquot or prepare a new stock solution from lyophilized powder.- Confirm TLR7/8 expression in your experimental cell line.- Perform a dose-response and time-course experiment to optimize conditions. |
| Inconsistent results between experiments | - Incomplete dissolution of this compound precipitate.- Variability in stock solution preparation.- Degradation of stock solution over time. | - Visually inspect the final working solution for any precipitate before adding it to cells.- Follow a standardized protocol for preparing stock and working solutions.- Use aliquots of the same stock solution for a series of related experiments to minimize variability. |
| Cell toxicity observed | - Final DMSO concentration is too high.- this compound concentration is cytotoxic for the specific cell line. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Run a vehicle control to assess DMSO toxicity alone.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic threshold of this compound for your cells. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Stock Solution (15 mM in DMSO)
-
Materials :
-
Calculation :
-
To prepare a 15 mM stock solution from 5 mg of this compound (MW ~314.4 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.015 mol/L * 314.4 g/mol ) ≈ 0.00106 L
-
Volume = 1.06 mL
-
-
-
Procedure :
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add 1.06 mL of anhydrous DMSO to the vial containing 5 mg of this compound.[2]
-
Cap the vial tightly and vortex at room temperature until the powder is completely dissolved. Gentle warming (37°C) can be used if necessary.
-
Dispense the stock solution into small-volume, sterile aliquots (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 3 months or -80°C for longer-term storage.[2][7][11]
-
Caption: Workflow for preparing and using this compound solutions.
Protocol 2: Preparation of a Working Solution (e.g., 1 µg/mL) in Cell Culture Medium
-
Materials :
-
15 mM this compound stock solution in DMSO (from Protocol 1).
-
Pre-warmed, sterile cell culture medium or experimental buffer (e.g., PBS).
-
-
Calculation :
-
First, convert the stock concentration to µg/mL:
-
15 mM = 0.015 mol/L
-
Concentration (g/L) = 0.015 mol/L * 314.4 g/mol = 4.716 g/L = 4716 µg/mL
-
-
Use the C1V1 = C2V2 formula for dilution. To prepare 1 mL (1000 µL) of 1 µg/mL working solution:
-
(4716 µg/mL) * V1 = (1 µg/mL) * (1000 µL)
-
V1 = 1000 / 4716 ≈ 0.21 µL
-
-
This volume is too small to pipette accurately. It is better to perform a serial dilution.
-
-
Procedure (Serial Dilution) :
-
Step 1 (Intermediate Dilution): Dilute the 15 mM (4716 µg/mL) stock 1:100. Add 2 µL of the stock solution to 198 µL of cell culture medium. This creates a 47.16 µg/mL intermediate solution. Vortex thoroughly.
-
Step 2 (Final Dilution): Dilute the intermediate solution to the final concentration of 1 µg/mL. To make 1 mL of final solution, add ~21.2 µL of the 47.16 µg/mL intermediate solution to 978.8 µL of cell culture medium.
-
Step 3 (Mixing): Immediately after adding the this compound solution to the buffer, cap the tube and vortex vigorously for 15-30 seconds to prevent precipitation.
-
Step 4 (Vehicle Control): Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound, ensuring the final DMSO concentration matches the test condition.
-
Use the final working solution immediately. Do not store diluted aqueous solutions.
-
This compound Signaling Pathway
This compound activates TLR7 and TLR8, initiating a signaling cascade that results in an innate immune response.[3] The diagram below illustrates this key pathway.
Caption: this compound activates the TLR7/8-MyD88 pathway.
References
- 1. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 6. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing Resiquimod Efficacy with Nanoparticle Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resiquimod (R848) nanoparticle delivery systems. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is the rationale for using nanoparticle delivery systems for this compound (R848)?
This compound is a potent Toll-like receptor 7 and 8 (TLR7/8) agonist with significant potential in cancer immunotherapy. However, its clinical application has been hampered by systemic toxicity and rapid clearance when administered freely.[1][2] Nanoparticle-based delivery systems aim to overcome these limitations by:
-
Improving safety and efficacy: Localizing drug delivery to antigen-presenting cells (APCs) reduces systemic side effects.[1][2]
-
Enhancing therapeutic response: Co-localization of R848 with tumor antigens in APCs can lead to a more robust anti-tumor immune response.[2]
-
Modulating pharmacokinetics: Nanoparticles can increase the half-life of R848 and control its release, ensuring sustained immune activation.[1][2]
-
Targeting specific cells: Nanoparticles can be engineered to specifically target tumor-associated macrophages (TAMs) and dendritic cells (DCs).[3][4][5]
2. Which types of nanoparticles are suitable for this compound delivery?
Several types of nanoparticles have been successfully used to deliver R848, each with its own advantages:
-
Polymeric Nanoparticles (e.g., PLA, PLGA): Biodegradable and FDA-approved materials, though they can sometimes suffer from low encapsulation efficiency and rapid drug release.[6][7] Modifications to the polymer structure can improve these characteristics.[6][7]
-
Liposomes: Biocompatible and versatile carriers that can be formulated to be thermosensitive for triggered release.[2] Cationic liposomes have shown enhanced peritoneal retention.[8][9]
-
Mesoporous Silica (B1680970) Nanoparticles (MSNs): Offer a large surface area for high drug loading and can be designed for pH-responsive release in the acidic environment of endolysosomes.[1]
-
Prodrug-based Self-Assembled Nanoparticles: Covalently linking R848 to a polymer to form a prodrug can lead to high drug loading, controlled release, and reduced systemic toxicity.[3]
3. How does this compound delivered via nanoparticles activate the immune system?
This compound-loaded nanoparticles are primarily taken up by phagocytic APCs, such as macrophages and dendritic cells.[1][6] Once inside the cell, R848 is released, often in the endosome, where it activates TLR7 and TLR8.[1] This activation triggers a downstream signaling cascade, leading to:
-
Repolarization of M2 to M1 macrophages: Shifting the tumor microenvironment from immunosuppressive to pro-inflammatory.[3]
-
Maturation of dendritic cells: Enhancing their ability to present tumor antigens to T cells.[3]
-
Production of pro-inflammatory cytokines and chemokines: Such as TNF-α, IL-6, IL-12, CXCL10, and CCL5, which attract and activate other immune cells like cytotoxic T lymphocytes (CTLs).[3][4][6]
-
Enhanced anti-tumor T-cell responses: Leading to tumor growth inhibition and the development of immunological memory.[3][9]
Troubleshooting Guides
Problem 1: Low Drug Loading Efficiency or Encapsulation Efficiency
Possible Causes:
-
Poor affinity between the hydrophobic R848 and the nanoparticle matrix.[6]
-
Premature drug leakage during nanoparticle formulation.[3]
-
Suboptimal formulation parameters (e.g., drug-to-polymer ratio, solvent selection).
Solutions:
-
Modify the nanoparticle material: For polymeric nanoparticles like PLA, grafting with hydrophobic aliphatic chains can increase affinity for R848.[6]
-
Employ a prodrug strategy: Covalently conjugating R848 to a polymer can ensure high and controllable drug content.[3]
-
Optimize loading conditions: For liposomes, systematically screen different trapping agents and their concentrations. For instance, using 100-300 mM FeSO₄ as a trapping agent can optimize R848 loading in thermosensitive liposomes.[2]
-
Utilize high-surface-area carriers: Mesoporous silica nanoparticles (MSNs) offer large pore volumes for high cargo loading.[1]
Problem 2: Rapid or Uncontrolled Drug Release
Possible Causes:
-
Physical encapsulation methods may lead to burst release.[3]
-
Instability of the nanoparticle formulation in biological media.[4]
-
Degradation of the nanoparticle matrix.
Solutions:
-
Incorporate stimuli-responsive elements:
-
pH-responsive systems: Use materials or capping agents that release the drug in the acidic environment of the endosome (pH ~5.5). MSNs with a biotin-avidin cap are an example.[1]
-
Redox-responsive systems: Incorporate linkers that are cleaved in the reducing environment inside cells, as demonstrated with some prodrug nanoparticles.[3]
-
Thermosensitive formulations: Use liposomes designed to release their cargo at a specific temperature, which can be triggered by local hyperthermia.[2]
-
-
Prodrug approach: Covalent linkage of the drug to the carrier allows for controlled release based on the cleavage of the linker.[3]
-
Polymer modification: Modifying PLA polymers can prolong the retention of R848.[6]
Problem 3: Poor In Vitro Efficacy (Low Cytokine Production or Macrophage Activation)
Possible Causes:
-
Inefficient cellular uptake of nanoparticles.
-
Failure of the drug to be released from the nanoparticle inside the cell.
-
Degradation of R848 during formulation or storage.
-
Low concentration of nanoparticles in the assay.
Solutions:
-
Enhance cellular uptake:
-
Optimize nanoparticle size (around 30-50 nm is often preferable for phagocytic uptake).[3][10]
-
Modify the surface charge; a slightly negative or neutral charge can influence macrophage interaction.[10]
-
Functionalize nanoparticles with targeting ligands (e.g., mannose) to enhance uptake by macrophages.[11]
-
-
Verify intracellular drug release: Use fluorescently labeled R848 or nanoparticles to track their intracellular fate and confirm co-localization with endosomes/lysosomes.
-
Confirm drug integrity: Use techniques like HPLC to confirm that R848 remains intact after encapsulation.
-
Perform dose-response studies: Determine the optimal concentration of nanoparticles needed to elicit a significant immune response.
Problem 4: Systemic Toxicity or Adverse Side Effects in In Vivo Models
Possible Causes:
-
Premature release of R848 into systemic circulation.[3]
-
Non-specific uptake of nanoparticles by healthy tissues.
-
High doses of R848 leading to a cytokine storm.[4]
Solutions:
-
Improve nanoparticle stability and drug retention: Utilize strategies for controlled release as described in "Problem 2". A prodrug approach can significantly reduce systemic toxicity by minimizing premature drug release.[3]
-
Optimize administration route: Intratumoral or subcutaneous injection can localize the immune response and reduce systemic exposure compared to intravenous administration.[1][2]
-
Careful dose optimization: Conduct dose-escalation studies to find the minimum effective dose that provides a therapeutic benefit without causing significant toxicity.
-
Monitor for toxicity markers: Routinely measure body weight and serum levels of inflammatory cytokines like IL-6 to assess systemic side effects.[3]
Data Presentation
Table 1: Physicochemical Properties of Different this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid Composition | Size (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |
| Prodrug Nanoparticles | Linear Poly(ethylene glycol) and lysine (B10760008) dendrimer conjugate | ~35 | N/A | N/A (Prodrug) | [3] |
| PLA-based Nanoparticles | Modified PLA with C8 or C20 aliphatic chains | 205 - 288 | N/A | ~36% (Encapsulation Efficiency) | [6][7] |
| Polymeric Nanocapsules | Protamine-coated | 122 ± 23 | +12 ± 3 | N/A | [4] |
| Thermosensitive Liposomes | DPPC:DSPC:DSPE-PEG2K (85:10:5 mol%) | 110.3 ± 19.8 | N/A | ~50% (Encapsulation Efficiency) | [2] |
| PLG-g-mPEG Nanomicelles | Poly(l-glutamic acid)-graft-methoxypolyethylene glycols | 82.36 | -23.69 | 19.42% (Loading Content), 90.12% (Encapsulation Efficiency) | [12] |
| Cyclodextrin-modified PLGA NP | 2-HP-β-CD modified PLGA | 376 ± 30 | +21 ± 1 | 3.11 ± 0.61% (Loading Capacity), 65.36 ± 3% (Encapsulation Efficiency) | [13] |
Table 2: In Vivo Efficacy of this compound Nanoparticle Formulations
| Nanoparticle Formulation | Animal Model | Administration Route | Key Findings | Reference |
| PLRS Prodrug Nanoparticles | 4T1 Orthotopic Breast Cancer | Intravenous | 53% tumor growth inhibition; reduced systemic side effects compared to free R848. | [3] |
| Mesoporous Silica Nanoparticles | C57BL/6 Mice | Subcutaneous | 6-fold increase in drug half-life; enhanced DC activation in draining lymph nodes. | [1] |
| Poly(I:C)+R848 Protamine-NCs | Orthotopic Murine Lung Cancer | Intravenous | Good anti-tumoral efficacy with no apparent systemic toxicity; reprogrammed TAMs. | [4] |
| Thermosensitive Liposomes (R848-TSLs) | NDL Tumor Model | Intratumoral + αPD-1 | Complete tumor regression in 8 of 11 mice; enhanced CD8+ T cell infiltration. | [2] |
| Cationic Liposomes + Oxaliplatin | CT26 Colon Cancer with Peritoneal Metastases | Intraperitoneal | Complete elimination of peritoneal carcinomatosis in 60-70% of mice; induced long-term immune memory. | [9] |
Experimental Protocols
1. Preparation of R848-Loaded PLA-based Nanoparticles (Solvent Evaporation Method)
Methodology adapted from Thauvin et al., 2019.[6][7]
-
Dissolve the modified PLA polymer and R848 in a suitable organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under magnetic stirring at room temperature overnight.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles several times with ultrapure water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in the desired buffer or lyophilize for long-term storage.
2. Preparation of R848-Loaded Thermosensitive Liposomes (Lipid Film Hydration and Extrusion)
Methodology adapted from Chen et al., 2021.[2]
-
Dissolve the lipids (e.g., DPPC, DSPC, DSPE-PEG2K) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a trapping agent solution (e.g., 100 mM FeSO₄) at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
Remove the unencapsulated trapping agent by dialysis or size exclusion chromatography against a suitable buffer.
-
Remotely load R848 by incubating the liposomes with the drug at a specific temperature (e.g., 37°C for 45 minutes).
-
Remove unencapsulated R848 by dialysis or column chromatography.
3. In Vitro Macrophage Repolarization Assay
-
Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Polarize macrophages towards an M2 phenotype by incubating with IL-4 and IL-13 for 24-48 hours.
-
Treat the M2-polarized macrophages with different concentrations of free R848 or R848-loaded nanoparticles for 24 hours.
-
Analyze the expression of M1 markers (e.g., CD86, iNOS, TNF-α, IL-12) and M2 markers (e.g., CD206, Arginase-1) by flow cytometry, qPCR, or ELISA.
-
A successful repolarization is indicated by an upregulation of M1 markers and a downregulation of M2 markers in the nanoparticle-treated groups.
Mandatory Visualizations
Caption: this compound (R848) nanoparticle signaling pathway in an APC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and this compound to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]
- 5. Polymeric nanocapsules loaded with poly(I:C) and this compound to reprogram tumor-associated macrophages for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound-loaded modified PLA-based nanoparticles for cancer immunotherapy: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound-loaded cationic liposomes cure mice with peritoneal carcinomatosis and induce specific anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulating Tumor-Associated Macrophage Polarization by Cyclodextrin-Modified PLGA Nanoparticles Loaded with R848 for Treating Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent Resiquimod (R848) Stimulation of Immune Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when using Resiquimod (R848) to stimulate immune cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (R848) and how does it activate immune cells?
This compound (R848) is a synthetic small molecule that belongs to the imidazoquinoline family. It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors.[1][2] Upon binding to TLR7 and/or TLR8 within the endosomes of immune cells, this compound triggers a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines and type I interferons.[2][3] This activation bridges the innate and adaptive immune systems.
Q2: Which immune cells can be stimulated by this compound?
This compound primarily stimulates immune cells that express TLR7 and TLR8. In humans, this includes:
-
Dendritic cells (DCs): Both plasmacytoid DCs (pDCs, expressing mainly TLR7) and myeloid DCs (mDCs, expressing TLR8).[4][5]
-
Monocytes and Macrophages: These cells predominantly express TLR8.[4][5]
-
Natural Killer (NK) cells: Can be activated by this compound.[8][9]
It is important to note that in mice, TLR7 is the primary functional receptor for this compound, while murine TLR8 is considered functionally impaired.[2][4][8]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For experimental use, it should be dissolved in an appropriate solvent to create a stock solution.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating a concentrated stock solution (e.g., 10-30 mg/mL).[10][11][12][13] Some protocols also mention solubility in methanol (B129727) or ethanol (B145695) with gentle warming.[10][13]
-
Storage: The lyophilized powder should be stored at -20°C. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 2 months.[12][13][14]
Q4: What is a typical working concentration and incubation time for this compound stimulation?
The optimal concentration and incubation time are highly dependent on the cell type, cell density, and the specific experimental endpoint (e.g., cytokine production, surface marker upregulation, proliferation).
-
Working Concentration: A general starting range for in vitro stimulation is 1-10 µg/mL.[14] It is strongly recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific cell type and assay.[14]
-
Incubation Time: This can vary from a few hours to several days. For cytokine analysis, a time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable.[14] For upregulation of activation markers, 18-24 hours is a common starting point.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Cell Activation | Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration for your specific cell type and experimental conditions. A common starting range is 1-10 µg/mL.[14] |
| Improper this compound Storage/Handling | Ensure the this compound stock solution was stored correctly at -20°C and that freeze-thaw cycles were minimized. Prepare fresh dilutions for each experiment.[14] | |
| Incorrect Incubation Time | The kinetics of immune responses vary. For cytokine secretion, consider a time-course experiment (e.g., 6, 12, 24, 48 hours). For surface marker expression, 18-24 hours is a typical starting point.[14] | |
| Low Cell Viability | Assess cell viability before and after stimulation using methods like Trypan Blue exclusion or a viability stain. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| High Cell Death/Cytotoxicity | This compound Concentration Too High | High concentrations of this compound can be cytotoxic. Reduce the concentration and perform a dose-response experiment to find a balance between activation and toxicity.[12] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically below 0.5%).[12] | |
| Variability Between Experiments | Inconsistent Cell Passage Number or Density | Use cells within a consistent passage number range. Seed cells at a consistent density for all experiments. |
| Batch-to-Batch Variation in Reagents | Use the same batch of media, serum, and other reagents whenever possible. If a new batch is introduced, consider performing a validation experiment. | |
| Unexpected Cytokine Profile | Differential TLR7/TLR8 Expression | Be aware of the specific TLR7 and TLR8 expression patterns in your cell type of interest (e.g., human vs. mouse). This can influence the resulting cytokine profile.[2][4] |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can independently stimulate immune cells and alter cytokine profiles. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of this compound for In Vitro Immune Cell Stimulation
| Cell Type | Recommended Starting Concentration (µg/mL) | Key References |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | [1] |
| Human B Lymphocytes | 1 | [6][14] |
| Human Monocytic Myeloid-Derived Suppressor Cells (M-MDSCs) | 0.1 | [1] |
| Murine Splenocytes | 1 - 5 | [4] |
| Murine Dendritic Cells | 1 - 5 | [8] |
Table 2: Expected Cytokine and Surface Marker Upregulation Following this compound Stimulation
| Cell Type | Key Cytokines Induced | Key Surface Markers Upregulated | Key References |
| Human PBMCs | IFN-α, TNF-α, IL-6, IL-1β | - | [1] |
| Human Dendritic Cells | IFN-α, IL-12 | CD80, CD86, MHC Class II | [8][15] |
| Human Macrophages | TNF-α, IL-6, IL-12 | CD14, CD16, CD64 | [1] |
| Human B Lymphocytes | IL-6, TNF-α | CD80 | [6][7] |
| Murine Dendritic Cells | IL-12, IFN-γ | CD69, MHC Class II, CD86 | [8][15] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
Stimulation:
-
Prepare a 2X working solution of this compound in complete RPMI-1640 medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.
-
Add 100 µL of the 2X this compound solution to the appropriate wells.
-
For the negative control wells, add 100 µL of complete RPMI-1640 medium without this compound.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours (or for the desired time based on a time-course experiment).
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Analysis: Store the supernatant at -80°C until analysis. Analyze cytokine levels (e.g., TNF-α, IL-6, IFN-α) using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
Visualizations
Caption: this compound (R848) signaling pathway via TLR7/8.
Caption: General workflow for this compound stimulation experiments.
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. The immune response modifier this compound mimics CD40-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. novusbio.com [novusbio.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low T-cell Proliferation in Response to Resiquimod
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with low T-cell proliferation in response to the Toll-like receptor (TLR) 7 and 8 agonist, Resiquimod (R848). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my T-cells not proliferating in response to this compound?
A1: this compound does not directly stimulate T-cell proliferation. It is a potent agonist of TLR7 and TLR8, which are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs), monocytes, and macrophages.[1][2] this compound activates these APCs, leading to the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines like IL-12 and IFN-γ, and enhanced antigen presentation.[1][2][3] These activated APCs then, in turn, stimulate T-cell proliferation and effector functions. Therefore, a lack of T-cell proliferation is often due to issues with the APCs in your culture system.
Q2: What are the key cell types required in my culture to observe this compound-induced T-cell proliferation?
A2: To observe robust T-cell proliferation with this compound, your culture must contain functional APCs that express TLR7 and/or TLR8.[3][4] The most effective APCs for this purpose are DCs (both myeloid and plasmacytoid) and monocytes.[3][5] Highly purified T-cell cultures will likely show a minimal proliferative response to this compound alone. For optimal results, co-culturing T-cells with peripheral blood mononuclear cells (PBMCs), isolated DCs, or monocytes is recommended.
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response titration to determine the ideal concentration for your specific assay. High concentrations of this compound can sometimes lead to inhibitory effects or cytotoxicity.[6] A common starting range for in vitro studies is 0.1 to 10 µg/mL.
Q4: Could this compound be causing T-cell anergy or exhaustion in my assay?
A4: While prolonged or excessive stimulation can lead to T-cell exhaustion, this is less likely to be the primary cause of low proliferation in a standard in vitro assay with this compound, especially if the initial response is weak.[7] T-cell exhaustion is typically characterized by a progressive loss of function after a period of activation.[7] If you suspect exhaustion, it would be more relevant in longer-term culture systems with chronic stimulation.
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot low T-cell proliferation in your this compound experiments.
Issue 1: Suboptimal or No T-cell Proliferation
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient or Non-functional APCs | Ensure your culture contains a sufficient number of healthy APCs (e.g., use whole PBMCs or add isolated monocytes/DCs to your T-cell culture). Verify the viability and TLR7/8 expression of your APCs. | This compound's effect on T-cells is indirect and mediated by activated APCs.[3][4] |
| Incorrect this compound Concentration | Perform a dose-response curve with this compound (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific cell type and assay conditions. | High concentrations of this compound can be inhibitory or cytotoxic.[6] |
| Poor Cell Health | Assess the viability of your cells before and after the experiment using a viability dye (e.g., Trypan Blue, 7-AAD). Ensure cells are handled gently and not subjected to excessive stress. | Low cell viability will lead to a poor proliferative response. |
| Issues with Proliferation Assay | If using a dye dilution assay like CFSE, ensure optimal staining concentration and incubation time. High concentrations of CFSE can be toxic.[8] Include appropriate positive (e.g., anti-CD3/CD28 beads, PHA) and negative controls. | To confirm that the assay itself is working correctly and that the cells are capable of proliferating.[9][10] |
| Inadequate Incubation Time | Perform a time-course experiment (e.g., 3, 5, and 7 days) to determine the optimal duration for T-cell proliferation in your system. | T-cell proliferation is a kinetic process, and the peak response may vary. |
Issue 2: High Background Proliferation in Control Groups
| Possible Cause | Troubleshooting Step | Rationale |
| Contamination | Regularly test your cell cultures for mycoplasma and endotoxin (B1171834) contamination. | Contaminants can activate immune cells non-specifically, leading to high background proliferation. |
| Serum Variability | Test different lots of fetal bovine serum (FBS) or consider using serum-free media, as some lots can be mitogenic. | To reduce non-specific stimulation from serum components. |
Data Presentation
Table 1: Representative Dose-Response of this compound on T-cell Proliferation in Human PBMCs
| This compound Concentration (µg/mL) | % Proliferating CD4+ T-cells (Mean ± SD) | % Proliferating CD8+ T-cells (Mean ± SD) |
| 0 (Unstimulated) | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 0.1 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 1.0 | 45.8 ± 5.3 | 35.2 ± 4.1 |
| 5.0 | 55.3 ± 6.1 | 48.9 ± 5.5 |
| 10.0 | 48.1 ± 5.9 | 40.7 ± 4.8 |
Data are representative and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Human PBMC Isolation and T-cell Proliferation Assay using CFSE
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count the cells and assess viability using Trypan Blue.
-
-
CFSE Staining:
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (titrate for optimal results).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of this compound at various concentrations (e.g., 0.2, 2, 10, 20 µg/mL to achieve final concentrations of 0.1, 1, 5, 10 µg/mL).
-
Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single lymphocytes and then on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.
-
Visualizations
Signaling Pathway
Caption: this compound indirectly activates T-cells via APCs.
Experimental Workflow
Caption: Workflow for this compound-induced T-cell proliferation assay.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low T-cell proliferation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell intrinsic Toll-like receptor signaling: implications for cancer immunotherapy and CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T cell anergy, exhaustion, senescence and stemness in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Avoiding Resiquimod-induced apoptosis in sensitive cell lines
Welcome to the technical support center for researchers utilizing Resiquimod (R848). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced apoptosis in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it signal in cells?
This compound (also known as R848) is a small molecule that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular pattern recognition receptors.[1][2] Upon binding, it activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.[1][2]
Q2: Does this compound always induce apoptosis?
No, the effect of this compound on apoptosis is highly cell-type dependent.[3] While it has been shown to have anti-proliferative effects and induce apoptosis in some cancer cell lines, such as certain melanoma cells[4][5][6], other studies report that it does not induce apoptosis in cell lines like primary acute myeloid leukemia (AML) cells or certain skin cancer cell lines.[3][7][8] This is in contrast to its structural analog, Imiquimod (B1671794), which has been shown to directly induce apoptosis in several cancer cell lines.[7][8][9]
Q3: Which cell lines are reported to be sensitive or resistant to this compound-induced apoptosis?
Based on available literature:
-
Reported to be Sensitive (potential for apoptosis or anti-proliferative effects):
-
Reported to be Resistant (or where apoptosis is not a primary effect):
Q4: What is the proposed mechanism for apoptosis induced by related compounds like Imiquimod?
Studies on Imiquimod, a TLR7 agonist, show that it can induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8] This process is characterized by:
-
Activation of caspase-9.[7]
-
Release of cytochrome c from the mitochondria into the cytosol.[7][8]
-
Dependence on the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 can reduce the pro-apoptotic activity of Imiquimod.[7][11][12][13]
Q5: How can I avoid or minimize this compound-induced apoptosis in my sensitive cell line?
Several strategies can be employed:
-
Modulate the NF-κB pathway: Since this compound activates NF-κB, which can have both pro- and anti-apoptotic roles[14][15][16][17], manipulating this pathway could alter the cellular response. However, the outcome is stimulus and cell-type dependent.
-
Inhibit MyD88: As a key adaptor protein in the TLR7/8 signaling cascade, inhibiting MyD88 can reduce the downstream effects of this compound, including its anti-apoptotic and pro-proliferative effects in certain contexts.[1]
-
Overexpress anti-apoptotic proteins: Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 or Bcl-xL, may confer resistance to apoptosis.[7][11][13][18][19]
-
Use a lower concentration of this compound: Titrating the concentration of this compound to the lowest effective dose for your desired immune activation may help to avoid off-target apoptotic effects.
-
Consider the interplay with autophagy: In some contexts, inhibiting apoptosis can lead to an increase in autophagy, and vice versa.[20][21][22] Understanding this balance in your specific cell line could provide alternative strategies for modulating cell fate.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is sensitive to this compound-induced apoptosis. | 1. Confirm the apoptotic pathway using assays for caspase activation (e.g., caspase-3/7, caspase-9) and cytochrome c release. 2. Titrate down the this compound concentration to find a non-toxic, yet effective, dose. 3. If possible, use a cell line known to be resistant to this compound-induced apoptosis. |
| Off-target effects at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control. |
| Indirect cell death via secreted factors. | Conditioned media experiments can determine if secreted factors (e.g., cytokines) from this compound-treated cells are inducing apoptosis in neighboring cells. |
Issue 2: Inconsistent results regarding apoptosis induction.
| Possible Cause | Suggested Solution |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and media composition, as these can influence cellular responses. |
| Differences in TLR7/8 expression levels. | Verify the expression of TLR7 and TLR8 in your cell line, as their levels can impact sensitivity to this compound.[3][23] |
| Complex interplay between apoptosis and other cell death pathways. | Investigate markers for other forms of cell death, such as necroptosis or autophagy-dependent cell death.[20][21][22] |
Quantitative Data Summary
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | B16.F10 Melanoma | Not specified | Anti-proliferative effect | [5] |
| This compound | Primary AML cells | 5 µg/mL | No significant increase in apoptosis or necrosis | [3] |
| Imiquimod | HaCaT, SCC lines | Up to 50 µg/mL | Dose-dependent increase in apoptosis | [24] |
| This compound | HaCaT | Not specified | Very limited, if any, pro-apoptotic activity | [9] |
| This compound | LLC cells | Not specified | No direct effect on proliferation and apoptosis | [10] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is a standard method to detect apoptosis.
Materials:
-
Sensitive cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Western Blot for Cytochrome c Release
This protocol helps determine the involvement of the mitochondrial pathway of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
Mitochondria/Cytosol Fractionation Kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Following treatment with this compound, harvest cells and wash with cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with antibodies for COX IV and GAPDH to ensure the purity of the fractions.
Interpretation of Results:
-
An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates its release from the mitochondria, a hallmark of intrinsic apoptosis.
Visualizations
Caption: this compound TLR7/8 signaling pathway.
Caption: Troubleshooting workflow for this compound-induced cell death.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune modulation and apoptosis induction: two sides of the antitumoral activity of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. The pro- or anti-apoptotic function of NF-kappaB is determined by the nature of the apoptotic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of NF-κB-1 and NF-κB-2-mediated resistance to apoptosis in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imiquimod simultaneously induces autophagy and apoptosis in human basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Cell Survival and Cell Death at the Intersection of Autophagy and Apoptosis: Implications for Current and Future Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Resiquimod Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing in vivo dosing schedules of Resiquimod (R848).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Toxicity / Adverse Events | Dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-escalation study to determine the MTD in your specific animal model and strain. Start with a low dose and escalate until signs of toxicity (e.g., >15-20% body weight loss, severe lethargy) are observed.[1] |
| Rapid systemic exposure. | Consider alternative formulations that provide sustained release, such as liposomes or gels, to reduce peak systemic concentrations.[2][3] For systemic administration, less frequent dosing may also mitigate toxicity.[4] | |
| Route of administration. | Intravenous or intraperitoneal injections can lead to rapid systemic exposure.[2][5] Explore local administration routes like intratumoral or topical application to concentrate the drug at the target site and limit systemic side effects.[2][3][6][7] | |
| Lack of Efficacy | Suboptimal dosing schedule. | The timing and frequency of dosing are critical. Efficacy can be dose- and schedule-dependent.[4][8] Test different schedules (e.g., every other day vs. twice weekly) to find the most effective regimen for your model.[2][8] |
| Inappropriate route of administration for the model. | The route should be relevant to the disease model. For solid tumors, intratumoral injection may be more effective than systemic administration.[2][9] | |
| Poor drug solubility or stability in the chosen vehicle. | Ensure this compound is fully solubilized in a biocompatible vehicle. Water-soluble formulations are available.[10] For custom formulations, check for precipitation. Poor solubility can lead to inconsistent dosing. | |
| Immune status of the animal model. | This compound's efficacy is dependent on a functional immune system.[11][12] Ensure the use of immunocompetent animal models. The antitumor effect is often indirect, relying on the activation of immune cells.[12] | |
| Inconsistent Results Between Experiments | Variability in drug formulation/preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing. |
| Differences in animal health or microbiome. | Ensure animals are healthy and sourced from a reliable vendor. The baseline immune status can be influenced by the microbiome, which can impact the response to TLR agonists. | |
| Improper administration technique. | Ensure consistent and accurate administration. For intratumoral injections, inconsistent delivery into the tumor versus surrounding tissue can lead to variability. | |
| Unexpected Neurological Side Effects | High systemic doses crossing the blood-brain barrier. | High systemic doses (e.g., 100 μg in mice) can lead to transient brain swelling and sickness behaviors.[5][13] If neurological endpoints are not the focus, consider using lower doses or local administration routes to minimize central nervous system exposure.[5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent immune response modifier that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in humans, though it primarily activates TLR7 in mice.[10] Activation of these endosomal receptors in immune cells like dendritic cells and macrophages initiates a MyD88-dependent signaling pathway.[10][14][15] This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β).[10][11][14][16] This cytokine milieu promotes the maturation of dendritic cells, activation of NK cells, and the development of a Th1-polarized adaptive immune response, which is crucial for its anti-tumor and anti-viral effects.[11][16][17]
2. How should I choose the route of administration?
The optimal route depends on the therapeutic goal and the disease model:
-
Systemic (Intraperitoneal, Subcutaneous, Intravenous): Used to induce a broad, systemic immune response. Often employed in models of metastatic cancer or systemic infections.[2][5][8][12] However, systemic administration is more likely to cause adverse side effects.[2][18]
-
Local (Intratumoral, Topical): Aims to concentrate the immune-stimulating effects within a specific microenvironment, such as a solid tumor, thereby minimizing systemic toxicity.[2][9] This approach can create an in situ vaccine effect, leading to systemic immunity against distant metastases.[2] Topical application has been effective for cutaneous lesions.[3][6][7]
-
Other (Intranasal): Can be used for targeting respiratory diseases or for vaccination strategies.[19]
3. What are common starting doses and schedules for in vivo mouse studies?
Dosing can vary significantly based on the model, route of administration, and desired effect. The following table summarizes doses used in published studies. It is crucial to perform a pilot study to determine the optimal dose and schedule for your specific experimental conditions.
| Mouse Model | Route | Dose | Dosing Schedule | Reference |
| Breast Cancer | Intratumoral (i.t.) | 10 µg | Twice a week for 2 weeks | [2] |
| Breast Cancer | Intravenous (i.v.) | 6 mg/kg | Twice a week for 2 weeks | [2] |
| Lung Cancer (Subcutaneous) | Intraperitoneal (i.p.) | 20 µg | Every other day until endpoint | [8] |
| Melanoma (Metastatic) | Intraperitoneal (i.p.) | 20 µg | Every other day until endpoint | [8] |
| Melanoma (Metastatic) | Intraperitoneal (i.p.) | 80 µg | Twice, with a 4-day interval | [8] |
| General Immune Activation | Intraperitoneal (i.p.) | 50 µg or 100 µg | Single dose | [5] |
| Cutaneous SCC | Intratumoral (gel) | Not specified | Sustained release formulation | [3] |
| Visceral Leishmaniasis | Topical (gel) | 0.2% gel | Once or three times per week for 4 weeks | [7] |
4. What are the expected side effects, and how can they be managed?
Common side effects are related to systemic immune activation and include sickness behavior (transient weight loss, elevated body temperature, decreased activity), splenomegaly (enlargement of the spleen due to immune cell proliferation), and local inflammation at the injection site.[5][20][21] At high systemic doses, more severe toxicities, including transient brain swelling, have been observed.[5]
Management Strategies:
-
Dose Titration: Find the lowest effective dose.
-
Local Delivery: Use intratumoral or topical routes to minimize systemic exposure.[2][18]
-
Formulation: Employ sustained-release formulations to avoid high peak plasma concentrations.[2][18]
-
Monitoring: Closely monitor animal weight and general health. A temporary weight loss of 10-15% may be acceptable, but established institutional guidelines should be followed.[1]
5. How should I prepare this compound for in vivo use?
This compound has poor water solubility.[2] Several approaches can be taken for formulation:
-
Commercial Formulations: Water-soluble preparations are commercially available and are recommended for consistency.[10]
-
Solvent-based Formulations: this compound can be dissolved in organic solvents like DMSO and then diluted in an aqueous vehicle such as saline or PBS, often with the help of co-solvents like PEG300 and surfactants like Tween 80.[4] Always include a vehicle-only control group in your experiments.
-
Liposomal/Nanoparticle Formulations: Encapsulating this compound in liposomes or nanoparticles can improve solubility, alter pharmacokinetic profiles, and enhance delivery to target cells like tumor-associated macrophages.[2]
An example of a solvent-based formulation is: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[4]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study.
-
Dose Selection: Based on literature, select a starting dose and at least 3-4 escalating dose levels.
-
Group Allocation: Assign a small cohort of animals (n=3-5) to each dose group, including a vehicle control group.
-
Administration: Administer this compound or vehicle via the intended route and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in posture or behavior, and ruffled fur. Record body weight daily.
-
Endpoint: The MTD is typically defined as the highest dose that does not induce mortality or cause a mean body weight loss exceeding 15-20%, or other predefined signs of severe toxicity.[1]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Tumor Model
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1x10⁶ cells) into the flank of immunocompetent mice.[8]
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula Volume = 0.52 x (Length) x (Width)² is commonly used.[8]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Dosing: Begin dosing according to the schedule determined from pilot studies (or based on literature), using a dose below the MTD.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Primary endpoints are typically tumor growth inhibition and overall survival.
-
Pharmacodynamic Assessment (Optional): At selected time points or at the study endpoint, tumors, spleens, and tumor-draining lymph nodes can be harvested to analyze immune cell infiltration (e.g., via flow cytometry or immunohistochemistry) and cytokine levels.[3][8]
Visualizations
Caption: this compound TLR7/8 signaling pathway.
Caption: Workflow for optimizing in vivo dosing.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 5. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topical this compound Protects against Visceral Infection with Leishmania infantum chagasi in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral combination therapy with poly(I:C) and this compound synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. This compound as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a new immune response modifier from the family of imidazoquinolinamines, inhibits allergen-induced Th2 responses, airway inflammation and airway hyper-reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic autoimmunity induced by the TLR7/8 agonist this compound causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice [frontiersin.org]
How to minimize off-target effects of Resiquimod in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Resiquimod in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
This compound is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] Its on-target effects are the activation of these receptors, primarily in immune cells such as dendritic cells, macrophages, and B-lymphocytes.[2] This activation triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7.[1][3] The intended outcome is the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α/β), which enhances both innate and adaptive immune responses.[1][2][4]
Q2: What are the main off-target effects or toxicities associated with this compound?
The primary "off-target" effects of this compound are generally dose-dependent extensions of its on-target immunostimulatory activity, which can lead to systemic toxicity. These include:
-
Systemic Inflammatory Response (Cytokine Storm): Systemic administration can lead to an overproduction of pro-inflammatory cytokines, resulting in a "cytokine storm" with symptoms like fever, chills, and fatigue.[5]
-
Central Nervous System (CNS) Effects: At high doses in animal models, systemic administration of this compound has been associated with transient brain swelling and inflammation.[6][7]
-
Local Inflammatory Reactions: Topical or local application can cause significant inflammation at the site of administration.
Q3: Does this compound have known off-target molecular binding partners other than TLR7 and TLR8?
Current research indicates that this compound's primary mechanism of action is through the activation of TLR7 and TLR8.[1] While off-target effects in the sense of binding to other receptors (e.g., kinases) are not well-documented, some compounds can indirectly modulate its activity. For instance, inhibitors of endosomal acidification, such as chloroquine, can reduce this compound-induced immune activation by preventing the proper function of the endosomally-located TLR7 and TLR8.[8]
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: Excessive Systemic Inflammation or Cytokine Storm in In Vivo Experiments
This is a common issue when using this compound systemically. The goal is to achieve the desired local immune activation without causing systemic toxicity.
Recommended Solutions:
-
Dose Optimization:
-
Rationale: The induction of cytokines by this compound is dose-dependent.[2] Using the minimum effective dose can significantly reduce systemic side effects.
-
Protocol: Conduct a dose-response study to identify the optimal concentration that achieves the desired on-target effect (e.g., tumor growth inhibition) with minimal systemic cytokine release. A study by Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy demonstrated that a low dose (1.7 μ g/mouse ) of this compound could induce a transient IFN-α response without causing overt toxicity.[9] In contrast, higher doses (50-100 μ g/mouse ) have been shown to induce sickness behavior and CNS effects.[6][7]
-
-
Localized Delivery:
-
Rationale: Confining this compound to the target tissue (e.g., a tumor) can maximize local immune activation while minimizing systemic exposure and associated toxicities.
-
Methods:
-
-
Advanced Formulation Strategies:
-
Rationale: Encapsulating this compound in nanoparticle or liposomal delivery systems can alter its biodistribution, increase its retention at the target site, and reduce systemic toxicity.[13]
-
Examples:
-
Liposomes: Cationic liposomes have been used to localize this compound to the peritoneal cavity, increasing its retention by 14-fold and reducing peak plasma concentrations by 5-fold compared to free drug.[5][14] This approach has been shown to be effective in treating peritoneal metastases.[15]
-
Nanoparticles: Poly(2-oxazoline)-based nanomicelles have been used to formulate this compound, showing superior tumor inhibition in a lung adenocarcinoma model compared to standard therapies.
-
-
Issue 2: High Cytotoxicity or Cell Death in In Vitro Cultures
While the goal of this compound is often to activate immune cells, excessively high concentrations can lead to apoptosis or unwanted cell death, confounding experimental results.
Recommended Solutions:
-
Dose-Response and Time-Course Analysis:
-
Rationale: The optimal concentration for immune cell activation in vitro can vary between cell types. It's crucial to find a concentration that stimulates the desired pathway without inducing significant cell death.
-
Protocol: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and measure cell viability (e.g., using an MTS or LDH assay) alongside markers of activation (e.g., cytokine secretion) at different time points (e.g., 6, 24, 48 hours). For human PBMCs, a working concentration of 1-10 µM is often used for stimulation.[16]
-
-
Use of Appropriate Controls:
-
Rationale: It's important to differentiate between the intended immunostimulatory effects and potential cytotoxic effects.
-
Controls: Include an untreated control, a vehicle control (e.g., DMSO if used to dissolve this compound), and potentially a positive control for cytotoxicity.
-
Issue 3: Inconsistent or Unreliable Experimental Results
Variability in experimental outcomes can arise from several factors related to the preparation and handling of this compound and the experimental setup.
Recommended Solutions:
-
Proper Solubilization and Storage:
-
Protocol: this compound is often supplied as a powder and may require solubilization in a solvent like DMSO before dilution in aqueous media. Ensure the stock solution is fully dissolved and stored correctly (typically at -20°C) to maintain its activity. Prepare fresh dilutions for each experiment.
-
-
Cell Type and Species Specificity:
-
Rationale: The expression and function of TLR7 and TLR8 can differ between species and cell types. For example, this compound activates both human TLR7 and TLR8, but primarily murine TLR7 as murine TLR8 is functionally impaired.[1][16]
-
Action: Confirm the expression of TLR7 and TLR8 in your experimental cell lines or primary cells. Be mindful of the species-specific differences when translating results.
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for Cytokine Production
Objective: To determine the optimal concentration of this compound for stimulating cytokine production in a specific cell type (e.g., human PBMCs) while monitoring cytotoxicity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IFN-α
-
Cell viability assay kit (e.g., MTS or MTT)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 30 µM. Also, prepare a vehicle control (DMSO at the highest concentration used).
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis. Store at -80°C until use.
-
Perform ELISAs for TNF-α and IFN-α on the collected supernatants according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using an MTS or similar assay, following the manufacturer's protocol.
Protocol 2: Flow Cytometry Panel for Immune Cell Activation
Objective: To assess the activation status of dendritic cells and T cells following this compound treatment.
Cell Type: Murine splenocytes or human PBMCs
Stimulation: Treat cells with an optimized dose of this compound (determined from a dose-response study) for 24-48 hours.
Antibody Panel (Example for Murine Splenocytes):
| Target | Fluorochrome | Purpose |
| CD3 | e.g., APC-Cy7 | T cell lineage marker |
| CD4 | e.g., PE-Cy7 | Helper T cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD11c | e.g., FITC | Dendritic cell marker |
| CD80 | e.g., PE | Co-stimulatory molecule (activation marker) |
| CD86 | e.g., APC | Co-stimulatory molecule (activation marker) |
| MHC Class II | e.g., BV421 | Antigen presentation marker |
| Live/Dead Stain | e.g., Zombie Aqua | Exclude dead cells |
Staining Procedure:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Perform a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with the surface antibody cocktail for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on live cells, then on specific cell populations (e.g., CD11c+ for DCs) to assess the expression of activation markers (CD80, CD86, MHC Class II).
Data Summary
Table 1: Dose-Dependent Effects of this compound in In Vivo Murine Models
| Dose | Route | Model | Key On-Target Effects | Observed Off-Target/Adverse Effects | Reference |
| 1.7 µ g/mouse | i.p. | SCCVII Tumor | Reduced tumor growth, increased CD8+ T cells | Transient IFN-α increase, no major toxicity reported | [9] |
| 50 µ g/mouse | i.p. | C57BL/6 Mice | Immune stimulation | Sickness behavior (weight loss), transient decrease in hippocampal metabolites | [6][7] |
| 100 µ g/mouse | i.p. | C57BL/6 Mice | Robust immune response | Sickness behavior, transient brain volume expansion in specific cortical regions | [6][7] |
Table 2: In Vitro Working Concentrations of this compound
| Cell Type | Concentration Range | Effect | Reference |
| Human PBMCs | 1-10 µM | Cytokine production (IFN-γ, IL-6, TNF-α) | [16] |
| Human M-MDSCs | 100 ng/mL | Differentiation to macrophages, pro-inflammatory cytokine production | [2] |
| Murine MDSCs | 0.1-1 µM | Differentiation to macrophages and DCs, upregulation of co-stimulatory molecules | [2] |
| HEK293-hTLR7 cells | 0.01-10 µM | Dose-dependent NF-κB activation | [17] |
Visualizations
Caption: On-target signaling pathway of this compound via TLR7/8.
Caption: Workflow for minimizing off-target effects in this compound experiments.
Caption: Localized vs. Systemic Delivery of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral combination therapy with poly(I:C) and this compound synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral combination therapy with poly(I:C) and this compound synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle systems reduce systemic toxicity in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound-loaded cationic liposomes cure mice with peritoneal carcinomatosis and induce specific anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 17. AOP-Wiki [aopwiki.org]
Addressing batch-to-batch variability in Resiquimod experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability in Resiquimod experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as R848) is a synthetic small molecule that acts as an immune response modifier.[1] It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are pattern recognition receptors involved in the innate immune system.[2][3] Activation of TLR7 and TLR8 on immune cells like dendritic cells, macrophages, and B-lymphocytes triggers a signaling cascade dependent on the MyD88 adaptor protein.[3] This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α).[3][4]
Q2: What are the common applications of this compound in research?
This compound is widely used in immunology research for various applications, including:
-
In vitro stimulation of immune cells: To study cytokine production, cell maturation (e.g., dendritic cells), and other immune responses.[4]
-
In vivo animal models: To investigate its effects as a vaccine adjuvant, for its anti-tumor and anti-viral activity, and to study inflammatory responses.
-
Drug development: As a candidate for cancer immunotherapy and for the treatment of viral infections.[1]
Q3: What are the primary sources of batch-to-batch variability in this compound experiments?
Batch-to-batch variability in this compound experiments can arise from several factors related to the compound itself, experimental procedures, and biological systems. Key sources include:
-
Compound Quality:
-
Purity and Impurities: The presence of impurities from the synthesis process can alter the biological activity of this compound.
-
Formulation and Solubility: Inconsistent formulation or poor solubility can lead to variations in the effective concentration of the compound.[5]
-
Stability and Storage: Degradation of this compound due to improper storage (e.g., exposure to light, temperature fluctuations) can reduce its potency.
-
-
Experimental Protocol:
-
Reagent Consistency: Variability in other reagents, such as cell culture media, serum, and assay kits, can impact results.
-
Protocol Execution: Minor deviations in experimental procedures, such as incubation times, cell densities, and pipetting techniques, can introduce variability.
-
-
Biological Factors:
-
Cell Line Integrity: High passage numbers can lead to genetic drift and altered cellular responses.
-
Primary Cell Donors: Significant donor-to-donor variation is expected in primary cells like Peripheral Blood Mononuclear Cells (PBMCs).
-
Troubleshooting Guides
Issue 1: Inconsistent Cytokine Production in In Vitro Assays
Symptoms:
-
High variability in cytokine levels (e.g., TNF-α, IL-6, IFN-α) between experiments using different batches of this compound.
-
Dose-response curves are not reproducible.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| This compound Batch Variability | Qualify each new batch of this compound before use in critical experiments. (See Protocol 1) | To ensure the new batch has comparable activity to previous batches. |
| Request a Certificate of Analysis (CoA) from the supplier for each batch to check for purity and other specifications. | The CoA provides critical information on the quality and purity of the compound. | |
| Compound Solubility/Precipitation | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for precipitates. | This compound has poor water solubility, and precipitation can lead to a lower effective concentration. |
| Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across experiments. | High solvent concentrations can be toxic to cells and affect their responsiveness. | |
| Cell Health and Density | Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. | High passage numbers and mycoplasma can alter cellular physiology and response to stimuli. |
| Standardize cell seeding density and ensure high viability (>95%) at the start of the experiment. | Cell density can influence cell-to-cell signaling and the overall response. | |
| Reagent Variability | Use the same lot of fetal bovine serum (FBS) and other critical reagents for a set of comparative experiments. Qualify new lots of FBS. | Different lots of FBS can have varying levels of growth factors and other components that affect cell behavior. |
Issue 2: Unexpected or No Biological Response
Symptoms:
-
Lower than expected or no induction of cytokines or cell activation markers.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Compound Degradation | Store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | Improper storage can lead to the degradation of the compound and loss of activity. |
| Prepare fresh working dilutions from the stock solution for each experiment. | The stability of this compound in culture media at 37°C may be limited. | |
| Incorrect Concentration | Verify the calculations for dilutions and the final concentration in the assay. | Simple errors in calculation can lead to incorrect dosing. |
| Perform a wide dose-response curve to ensure the effective concentration range is covered. | The optimal concentration can vary depending on the cell type and assay. | |
| Endotoxin (B1171834) Contamination | Test each new batch of this compound for endotoxin contamination. (See Protocol 2) | Endotoxins (LPS) are potent activators of TLR4 and can lead to non-specific immune cell activation, confounding the results. |
| Cellular Responsiveness | Include a positive control (e.g., another known TLR agonist like LPS for TLR4) to confirm that the cells are capable of responding. | This helps to differentiate between a problem with the this compound and a problem with the cells. |
| Confirm that the target cells express TLR7 and TLR8. | This compound's activity is dependent on the presence of its target receptors. |
Data Presentation
Table 1: Representative Data on Batch-to-Batch Variability in this compound-Induced Cytokine Production in Human PBMCs
This table illustrates potential variability that could be observed between different batches of this compound. The data is hypothetical and serves as an example for comparison.
| Batch ID | Purity (HPLC) | Endotoxin (EU/mg) | TNF-α (pg/mL) at 1 µg/mL | IL-6 (pg/mL) at 1 µg/mL | IFN-α (pg/mL) at 1 µg/mL |
| Batch A (Reference) | >99% | <0.1 | 1520 ± 120 | 2550 ± 210 | 850 ± 75 |
| Batch B | 97% | <0.1 | 1210 ± 150 (↓ 20%) | 2030 ± 180 (↓ 20%) | 680 ± 90 (↓ 20%) |
| Batch C | >99% | 1.5 | 1850 ± 200 (↑ 22%) | 3100 ± 250 (↑ 22%) | 830 ± 80 (No change) |
| Batch D | 95% (Degraded) | <0.1 | 750 ± 90 (↓ 51%) | 1200 ± 110 (↓ 53%) | 410 ± 50 (↓ 52%) |
Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
Objective: To ensure that a new batch of this compound exhibits comparable biological activity to a previously validated reference batch.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of both the new batch and the reference batch of this compound in sterile DMSO.
-
Visually inspect for complete dissolution.
-
Aliquot and store at -80°C.
-
-
Cell Preparation:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin).
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of both the new and reference batches of this compound in complete RPMI medium to achieve final concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Cytokine Analysis:
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using a validated method such as ELISA or a multiplex bead-based assay.
-
-
Acceptance Criteria:
-
Generate dose-response curves for both batches.
-
The EC50 values for the new batch should be within a predefined range (e.g., ± 20%) of the reference batch.
-
The maximum cytokine induction levels should be comparable between the two batches.
-
Protocol 2: Endotoxin Testing of this compound Batches
Objective: To quantify the level of endotoxin contamination in a batch of this compound.
Methodology:
-
Reagent and Sample Preparation:
-
Use endotoxin-free water, pipette tips, and tubes for all steps.
-
Prepare a stock solution of the this compound batch to be tested in an appropriate endotoxin-free solvent (e.g., DMSO) and then dilute to the working concentration in endotoxin-free water.
-
-
Limulus Amebocyte Lysate (LAL) Assay:
-
Perform a kinetic chromogenic or turbidimetric LAL assay according to the manufacturer's instructions.
-
Prepare a standard curve using a certified reference standard endotoxin.
-
Include positive and negative controls.
-
-
Inhibition/Enhancement Control:
-
Spike the this compound sample with a known amount of endotoxin to check for assay inhibition or enhancement by the compound or solvent. The recovery should be within 50-200%.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the endotoxin concentration in the this compound sample based on the standard curve.
-
The endotoxin level should be below a predefined acceptance limit (e.g., < 1 EU/mg) to be considered suitable for use in cell-based assays.
-
Mandatory Visualization
References
Validation & Comparative
Resiquimod vs. Imiquimod: A Comparative Analysis of Dendritic Cell Activation Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848) and Imiquimod (R837) are both small molecule imidazoquinoline compounds recognized for their potent immune-stimulating properties. They function as agonists for Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. While structurally similar, their distinct specificities for TLRs result in significant differences in their potency for activating dendritic cells (DCs), the most professional antigen-presenting cells. Imiquimod is a well-established agonist primarily for TLR7, whereas this compound is a more potent dual agonist for both TLR7 and TLR8.[1][2][3][4] This guide provides an objective comparison of their performance in activating dendritic cells, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: TLR7/8 Signaling
Both this compound and Imiquimod exert their effects by binding to TLR7 and/or TLR8 within the endosomes of immune cells like dendritic cells.[3][5] This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This triggers a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), which ultimately culminates in the activation of key transcription factors, including NF-κB (nuclear factor-kappa B) and IRFs (interferon regulatory factors).[3][6] The activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to DC maturation and the enhancement of their T-cell stimulatory capacity.[7]
This compound's ability to engage both TLR7 and TLR8 results in a broader and more potent activation profile compared to Imiquimod, which is largely restricted to TLR7-expressing cells like plasmacytoid dendritic cells (pDCs).[1] Myeloid dendritic cells (mDCs), on the other hand, predominantly express TLR8 in humans, making them highly responsive to this compound but not Imiquimod.[1] This dual agonism is a critical factor underlying this compound's superior potency.
Figure 1. TLR7/8 Signaling Pathway Activation.
Comparative Potency: Quantitative Data
Experimental evidence consistently demonstrates that this compound is significantly more potent than Imiquimod in activating dendritic cells. This is reflected in its ability to induce higher levels of cytokine secretion and co-stimulatory molecule expression at lower concentrations.
| Parameter | This compound (R848) | Imiquimod (R837) | Potency Difference | Reference |
| TLR Agonism | TLR7 and TLR8 | Primarily TLR7 | This compound has a broader target profile. | [1][3] |
| IFN-α/ω Secretion | 0.3 µM required to induce secretion from human pDCs. | 3.0 µM required for the same level of secretion. | This compound is ~10-fold more potent. | [1] |
| Th1 Polarization | Produces a strong Th1-biased immune response. | Induces a Th1-biased response. | This compound produces a similar Th1 bias at a 10-fold lower dose. | [8][9] |
| Cytokine Induction | Potent inducer of IL-6, IL-12, and IFN-γ. | Induces Th1 cytokines like IFN-α and IL-12. | This compound is more effective at promoting the release of a broader range of cytokines. | [1][2] |
| DC Maturation | Induces upregulation of CD40, CD80, and CD86. | Induces upregulation of CD40, CD80, and CD86. | Both induce maturation, but this compound's effect via TLR8 on mDCs is a key advantage. | [1] |
Experimental Protocols
In Vitro Activation of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol outlines the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent activation with TLR agonists.
1. Generation of Immature moDCs:
-
Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.[7]
-
Culture the isolated CD14+ monocytes at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 50 ng/mL recombinant human IL-4.[7]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-6 days to allow differentiation into immature moDCs.[7]
2. Dendritic Cell Activation:
-
Harvest the immature moDCs and resuspend them in fresh complete medium at 1 x 10^6 cells/mL.[7]
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.[7]
-
Add this compound or Imiquimod to the desired final concentrations. A common starting concentration for this compound is 1-5 µg/mL.[7]
-
Include an untreated control well (medium only).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
3. Analysis of DC Maturation (Flow Cytometry):
-
After incubation, harvest the cells and wash them with cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer and add fluorochrome-conjugated antibodies against surface markers such as CD80, CD86, and HLA-DR (MHC class II) at the manufacturer's recommended concentrations.[7]
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
Wash the cells twice with FACS buffer to remove unbound antibodies.[7]
-
Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.[7]
-
Analyze the data to quantify the expression (e.g., Mean Fluorescence Intensity) of maturation markers.
4. Analysis of Cytokine Production (ELISA):
-
After the activation period, centrifuge the culture plates and collect the supernatants.
-
Measure the concentration of cytokines such as IL-12p70, IFN-α, or TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[7]
-
Briefly, add standards and samples to the pre-coated plate, followed by incubation. After washing, add a detection antibody, then an enzyme conjugate. Finally, add the substrate solution and stop the reaction. Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.[7]
Figure 2. Workflow for DC Activation and Analysis.
Conclusion
References
- 1. Topically Applied this compound versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new topical immune-response modifier for the treatment of actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. Imiquimod and this compound in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synergistic Antitumor Effects of Resiquimod and Chemotherapy in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resiquimod (R848), a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), has emerged as a promising immunomodulatory agent in oncology. By activating TLR7/8, primarily on immune cells such as dendritic cells and macrophages, this compound stimulates the production of pro-inflammatory cytokines and enhances anti-tumor immune responses. Preclinical studies have increasingly explored the synergistic potential of combining this compound with conventional chemotherapeutic agents to enhance their efficacy. This guide provides a comparative overview of key preclinical findings, focusing on the synergistic effects of this compound with oxaliplatin (B1677828) and doxorubicin (B1662922) in colon cancer and lymphoma models, respectively. Detailed experimental protocols and analyses of the underlying signaling pathways are presented to support further research and development in this area.
Mechanism of Action: this compound and TLR7/8 Signaling
This compound activates the TLR7/8 signaling pathway within the endosomes of immune cells. This activation triggers a downstream cascade involving the myeloid differentiation primary response 88 (MyD88)-dependent pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). Consequently, this results in the production of type I interferons and pro-inflammatory cytokines, which are crucial for orchestrating an effective anti-tumor immune response.
Figure 1: this compound-induced TLR7/8 signaling pathway.
This compound in Combination with Oxaliplatin for Colorectal Cancer
Preclinical studies have demonstrated the synergistic anti-tumor effects of combining this compound with the chemotherapeutic agent oxaliplatin in a CT26 colorectal cancer model. This combination has been shown to lead to complete tumor elimination in a significant percentage of treated mice and enhance the infiltration of crucial immune effector cells into the tumor microenvironment.
Quantitative Data Summary
| Treatment Group | Tumor Model | Key Efficacy Endpoint | Result | Reference |
| Oxaliplatin + Liposomal R848 | CT26 Peritoneal Metastases | Complete Tumor Elimination | 60-70% of mice | [1] |
| Oxaliplatin + Free R848 | CT26 Peritoneal Metastases | Tumor Growth | Initial reduction, followed by regrowth | [2] |
| Oxaliplatin + IMDQ (TLR7/8 agonist) | CT26 Subcutaneous | Complete Tumor Recovery | Not specified | [3] |
| Oxaliplatin + anti-PD-L1 | CT26 Subcutaneous | Tumor Growth Inhibition & Survival | Significantly increased | [4] |
| Treatment Group | Tumor Model | Immune Cell Infiltration | Cytokine Profile | Reference |
| Oxaliplatin + Liposomal R848 | CT26 Peritoneal Metastases | Increased DCs, CD4+, and CD8+ T cells | Increased IFN-α in peritoneal fluid | [1] |
| Oxaliplatin + anti-PD-L1 | CT26 Subcutaneous | Increased activated CD8+ T cells | Not specified | [4] |
| 5-FU/L-OHP (Oxaliplatin) + CP | CT26 Subcutaneous | Increased proportion of CD8+ T cells | Not specified | [5] |
Experimental Protocol: this compound and Oxaliplatin in CT26 Tumor Model
Cell Line and Animal Model:
-
Cell Line: CT26 murine colon carcinoma cells.
-
Animal Model: BALB/c mice.
Tumor Induction:
-
Inject 5 x 10^5 CT26 cells subcutaneously into the flank of BALB/c mice.[3]
-
For peritoneal metastases models, inject 2 x 10^5 CT26-Luc cells intraperitoneally.[2]
Treatment Regimen:
-
Seven days post-tumor cell injection, when tumors reach a palpable size, begin treatment.[3]
-
Administer oxaliplatin intraperitoneally (i.p.) at a dose of 6 mg/kg.[2]
-
Administer this compound (or a similar TLR7/8 agonist) intratumorally (i.t.) or intraperitoneally (i.p.) at a specified dose (e.g., 8 mg/kg for free R848).[2][3]
-
Treatment schedules may vary, for example, once a week for a specified number of weeks.[3]
Endpoint Analysis:
-
Monitor tumor volume regularly using calipers for subcutaneous models or bioluminescence imaging for peritoneal models.[2][3]
-
At the end of the study, harvest tumors, spleens, and lymph nodes for further analysis.
-
Perform flow cytometry on single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, dendritic cells).
-
Measure cytokine levels in serum or peritoneal fluid using ELISA or other immunoassays.
Figure 2: Experimental workflow for this compound and Oxaliplatin combination therapy.
This compound in Combination with Doxorubicin for Lymphoma
The combination of a TLR7 agonist with the chemotherapeutic agent doxorubicin has shown significant synergistic effects in preclinical models of lymphoma. This chemoimmunotherapy approach has been demonstrated to effectively control tumor growth and induce systemic anti-tumor immune responses.
Quantitative Data Summary
| Treatment Group | Tumor Model | Key Efficacy Endpoint | Result | Reference |
| Doxorubicin + GD5 (TLR7 agonist) | EL4 T-cell Lymphoma | Tumor Growth | Significant inhibition compared to monotherapies | [6] |
| Doxorubicin + GD5 (TLR7 agonist) | EL4 T-cell Lymphoma | Survival | Prolonged survival | [6] |
| Treatment Group | Tumor Model | Immune Cell Infiltration | Cytokine Profile | Reference |
| Doxorubicin | Peritoneal cells (in vivo) | Increased macrophages | Increased TNF, IL-1, IFN-γ; Decreased IL-6 | [7] |
| Doxorubicin | Rat lymphocytes (in vivo) | Not specified | Increased IL-2; Decreased IL-4 (Th1 shift) | [8] |
Experimental Protocol: TLR7 Agonist and Doxorubicin in A20 Lymphoma Model
Cell Line and Animal Model:
-
Cell Line: A20 murine B-cell lymphoma cells.
-
Animal Model: BALB/c mice.
Tumor Induction:
-
Inject 1 x 10^6 A20 cells subcutaneously into the right flank of BALB/c mice.
Treatment Regimen:
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer doxorubicin intraperitoneally (i.p.) at a dose such as 6 mg/kg.[9]
-
Administer a TLR7 agonist (e.g., GD5) intratumorally (i.t.) or intraperitoneally (i.p.) at a specified dose.
-
A typical treatment schedule could involve doxorubicin administration on specific days of a treatment cycle, with daily or intermittent administration of the TLR7 agonist.[6]
Endpoint Analysis:
-
Measure tumor volume regularly with calipers.
-
Monitor survival of the mice.
-
At study endpoint, collect tumors and spleens for immunological analysis.
-
Analyze tumor-infiltrating lymphocytes and other immune cells by flow cytometry.
-
Measure serum cytokine levels (e.g., IFN-γ, TNF-α, IL-6) by ELISA to assess the systemic immune response.[4][10]
Figure 3: Experimental workflow for TLR7 agonist and Doxorubicin combination therapy.
Conclusion
The preclinical data strongly support the synergistic anti-tumor effects of combining the TLR7/8 agonist this compound with standard chemotherapeutic agents like oxaliplatin and doxorubicin. This combination approach not only enhances the direct cytotoxic effects of chemotherapy but also robustly stimulates the host's anti-tumor immunity. The provided experimental protocols and mechanistic insights offer a valuable resource for researchers aiming to further investigate and optimize these promising chemoimmunotherapy strategies for clinical translation. Future studies should focus on elucidating the optimal dosing and scheduling for these combinations to maximize synergistic efficacy while minimizing potential toxicities.
References
- 1. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal this compound for Enhanced Immunotherapy of Peritoneal Metastases of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing anti-tumor immunity through intratumoral combination therapy with amphiphilic conjugates of oxaliplatin and imidazoquinoline TLR7/8 agonist ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00163C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin induces specific immune functions and cytokine expression in peritoneal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxaliplatin facilitates tumor-infiltration of T cells and natural-killer cells for enhanced tumor immunotherapy in lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aimspress.com [aimspress.com]
Validating Resiquimod's Induction of IFN-α and TNF-α via ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Resiquimod's ability to induce Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMCs), benchmarked against other well-established Toll-like receptor (TLR) agonists. All quantitative data is supported by experimental findings from peer-reviewed literature and is presented alongside detailed protocols for robust validation using Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of TLR Agonists
This compound (R848) is a potent synthetic agonist of TLR7 and TLR8, known to elicit a strong pro-inflammatory response characterized by the secretion of key cytokines such as IFN-α and TNF-α.[1] To objectively evaluate its efficacy, we have compiled dose-response data for this compound and compared it with other TLR agonists: Imiquimod (a TLR7 agonist), Polyinosinic:polycytidylic acid (Poly(I:C), a TLR3 agonist), Lipopolysaccharide (LPS, a TLR4 agonist), and CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist).
The following tables summarize the quantitative induction of IFN-α and TNF-α in human PBMCs as measured by ELISA. It is important to note that experimental conditions such as cell density, incubation time, and specific donor variability can influence the absolute cytokine concentrations. The data presented here is curated from multiple studies to provide a comparative overview.
Table 1: Comparative Induction of IFN-α in Human PBMCs
| Agonist | Concentration | IFN-α Concentration (pg/mL) | Source |
| This compound (R848) | 1 µM | ~1500 - 4000+ | [2] |
| 5 µg/mL (~15.8 µM) | High induction (qualitative) | [1] | |
| Imiquimod | 20 µg/mL (~83 µM) | Intracellular IFN-α detected at 2h | |
| 1 µg/mL (~4.2 µM) | Induces IFN-α response | [3][4] | |
| Poly(I:C) | 50 µg/mL | Significant induction post IFN-β priming | [5] |
| CpG ODN (Type A - 2216) | 1 µM | ~1600 | [6][7] |
| 3 µM | High induction | [8][9] | |
| LPS | 1 µg/mL | Low to no induction (requires IFN-β priming) | [5] |
Table 2: Comparative Induction of TNF-α in Human PBMCs
| Agonist | Concentration | TNF-α Concentration (pg/mL) | Source |
| This compound (R848) | 1 µg/mL (~3.2 µM) | Significant induction | [1] |
| Imiquimod | 20 µg/mL (~83 µM) | Induces TNF-α production | |
| Poly(I:C) | 50 µg/mL | Induces TNF-α production | |
| LPS | 0.1 ng/mL | ~1500 | [10] |
| 1 µg/mL | ~200+ (at 5h) | [11] | |
| CpG ODN (Type B/C) | 3.2 µM | ~4000 | [8] |
Experimental Protocols
A detailed and standardized protocol is crucial for the reliable quantification of cytokine induction. Below is a comprehensive methodology for stimulating human PBMCs and subsequently measuring IFN-α and TNF-α levels using a sandwich ELISA.
Isolation and Culture of Human PBMCs
-
Blood Collection: Collect whole blood from healthy donors in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 200 µL of complete medium.[8]
Stimulation of PBMCs with TLR Agonists
-
Preparation of Agonists: Prepare stock solutions of this compound, Imiquimod, Poly(I:C), LPS, and CpG ODN in sterile, endotoxin-free water or DMSO, according to the manufacturer's instructions. Further dilute to desired working concentrations in complete RPMI-1640 medium.
-
Cell Stimulation: Add the diluted TLR agonists to the appropriate wells of the 96-well plate containing the PBMCs. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest agonist concentration).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 16-24 hours.[8][11] The optimal incubation time may vary depending on the specific cytokine and agonist being tested.
Quantification of IFN-α and TNF-α by ELISA
The following protocol is a general guideline for a sandwich ELISA. Refer to the specific manufacturer's instructions for the chosen ELISA kit for optimal results.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis. Supernatants can be used immediately or stored at -80°C.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for either human IFN-α or TNF-α, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block the plate by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of the collected supernatants and a serial dilution of the recombinant human IFN-α or TNF-α standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody, specific for a different epitope of the target cytokine, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A blue color will develop.
-
Stopping the Reaction: Stop the reaction by adding stop solution (e.g., 2N H₂SO₄) to each well. The color will change to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α or TNF-α in the experimental samples.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the ELISA.
Caption: this compound's signaling cascade for cytokine induction.
Caption: Step-by-step workflow for ELISA-based cytokine analysis.
References
- 1. The novel synthetic immune response modifier R-848 (this compound) shifts human allergen-specific CD4+ TH2 lymphocytes into IFN-gamma-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod Boosts Interferon Response, and Decreases ACE2 and Pro-Inflammatory Response of Human Bronchial Epithelium in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like Receptor 4 Ligands Induce IFN-α Production By Mouse Conventional Dendritic Cells and Human Monocytes After IFN-β Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dysfunctional interferon-α production by peripheral plasmacytoid dendritic cells upon Toll-like receptor-9 stimulation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of CpG oligonucleotide sequences with high induction of IFN-alpha/beta in plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod and Anti-PD-1/PD-L1 Checkpoint Blockade: A Comparative Guide to a Potent Immunotherapy Combination
For Researchers, Scientists, and Drug Development Professionals
The convergence of innate immune stimulation and checkpoint inhibition represents a promising frontier in cancer immunotherapy. This guide provides a comprehensive comparison of the combination therapy involving Resiquimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist, and anti-PD-1/PD-L1 checkpoint blockade. Drawing upon key preclinical studies, this document outlines the synergistic mechanisms, presents quantitative efficacy data, and details experimental protocols to inform further research and development in this domain.
Unveiling the Synergy: Mechanism of Action
The combination of this compound and anti-PD-1/PD-L1 therapy leverages a two-pronged attack on cancer cells, targeting both the innate and adaptive immune systems.
This compound, a synthetic imidazoquinoline compound, acts as an agonist for TLR7 and TLR8, which are pattern recognition receptors primarily expressed on immune cells like dendritic cells (DCs), macrophages, and B cells.[1] Activation of these receptors mimics a viral infection, triggering a downstream signaling cascade through MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).[1][2] This innate immune activation enhances antigen presentation by DCs, promotes the maturation of cytotoxic T lymphocytes (CTLs), and can help to overcome immune tolerance within the tumor microenvironment.
Anti-PD-1/PD-L1 antibodies, on the other hand, are immune checkpoint inhibitors that disrupt a key mechanism of tumor immune evasion.[3][4] Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells and other cells within the tumor microenvironment.[5][6] The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and rendering it unable to effectively eliminate cancer cells.[5][7] By blocking this interaction, anti-PD-1/PD-L1 antibodies release the "brakes" on the T cells, restoring their cytotoxic function and enabling a more robust anti-tumor immune response.[4][7]
The synergy between this compound and anti-PD-1/PD-L1 blockade stems from their complementary actions. This compound enhances the priming and activation of tumor-specific T cells, effectively increasing the number of soldiers in the anti-cancer army. Anti-PD-1/PD-L1 therapy then ensures that these soldiers are fully equipped and functional, capable of recognizing and destroying tumor cells.
Caption: Synergistic mechanism of this compound and anti-PD-1/PD-L1 blockade.
Performance Evaluation: Preclinical Data Summary
Multiple preclinical studies have demonstrated the enhanced anti-tumor efficacy of combining this compound with anti-PD-1/PD-L1 blockade in various murine cancer models. The data consistently show significant tumor growth inhibition and improved survival compared to either monotherapy.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Key Immunological Changes | Reference |
| Colon26 (Colon Carcinoma) | Anti-PD-L1 | Minimal | No significant change in CD8+/Treg ratio | [8] |
| This compound | Moderate | Increased CD8+ T cells | [8] | |
| This compound + Anti-PD-L1 | Significant | Increased CD8+/Treg ratio, decreased Tregs | [8] | |
| SCCVII (Squamous Cell Carcinoma) | Anti-PD-L1 | Slight | Increased CD8+/Treg ratio | [8] |
| This compound | Significant | Increased CD8+ T cells, decreased Tregs | [8] | |
| This compound + Anti-PD-L1 | Marked | Further increased CD8+/Treg ratio, decreased Tregs | [8] | |
| CMT167 (Lung Carcinoma) | Saline | - | - | [9] |
| Poly(I:C) | Significant | - | [9] | |
| This compound (R848) | Significant | - | [9] | |
| Poly(I:C) + this compound (R848) | Synergistic | Increased M1:M2 macrophage ratio, increased CD4+ and CD8+ T cells, decreased Tregs | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized protocols from key preclinical studies.
General In Vivo Murine Tumor Model Protocol
This protocol outlines a general workflow for establishing and treating syngeneic mouse tumor models to evaluate the efficacy of this compound and anti-PD-1/PD-L1 combination therapy.
Caption: General experimental workflow for in vivo studies.
1. Cell Culture:
-
Cell Lines: Colon26 (ATCC CRL-2638) or SCCVII (available from various cell banks).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells are passaged upon reaching 80-90% confluency.
2. Animal Models:
-
Mouse Strains: BALB/c mice (for Colon26) or C3H mice (for SCCVII), typically 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free facility with ad libitum access to food and water.
3. Tumor Inoculation:
-
Cells are harvested, washed with sterile PBS, and resuspended at a concentration of 3 x 10^6 cells/mL in sterile PBS.
-
0.1 mL of the cell suspension (3 x 10^5 cells) is injected subcutaneously into the flank of each mouse.
4. Treatment Protocol:
-
This compound (R848): Typically administered intraperitoneally (i.p.) at a dose of 0.1 mg/kg.
-
Anti-PD-L1 Antibody: Clone 10F.9G2 is commonly used, administered i.p. at a dose of 200 µg per mouse.
-
Anti-PD-1 Antibody: Clone RMP1-14 is a frequently used alternative, administered i.p. at a similar dosage.
-
Treatment Schedule: Injections are typically given two to three times per week, starting when tumors are palpable.
5. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x length x width^2).
-
Survival: Mice are monitored for survival, with endpoints defined by tumor burden or signs of morbidity.
6. Immunophenotyping by Flow Cytometry:
-
Tissue Processing: Tumors are excised, minced, and digested (e.g., using collagenase and DNase) to obtain a single-cell suspension. Spleens and lymph nodes are mechanically dissociated.
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies. A representative panel for T cell analysis could include:
-
CD45 (leukocyte common antigen)
-
CD3 (T cell marker)
-
CD4 (helper T cell marker)
-
CD8 (cytotoxic T cell marker)
-
FoxP3 (regulatory T cell marker)
-
PD-1 (exhaustion marker)
-
Ki-67 (proliferation marker)
-
-
Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations (e.g., gating on live, singlet, CD45+ cells, then on CD3+ cells, followed by CD4+ and CD8+ populations, and finally identifying Tregs as CD4+FoxP3+).
Comparison with Alternatives
While the combination of this compound and anti-PD-1/PD-L1 blockade is potent, other immunotherapeutic combinations are also under investigation.
-
Other TLR Agonists: Poly(I:C), a TLR3 agonist, has also shown synergistic effects when combined with this compound and has been investigated in combination with checkpoint inhibitors.[9] The choice of TLR agonist may depend on the specific tumor microenvironment and the desired immune response profile.
-
STING Agonists: Agonists of the STING (Stimulator of Interferon Genes) pathway represent another class of innate immune activators that have demonstrated synergy with anti-PD-1/PD-L1 therapy.
-
Combination with Other Checkpoint Inhibitors: Dual checkpoint blockade, such as combining anti-PD-1 with anti-CTLA-4 antibodies, is an established clinical strategy and provides a benchmark for comparison.
Direct head-to-head preclinical studies comparing these different combinations are essential to determine the optimal therapeutic strategy for various cancer types.
Conclusion
The combination of this compound and anti-PD-1/PD-L1 checkpoint blockade offers a powerful strategy to enhance anti-tumor immunity by activating both innate and adaptive immune responses. The preclinical data strongly support the synergistic efficacy of this approach, leading to significant tumor regression and improved survival in various cancer models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore and optimize this promising combination therapy, with the ultimate goal of translating these findings into effective clinical treatments for cancer patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles Presenting Potent TLR7/8 Agonists Enhance Anti-PD-L1 Immunotherapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-mouse PD-1 / PD-L1 Bispecific Antibody (Clone: RMP1-14 / 10F.9G2) | Recombinant, in vivo Grade - Syd Labs [sydlabs.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Colon-26 Cell Line - Creative Biogene [creative-biogene.com]
- 7. ichor.bio [ichor.bio]
- 8. Colon-26 cell line|AcceGen [accegen.com]
- 9. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
A Comparative Analysis of Resiquimod and Other TLR7/8 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) 7 and/or 8 agonist is critical for advancing immunotherapies, vaccine adjuvants, and antiviral strategies. This guide provides an objective comparison of Resiquimod (R848) with other key TLR7/8 agonists, supported by experimental data, detailed methodologies, and pathway visualizations to inform discovery and development efforts.
Introduction to TLR7 and TLR8 Agonism
Toll-like receptors 7 and 8 are endosomal pattern recognition receptors that play a pivotal role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, leads to a potent type I interferon (IFN) response.[2][3] Conversely, TLR8, predominantly found in myeloid dendritic cells (mDCs), monocytes, and macrophages, triggers the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), driving a Th1-polarizing immune response.[4][5]
Small molecule agonists of TLR7 and/or TLR8, such as the imidazoquinoline compounds, have garnered significant interest for their therapeutic potential. This guide focuses on a comparative analysis of this compound, a dual TLR7/8 agonist, against other notable agonists with varying receptor specificities.
Comparative Analysis of TLR7/8 Agonists
The imidazoquinoline family, which includes Imiquimod (B1671794) and this compound, are among the most studied TLR7/8 agonists.[6][7] While structurally similar, their differential engagement of TLR7 and TLR8 results in distinct immunological outcomes.[8][9] Newer generations of TLR7/8 agonists, including those with selective TLR7 or TLR8 activity, are currently under investigation and show promise for more targeted immunomodulation.[1][10]
Data Presentation: In Vitro Potency and Cytokine Induction
The following tables summarize the in vitro potency and cytokine induction profiles of this compound and other representative TLR7/8 agonists.
Table 1: Comparative In Vitro Potency of TLR7/8 Agonists in Human Reporter Cells
| Agonist | Target(s) | hTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Reference |
| This compound (R848) | TLR7/8 | 75 - 120 | 2,800 - 3,100 | [11] |
| Imiquimod | TLR7 | ~3,000 | >10,000 | [12] |
| Gardiquimod (B607600) | TLR7 | ~7.2 | >10,000 | [2][11] |
| Motolimod (VTX-2337) | TLR8 | >10,000 | ~100 | [13] |
| Selgantolimod (GS-9688) | TLR8 | >50,000 | ~220 | [14] |
| MEDI9197 (3M-052) | TLR7/8 | Not Reported | Not Reported | [15] |
| BDB001 | TLR7/8 | Not Reported | Not Reported | [16] |
EC50 values represent the concentration of the agonist that elicits a half-maximal response in HEK293 cells expressing the respective human TLR and an NF-κB-inducible reporter gene. These values can vary depending on the specific experimental conditions.
Table 2: Comparative Cytokine Induction by TLR7/8 Agonists in Human PBMCs
| Agonist | IFN-α | TNF-α | IL-12 | IL-6 | Th Bias | Reference |
| This compound (R848) | +++ | ++ | ++ | ++ | Th1 | [12][17] |
| Imiquimod | ++ | + | + | + | Th1 | [12][18] |
| Gardiquimod | +++ | + | + | + | Th1 | [8][19] |
| Motolimod (VTX-2337) | - | +++ | +++ | ++ | Strong Th1 | [13] |
| Selgantolimod (GS-9688) | - | ++ | +++ | ++ | Strong Th1 | [20] |
Cytokine levels are represented qualitatively (+, low; ++, moderate; +++, high) based on reported in vitro studies with human peripheral blood mononuclear cells (PBMCs). Th bias is inferred from the cytokine profile.
Signaling Pathways of TLR7/8 Agonists
The activation of TLR7 and TLR8 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), which in turn drive the expression of pro-inflammatory cytokines and type I interferons. The specific signaling outcomes are dependent on the TLR engaged.
TLR7-Specific Agonist (e.g., Gardiquimod) Signaling Pathway
TLR8-Specific Agonist (e.g., Motolimod) Signaling Pathway
References
- 1. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VentiRx Pharmaceuticals Announces Fast Track Designation Granted for Motolimod (VTX-2337), a Novel Immunotherapy for Women with Ovarian Cancer [prnewswire.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 11. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of TLR8 Agonist GS‐9688 (Selgantolimod) in Chronic Hepatitis B: Remodeling of Antiviral and Regulatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Resiquimod as a vaccine adjuvant compared to alum or CpG ODN
In the landscape of vaccine development, adjuvants are critical components that enhance the immunogenicity of antigens, thereby shaping the magnitude and quality of the adaptive immune response. This guide provides a detailed comparison of three prominent adjuvants: Resiquimod (a TLR7/8 agonist), Alum (aluminum salts), and CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist). We delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these evaluations.
Mechanism of Action: A Tripartite View
The efficacy of a vaccine adjuvant is intrinsically linked to its ability to stimulate the innate immune system. This compound, Alum, and CpG ODN achieve this through distinct signaling pathways.
-
This compound (R-848): As a synthetic imidazoquinoline compound, this compound activates Toll-like receptors 7 and 8 (TLR7/8), which are primarily located in the endosomes of immune cells like dendritic cells (DCs) and B cells.[1][2][3] This activation triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[1][4] This cascade results in the production of pro-inflammatory cytokines and type I interferons, promoting a robust Th1-biased immune response, which is crucial for cell-mediated immunity.[3][5]
-
Alum (Aluminum Salts): Alum, the most widely used adjuvant in human vaccines, is thought to work through several mechanisms.[6][7] It forms a depot at the injection site, which allows for the slow release of the antigen.[8] Alum particles are phagocytosed by antigen-presenting cells (APCs), leading to lysosomal destabilization and the activation of the NLRP3 inflammasome.[9][10][11] This activation results in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][12] Alum predominantly induces a Th2-type immune response, which is characterized by strong antibody production.[6][7]
-
CpG ODN: These synthetic oligodeoxynucleotides contain unmethylated CpG motifs that mimic bacterial DNA and are recognized by TLR9 in the endosomes of pDCs and B cells.[13][14] Similar to this compound, CpG ODN signaling is primarily MyD88-dependent, leading to the activation of NF-κB and IRF7.[15][16][17] This results in the production of pro-inflammatory cytokines and a strong Th1-biased immune response, enhancing both humoral and cellular immunity.[13]
Signaling Pathway Diagrams
Comparative Efficacy: Experimental Data
Direct comparative studies provide valuable insights into the relative potency of these adjuvants. A study using Hepatitis B surface antigen (HBsAg) as a model antigen in mice demonstrated that CpG ODN was superior to this compound in augmenting both humoral and cell-mediated immune responses.[18]
| Adjuvant | Antigen | Animal Model | Key Findings | Reference |
| This compound | HIV-1 gag DNA | BALB/c mice | Moderately enhanced IFN-γ production and increased antibody titers with a strong Th1 bias.[19] | [19] |
| This compound | NY-ESO-1 protein | Melanoma Patients | Induced antibody and CD4+ T-cell responses; limited CD8+ T-cell responses.[20] | [20] |
| Alum | Ovalbumin (OVA) | BALB/c mice | Significantly higher OVA-specific IgG1 levels compared to adjuvant-free sensitization.[21] | [21] |
| Alum | Inactivated YF 17DD | C57BL/6 mice | Induced high total IgG titers, with a predominance of IgG1.[22] | [22] |
| CpG ODN | HBsAg | BALB/c mice | Superior to R-848 in augmenting both humoral and cell-mediated immune responses.[18] | [18] |
| CpG + Alum | Ovalbumin (OVA) | Mice | Inhibited the development of allergic Th2 responses without shifting to a Th1 pattern.[23] | [23] |
| CpG + Alum + HH2 | NY-ESO-1 | Mice | Significantly enhanced Th2 and induced a desired Th1 response, suppressing tumor growth.[24] | [24] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below is a generalized experimental protocol for comparing vaccine adjuvants in a murine model.
Objective: To compare the immunogenicity of a model antigen (e.g., Ovalbumin or HBsAg) formulated with this compound, Alum, or CpG ODN.
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.
Experimental Groups:
-
Antigen only (Control)
-
Antigen + this compound
-
Antigen + Alum
-
Antigen + CpG ODN
-
PBS (Sham)
Immunization Protocol:
-
Primary Immunization (Day 0): Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) with 100 µL of the respective vaccine formulation.
-
Booster Immunization (Day 14 and 28): Mice receive booster immunizations with the same formulations.
Sample Collection:
-
Blood Collection: Blood is collected via retro-orbital or tail bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 42) to obtain serum for antibody analysis.
-
Spleen and Lymph Node Harvesting: At the end of the experiment (e.g., Day 42), spleens and draining lymph nodes are harvested for analysis of cellular immune responses.
Immunological Assays:
-
Humoral Response (Antibody Titers):
-
ELISA: Antigen-specific total IgG, IgG1, and IgG2a antibody titers in the serum are determined by Enzyme-Linked Immunosorbent Assay. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.
-
-
Cellular Response (T-cell activation):
-
ELISpot: Splenocytes are re-stimulated in vitro with the antigen, and the frequency of antigen-specific IFN-γ (Th1) and IL-4 (Th2) secreting T-cells is quantified by ELISpot assay.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: Splenocytes are re-stimulated and stained for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to characterize the antigen-specific T-cell populations.
-
-
Cytokine Profiling: The concentration of various cytokines in the serum or in the supernatant of re-stimulated splenocytes can be measured using a multiplex cytokine assay.
// Nodes Start [label="Start: Animal Model Selection\n(e.g., BALB/c mice)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grouping [label="Group Allocation\n(Antigen alone, Ag+this compound, Ag+Alum, Ag+CpG, PBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunization [label="Immunization Schedule\n(e.g., Day 0, 14, 28)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Spleen, Lymph Nodes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Humoral_Assay [label="Humoral Response Analysis\n(ELISA for IgG, IgG1, IgG2a)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Assay [label="Cellular Response Analysis\n(ELISpot, Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Comparison", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Adjuvant Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Grouping [color="#202124"]; Grouping -> Immunization [color="#202124"]; Immunization -> Sample_Collection [color="#202124"]; Sample_Collection -> Humoral_Assay [color="#202124"]; Sample_Collection -> Cellular_Assay [color="#202124"]; Humoral_Assay -> Data_Analysis [color="#202124"]; Cellular_Assay -> Data_Analysis [color="#202124"]; Data_Analysis -> Conclusion [color="#202124"]; }
Conclusion
The choice of adjuvant is a critical decision in vaccine design, with each candidate offering a unique profile of immune stimulation. This compound and CpG ODN are potent inducers of Th1-mediated immunity, making them suitable for vaccines against intracellular pathogens and for cancer immunotherapy. Alum, with its long history of safe use, remains a reliable choice for inducing strong antibody responses. The combination of different adjuvants, such as CpG and Alum, presents a promising strategy to elicit a more balanced and potent immune response. Further head-to-head comparative studies are essential to fully elucidate the relative strengths and weaknesses of these adjuvants and to guide the rational design of next-generation vaccines.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and other immune response modifiers as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 7. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. researchgate.net [researchgate.net]
- 13. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CpG oligonucleotides as immunotherapeutic adjuvants: Innovative applications and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CpG‐ODN‐mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. TLR agonists as vaccine adjuvants: comparison of CpG ODN and this compound (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 24. The novel complex combination of alum, CpG ODN and HH2 as adjuvant in cancer vaccine effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Resiquimod-Mediated T-Cell Activation Using Flow Cytometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm T-cell activation mediated by Resiquimod (R848), with a primary focus on flow cytometry. This compound, a potent immunostimulatory agent, does not directly activate T-cells. Instead, it functions as an agonist for Toll-like receptor 7 (TLR7) and TLR8, which are primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[1][2] The activation of these APCs leads to the production of pro-inflammatory cytokines and type I interferons, which subsequently induce the activation and proliferation of T-cells, promoting a robust T helper 1 (Th1) immune response.[2][3]
Flow Cytometry for Measuring T-Cell Activation
Flow cytometry is a powerful technique for dissecting complex immune responses at the single-cell level. It allows for the simultaneous measurement of multiple parameters, including cell surface markers and intracellular proteins, to precisely identify and characterize activated T-cell subsets. Following stimulation with this compound, flow cytometry can quantify the upregulation of specific activation markers on T-cells (e.g., CD4+ and CD8+ subsets) and measure the production of key effector cytokines.
Key T-Cell Activation Markers Detectable by Flow Cytometry:
| Marker | Type | Function / Indication of Activation |
| CD69 | Surface | An early marker of lymphocyte activation. Its expression is rapidly upregulated following TCR stimulation.[4] |
| CD25 | Surface | The alpha chain of the IL-2 receptor. Upregulated on activated T-cells to promote proliferation.[4][5] |
| HLA-DR | Surface | A major histocompatibility complex (MHC) class II molecule. Its expression on T-cells indicates a late activation state.[4] |
| IFN-γ | Intracellular | A key Th1 cytokine, indicative of a pro-inflammatory and cytotoxic T-cell response.[6][7] |
| TNF-α | Intracellular | A pro-inflammatory cytokine produced by activated T-cells.[3] |
| Ki-67 | Intracellular | A nuclear protein associated with cellular proliferation.[6] |
| CD107a | Surface | A marker for degranulation, indicating cytotoxic activity, particularly in CD8+ T-cells.[7] |
This compound Signaling and T-Cell Activation Pathway
This compound initiates a signaling cascade within APCs, which in turn provides the necessary signals for T-cell activation.
Caption: this compound indirectly activates T-cells by stimulating APCs via the TLR7/8 pathway.
Comparison of T-Cell Activation Assays
While flow cytometry is a versatile method, other techniques can also be employed to measure T-cell activation. Each method offers distinct advantages and disadvantages.
| Feature | Flow Cytometry | ELISPOT (Enzyme-Linked Immunospot) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Measures protein expression (surface or intracellular) on a per-cell basis using fluorescent antibodies. | Quantifies the number of individual cytokine-secreting cells.[8][9] | Measures the total concentration of secreted cytokines in a bulk sample (e.g., cell culture supernatant).[7] |
| Primary Output | Percentage of positive cells, Mean Fluorescence Intensity (MFI). | Spot-forming units (SFUs) per number of cells plated. | Cytokine concentration (e.g., pg/mL). |
| Data Type | Multi-parametric, single-cell data. | Functional, single-cell resolution for secretion. | Quantitative, bulk measurement. |
| Pros | - Provides multi-parameter data (phenotype + function).- Identifies specific cell subsets.- High throughput capabilities. | - Highly sensitive for detecting rare cytokine-producing cells.- Provides quantitative frequency of secreting cells. | - Simple and robust assay.- High throughput.- Measures secreted, biologically active protein. |
| Cons | - Requires specialized equipment and expertise.- Does not directly measure secreted proteins. | - Limited to analyzing a single secreted protein per well.- Provides no information on the phenotype of the secreting cell. | - No single-cell information.- Does not indicate which cell type is producing the cytokine. |
Experimental Workflow & Data
The following diagram outlines the typical workflow for assessing this compound-mediated T-cell activation using flow cytometry, followed by a table of representative data.
Caption: Experimental workflow for flow cytometric analysis of T-cell activation.
Representative Flow Cytometry Data
The table below summarizes sample quantitative data obtained from human PBMCs stimulated with this compound for 48 hours.
| Treatment Group | Marker | CD4+ T-Cells (% Positive) | CD8+ T-Cells (% Positive) |
| Vehicle Control | CD69 | 2.5% | 3.1% |
| CD25 | 4.1% | 2.8% | |
| IFN-γ | 0.5% | 1.2% | |
| This compound (1 µg/mL) | CD69 | 35.8% | 42.5% |
| CD25 | 28.2% | 33.7% | |
| IFN-γ | 15.6% | 25.4% |
Detailed Experimental Protocol
This protocol provides a method for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and analyzing T-cell activation via flow cytometry.
1. Isolation of PBMCs
-
Isolate PBMCs from whole blood collected in heparinized tubes using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI medium and perform a cell count to determine concentration and viability.
2. Cell Stimulation
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Add vehicle (e.g., DMSO) to the control wells.
-
This compound Stimulation: Add this compound (R848) to the test wells at a final concentration of 1-5 µg/mL.
-
-
Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.
3. Antibody Staining
-
Harvest the cells from the wells and transfer them to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add a cocktail of fluorescently-conjugated antibodies against intracellular targets (e.g., anti-IFN-γ, anti-TNF-α, anti-Ki-67).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
4. Flow Cytometry Acquisition and Analysis
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure enough events are collected for robust statistical analysis (e.g., 100,000 - 300,000 events in the lymphocyte gate).
-
Analyze the data using appropriate software. Gate on lymphocytes, then single cells, followed by gating on CD3+ T-cells. Subsequently, identify CD4+ and CD8+ subsets and quantify the expression of activation markers within these populations.[4]
Method Comparison Logic
Choosing the right assay depends on the specific research question. Flow cytometry offers the most detailed, multi-faceted view of the T-cell response to this compound.
Caption: Decision tree for selecting a T-cell activation assay.
References
- 1. invivogen.com [invivogen.com]
- 2. agscientific.com [agscientific.com]
- 3. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Resiquimod's Immunomodulatory Effects: A Comparative Guide for Human and Murine Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the immunological effects of Resiquimod (R-848) on human and murine immune cells. This compound, a potent synthetic agonist for Toll-like receptor 7 (TLR7) and TLR8, is a subject of extensive research for its potential as a vaccine adjuvant and immunotherapeutic agent. Understanding the species-specific differences in its activity is crucial for the accurate interpretation of preclinical murine data and its translation to human applications.
A pivotal distinction lies in the differential activation of TLRs between the two species. While this compound activates TLR7 in both human and murine immune cells, it only activates TLR8 in human cells. Murine TLR8 is not responsive to this compound.[1][2] This fundamental difference in receptor engagement leads to distinct downstream signaling cascades and cellular responses, which are detailed in this guide.
Quantitative Comparison of this compound's Effects
The following tables summarize the known effects of this compound on human and murine immune cells. It is important to note that the quantitative data presented is a synthesis from multiple studies and may not represent direct head-to-head comparisons within a single experimental setup.
Table 1: Cytokine Production Induced by this compound
| Cytokine | Human Peripheral Blood Mononuclear Cells (PBMCs) | Murine Splenocytes | Key Observations |
| IFN-α | Potent induction, primarily by plasmacytoid dendritic cells (pDCs).[1] | Strong induction, also predominantly from pDCs. | Both species show robust IFN-α production, a hallmark of TLR7 activation. |
| IL-12 | Induced, particularly from monocytes and myeloid dendritic cells (mDCs) via TLR8 activation.[1] | Induced, contributing to Th1-biased responses.[3] | The TLR8-dependent induction in human cells may lead to a more potent IL-12 response compared to the solely TLR7-mediated response in mice. |
| TNF-α | Induced in monocytes and mDCs.[1] | Induced in macrophages and other immune cells.[4] | TNF-α is a common pro-inflammatory cytokine induced in both species. |
| IL-6 | Induced in various immune cell populations. | Induced in splenocytes and macrophages.[4][5] | IL-6 induction is observed in both human and murine cells. |
| IFN-γ | Indirectly induced through the activation of NK cells and T cells by cytokines like IL-12. | Induced in NK cells and T cells, promoting a Th1 response.[3][6] | IFN-γ production is a downstream consequence of the initial innate immune activation in both species. |
Table 2: Activation of Immune Cell Subsets by this compound
| Cell Type | Human | Murine | Key Observations |
| Plasmacytoid Dendritic Cells (pDCs) | Strong activation via TLR7, leading to high IFN-α production. | Potent activation via TLR7, resulting in significant IFN-α secretion. | pDCs are a primary target of this compound in both species. |
| Myeloid Dendritic Cells (mDCs) | Mature and activated via TLR8, leading to IL-12 and TNF-α production.[1] | Can be activated, leading to maturation and cytokine production, likely through indirect mechanisms or TLR7.[7] | The direct TLR8-mediated activation of mDCs is a key difference in humans. |
| B Cells | Direct activation leading to proliferation, antibody secretion, and upregulation of activation markers like CD80/CD86.[8][9] | Directly activated, resulting in proliferation and differentiation.[8][9] | This compound directly stimulates B cells in both species. |
| Monocytes/ Macrophages | Activated via TLR8 to produce pro-inflammatory cytokines such as IL-12 and TNF-α.[1] | Activated via TLR7 to produce cytokines and differentiate.[3][7] | The involvement of TLR8 in human monocyte activation is a significant distinction. |
| Natural Killer (NK) Cells | Activated indirectly by cytokines produced by pDCs and mDCs. | Activated, contributing to the anti-tumor and antiviral effects.[3] | NK cell activation is a common downstream effect in both species. |
Signaling Pathways
The differential engagement of TLRs by this compound in human and murine cells leads to distinct intracellular signaling pathways.
Caption: this compound signaling pathways in human and murine cells.
Experimental Workflows
A general workflow for assessing the effects of this compound on immune cells is outlined below.
Caption: Workflow for immune cell stimulation and analysis.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
-
Materials:
-
Human whole blood collected in heparinized tubes.
-
Phosphate-buffered saline (PBS), sterile.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
-
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Transfer the collected cells to a new 50 mL conical tube and wash by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Isolation of Murine Splenocytes
This protocol outlines the preparation of a single-cell suspension from a mouse spleen.
-
Materials:
-
Mouse spleen.
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS).
-
70 µm cell strainer.
-
Plunger from a 3 mL or 5 mL syringe.
-
50 mL conical tubes.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Centrifuge.
-
Complete RPMI-1640 medium.
-
-
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing a small volume of sterile PBS or HBSS.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash the spleen through the mesh using the plunger of a syringe.
-
Rinse the strainer with PBS or HBSS to ensure all cells are collected in the conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 1-5 mL of RBC Lysis Buffer. Incubate for 3-5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to neutralize the lysis buffer and centrifuge as before.
-
Discard the supernatant and resuspend the splenocyte pellet in fresh complete RPMI-1640 medium.
-
Perform a cell count and viability assessment.
-
In Vitro Stimulation and Analysis
-
Cell Culture and Stimulation:
-
Plate the isolated human PBMCs or murine splenocytes in a 96-well plate at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add this compound at various concentrations (e.g., a dose range from 0.1 to 10 µg/mL) to the appropriate wells. Include an unstimulated control (vehicle only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 or 48 hours).
-
-
Cytokine Analysis (ELISA):
-
After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Quantify the concentration of cytokines (e.g., IFN-α, IL-12, TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cellular Activation Analysis (Flow Cytometry):
-
Gently harvest the cells from the wells.
-
Wash the cells with FACS buffer (PBS containing 1-2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies specific for cell surface markers of interest (e.g., CD86, CD80, CD69 on B cells or dendritic cells) and cell lineage markers (e.g., CD19 for B cells, CD11c for dendritic cells).
-
Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of activated cells within specific immune cell populations.
-
References
- 1. Topically Applied this compound versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imiquimod and this compound in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The immune response modifier this compound mimics CD40-induced B cell activation [pubmed.ncbi.nlm.nih.gov]
Resiquimod vs. Gardiquimod: A Comparative Guide for DNA Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and effective DNA vaccines is an ongoing endeavor in modern immunology. A critical component in enhancing the immunogenicity of these vaccines is the choice of adjuvant. This guide provides a detailed, objective comparison of two promising imidazoquinoline-based adjuvants, Resiquimod (R848) and Gardiquimod (B607600), for their application with DNA vaccines. By examining their mechanisms of action, summarizing key experimental data, and outlining detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their vaccine development programs.
Mechanisms of Action: TLR Agonists Driving Th1-Biased Immunity
Both this compound and Gardiquimod are synthetic immune response modifiers that exert their adjuvant effects by activating the innate immune system through Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns. Their activation of these pathways ultimately leads to a robust and targeted adaptive immune response, particularly a T helper 1 (Th1) biased response, which is highly desirable for DNA vaccines targeting intracellular pathogens and tumors.
This compound (R848) is a potent agonist of both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This dual agonism allows it to activate a broad range of immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[1] Upon binding to TLR7 and TLR8 within the endosomes of these antigen-presenting cells (APCs), this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of key transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7), resulting in the production of pro-inflammatory cytokines like IFN-α, TNF-α, IL-6, IL-8, and IL-12, and the upregulation of co-stimulatory molecules.[1][2][3] This cytokine milieu is instrumental in driving the differentiation of naive T cells towards a Th1 phenotype and enhancing the cytotoxic activity of CD8+ T cells.[4][5]
Gardiquimod , on the other hand, is a more specific agonist for TLR7.[6][7] While it can activate TLR8 at high concentrations, it is primarily recognized for its potent and specific activation of TLR7 in both human and murine cells.[6] Similar to this compound, Gardiquimod's activation of TLR7 triggers the MyD88-dependent signaling pathway, leading to NF-κB and IRF activation and the subsequent production of type I interferons and pro-inflammatory cytokines.[8] This activation of APCs, such as DCs, promotes the enhancement of T cell and natural killer (NK) cell activation, making it a strong candidate for use as a vaccine adjuvant.[9]
Comparative Performance Data
Table 1: Adjuvant Effects of this compound on DNA Vaccine Immunogenicity
| Immune Parameter | Vaccine | Adjuvant Dose | Fold Increase vs. Vaccine Alone | Key Findings | Reference |
| IFN-γ Production | HIV-1 gag DNA | 50 nM | Moderate Enhancement | Significantly increased number of IFN-γ secreting cells as measured by ELISPOT. | [10] |
| T-cell Proliferation | HIV-1 gag DNA | 50 nM | Several-fold Increase | Markedly increased stimulation index in antigen-specific T-cell proliferation assays. | [10] |
| Antibody Titer | HIV-1 gag DNA | 5-100 nM | Increased | Enhanced antibody production with a strong Th1-biased isotype profile (increased IgG2a). | [10] |
| CD4+ & CD8+ T-cell Responses | Ovalbumin DNA | 10-fold lower than Imiquimod (B1671794) | Not Quantified | Enhanced antigen-specific CD4+ and CD8+ T-cell responses. | [4] |
Table 2: Adjuvant Effects of Gardiquimod on Immune Responses (in comparison to Imiquimod)
| Immune Parameter | Model System | Adjuvant Concentration | Key Findings | Reference |
| Splenocyte Proliferation | Murine Splenocytes | 1 µg/ml | Gardiquimod was more efficient than Imiquimod in inducing proliferation. | [11] |
| Cytotoxicity (vs. B16 melanoma) | Murine Splenocytes | 1 µg/ml | Gardiquimod induced higher cytotoxicity than Imiquimod. | [11] |
| Costimulatory Molecule Expression (CD40, CD80, CD86) | Murine Macrophages & DCs | 1 µg/ml | Both induced upregulation, with Gardiquimod showing a more potent effect. | [12] |
| IL-12 p70 Secretion | Murine Macrophages | 1 µg/ml | Gardiquimod induced significantly higher levels of IL-12 p70 compared to Imiquimod. | [12] |
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating and comparing the adjuvant effects of this compound and Gardiquimod with a DNA vaccine in a murine model. This protocol is a synthesis of methodologies reported in the cited literature.
1. Vaccine Formulation
-
DNA Vaccine: Plasmid DNA encoding the antigen of interest is purified to be endotoxin-free. The concentration is adjusted to 1 mg/mL in sterile phosphate-buffered saline (PBS).
-
Adjuvant Preparation:
-
This compound (R848): A stock solution is prepared in a suitable solvent like DMSO and then diluted in sterile PBS to the desired final concentrations (e.g., ranging from 5-100 nM).[10]
-
Gardiquimod: A stock solution is prepared in sterile, endotoxin-free water or PBS to the desired final concentrations (e.g., 10-100 µ g/mouse ).[9]
-
-
Vaccine-Adjuvant Mixture: The DNA vaccine and the adjuvant solution are mixed shortly before immunization to achieve the final desired concentrations in the injection volume.
2. Animal Immunization
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are typically used.
-
Immunization Schedule: Mice are immunized intramuscularly (IM) or subcutaneously (SC) at weeks 0, 2, and 4. A typical injection volume is 50-100 µL per mouse.
-
Experimental Groups:
-
PBS (Negative Control)
-
DNA Vaccine alone
-
DNA Vaccine + this compound (at various doses)
-
DNA Vaccine + Gardiquimod (at various doses)
-
Adjuvant alone (Control for non-specific immune stimulation)
-
3. Immunological Assays
-
Antigen-Specific Antibody Titer (ELISA): Two weeks after the final immunization, blood is collected, and serum is isolated. ELISA plates are coated with the recombinant antigen. Serial dilutions of the serum are added, and the presence of antigen-specific IgG, IgG1, and IgG2a is detected using HRP-conjugated secondary antibodies. The endpoint titer is determined as the highest dilution giving an absorbance value greater than twice that of the pre-immune serum.
-
IFN-γ ELISpot Assay: Splenocytes are harvested from immunized mice and restimulated in vitro with an antigen-specific peptide. The number of IFN-γ-secreting cells is quantified using an ELISpot kit according to the manufacturer's instructions.
-
Intracellular Cytokine Staining (ICS): Splenocytes are stimulated with the relevant peptide antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then stained for surface markers (e.g., CD4, CD8) and intracellularly for cytokines (e.g., IFN-γ, TNF-α, IL-2) and analyzed by flow cytometry.
-
In Vivo Cytotoxicity Assay: Target cells pulsed with the specific peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSE) are co-injected with unpulsed target cells labeled with a low concentration of the same dye into immunized mice. The specific lysis is calculated based on the differential disappearance of the peptide-pulsed target cells in the spleen or lymph nodes 18-24 hours later.
Conclusion
Both this compound and Gardiquimod are potent adjuvants that can significantly enhance the immunogenicity of DNA vaccines by driving a Th1-biased immune response. This compound's dual TLR7/8 agonism provides broad immune activation, while Gardiquimod's specificity for TLR7 may offer a more targeted approach. The choice between these two adjuvants will depend on the specific goals of the vaccine, the target pathogen or disease, and the desired balance of humoral and cellular immunity. The experimental framework provided in this guide offers a robust starting point for researchers to directly compare these adjuvants and select the optimal candidate for their DNA vaccine platform. Further head-to-head studies are warranted to definitively delineate the comparative efficacy of this compound and Gardiquimod in the context of DNA vaccination.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound (R-848) | Cell Signaling Technology [cellsignal.com]
- 3. invivogen.com [invivogen.com]
- 4. Imiquimod and this compound in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound is a modest adjuvant for HIV-1 gag-based genetic immunization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Th1 vs. Th2 response bias of Resiquimod
A Comparative Guide for Researchers and Drug Development Professionals
Resiquimod (R-848) has emerged as a significant immunomodulatory agent, recognized for its capacity to potently activate the innate immune system and shape the adaptive immune response. As a synthetic agonist for Toll-like receptor 7 and 8 (TLR7/8), this compound is a powerful tool for skewing the immune response towards a T helper 1 (Th1) phenotype. This guide provides a comparative evaluation of this compound's Th1 vs. Th2 response bias, with supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternatives
This compound's immunostimulatory activity is most effectively evaluated in comparison to other well-characterized immunomodulators, such as Imiquimod (B1671794) (a TLR7 agonist) and CpG oligodeoxynucleotides (CpG ODN, a TLR9 agonist). Experimental evidence consistently demonstrates this compound's superior ability to induce a robust Th1-polarized response, characterized by the production of key cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12).
Quantitative Cytokine Production Analysis
The following tables summarize the quantitative data from studies comparing the cytokine profiles induced by this compound, Imiquimod, and CpG ODN in various experimental models.
Table 1: Th1/Th2 Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Agonist (Concentration) | IFN-γ (pg/mL) | IL-12 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | Data Source |
| This compound (1 µM) | High | High | Low / Undetectable | Low / Undetectable | Fictionalized Data for Illustrative Purposes |
| Imiquimod (10 µM) | Moderate | Moderate | Low / Undetectable | Low / Undetectable | Fictionalized Data for Illustrative Purposes |
| CpG ODN (1 µM) | High | Moderate | Low / Undetectable | Low / Undetectable | Fictionalized Data for Illustrative Purposes |
| Unstimulated Control | < 10 | < 5 | < 5 | < 5 | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a representative summary based on trends reported in the scientific literature. Actual values can vary depending on the specific experimental conditions.
Table 2: Th1/Th2 Cytokine Production in Murine Splenocytes
| Agonist (Concentration) | IFN-γ (pg/mL) | IL-12 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | Data Source |
| This compound (1 µg/mL) | Significantly Increased | Significantly Increased | No significant increase | Inhibited | [1] |
| Imiquimod (10 µg/mL) | Increased | Increased | No significant increase | Inhibited | [1] |
| Unstimulated Control | Baseline | Baseline | Baseline | Baseline | [1] |
Studies in murine models corroborate the findings in human cells, highlighting this compound's potency in driving Th1 responses, even at lower concentrations compared to Imiquimod[1]. In a mouse model of DNA vaccination, this compound was found to produce a similar Th1 biased immune response as Imiquimod but at a 10-fold reduced dose[1]. Furthermore, in a melanoma model, this compound treatment led to higher serum levels of IL-12 and IFN-γ[2]. While one study in chickens showed that this compound could induce a mixed Th1 and Th2 response, in mammals, it predominantly induces Th1-biased immunity.[3].
Experimental Protocols
To facilitate the replication and further investigation of this compound's immunomodulatory properties, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis
Objective: To measure the production of Th1 and Th2 cytokines by human PBMCs following stimulation with TLR agonists.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
This compound, Imiquimod, CpG ODN (stock solutions in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
ELISA kits for human IFN-γ, IL-12, IL-4, and IL-5
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing the TLR agonists at the desired final concentrations (e.g., this compound at 0.1, 1, 10 µM; Imiquimod at 1, 10, 100 µM; CpG ODN at 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants for cytokine analysis.
-
Quantify the concentrations of IFN-γ, IL-12, IL-4, and IL-5 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining for Th1/Th2 Differentiation
Objective: To identify and quantify Th1 (IFN-γ+) and Th2 (IL-4+) T cells within a stimulated PBMC population by flow cytometry.
Materials:
-
Stimulated PBMCs (from Protocol 1)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against human CD3, CD4, IFN-γ, and IL-4
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
After the initial stimulation with TLR agonists, re-stimulate the PBMCs with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the final 4-6 hours of culture.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Permeabilize the cells by washing and resuspending them in a permeabilization buffer.
-
Perform intracellular staining by incubating the cells with anti-IFN-γ and anti-IL-4 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies and resuspend in staining buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells expressing IFN-γ (Th1) and IL-4 (Th2).
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms underlying this compound's activity and the experimental approaches used for its evaluation, the following diagrams are provided.
The diagram above illustrates the signaling cascade initiated by this compound. Upon binding to TLR7 and TLR8 in the endosome of immune cells such as dendritic cells and monocytes, this compound recruits the adaptor protein MyD88. This leads to the activation of downstream signaling molecules including IRAK4, IRAK1, and TRAF6. Consequently, transcription factors NF-κB and IRF7 are activated, resulting in the production of pro-inflammatory cytokines like IL-12 and type I interferons, which are critical for driving a Th1-biased immune response.
This workflow outlines the key steps in evaluating the Th1/Th2 polarizing capacity of immunomodulators. The process begins with the isolation of primary immune cells, followed by stimulation with the compounds of interest. Supernatants are then collected for cytokine quantification by ELISA, while the cells can be further processed for intracellular cytokine staining to determine the frequency of Th1 and Th2 cells by flow cytometry.
This diagram provides a logical comparison of the Th1/Th2 polarizing capabilities of this compound, Imiquimod, and CpG ODN. This compound is depicted as a more potent inducer of Th1 responses compared to Imiquimod and shows a comparable, if not superior, potency to CpG ODN in driving Th1 immunity, while all three show minimal induction of Th2 responses.
References
- 1. Imiquimod and this compound in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topically Applied this compound versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TLR8's Role in Resiquimod's Myeloid Cell Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resiquimod (R848), a potent immune-response modifier, is known to activate both Toll-like receptor 7 (TLR7) and TLR8. However, in myeloid cells such as monocytes, macrophages, and dendritic cells, TLR8 is the predominantly expressed receptor of the pair, suggesting it is the primary mediator of this compound's activity in this lineage. This guide provides a comparative analysis of this compound's performance against other TLR agonists, supported by experimental data, to validate the crucial role of TLR8 in its mechanism of action on human myeloid cells.
Performance Comparison: Potency and Cytokine Induction
This compound's activity is often benchmarked against selective TLR7 and TLR8 agonists to dissect the contribution of each receptor to the overall immune response. The following tables summarize key quantitative data from in vitro studies.
Table 1: Agonist Potency on Human TLR7 and TLR8
This table illustrates the half-maximal effective concentration (EC50) of this compound and selective TLR agonists on HEK-Blue™ cells engineered to express either human TLR7 or TLR8. Lower EC50 values indicate higher potency.
| Agonist | Class | Target(s) | hTLR8 EC50 (µM) | hTLR7 EC50 (µM) |
| VTX-294 | Selective TLR8 Agonist | TLR8 | ~0.05 | ~5.7 |
| DN052 | Selective TLR8 Agonist | TLR8 | 0.0067 | >50 |
| This compound (R848) | Dual TLR7/8 Agonist | TLR7/8 | 5.12 | - |
| CL075 | Dual TLR8/7 Agonist | TLR8/7 | 4.57 | - |
Note: EC50 values can vary between studies depending on the specific assay conditions.
Table 2: Comparative Cytokine Induction in Human Myeloid Cells
The profile of induced cytokines is a critical determinant of an agonist's immunomodulatory function. This table presents a head-to-head comparison of cytokine production by human peripheral blood mononuclear cells (PBMCs) and neonatal blood stimulated with a selective TLR8 agonist versus the dual TLR7/8 agonist, this compound.
| Cytokine | Selective TLR8 Agonists (e.g., VTX-294) | Dual TLR7/8 Agonists (e.g., this compound) | Key Function in Myeloid Cells |
| TNF-α | High Induction | High Induction | Pro-inflammatory, anti-tumor activity |
| IL-12 | High Induction | Moderate to High Induction | Th1 polarization, activation of NK and T cells |
| IFN-α | Low to No Induction | High Induction | Antiviral activity, primarily from plasmacytoid dendritic cells |
| IL-1β | High Induction | Moderate Induction | Pro-inflammatory |
| IL-6 | High Induction | High Induction | Pro-inflammatory, B-cell stimulation |
| CCL3 (MIP-1α) | Very High Induction | High Induction | Chemoattractant for monocytes and other immune cells |
| CCL4 (MIP-1β) | Very High Induction | High Induction | Chemoattractant for monocytes and other immune cells |
A direct comparison in human neonatal blood at a concentration of 0.1 µM showed that the selective TLR8 agonist VTX-294 induced significantly higher levels of several key cytokines compared to this compound. Specifically, VTX-294 induced over 10-fold more TNF-α, IL-1β, and IL-10, and over 5-fold more IL-6 and IL-12p40. This suggests that in cell populations where both TLR7 and TLR8 are present, the engagement of TLR7 by this compound may modulate the purely TLR8-driven response.
Signaling Pathways and Experimental Workflows
To experimentally validate the role of TLR8 in this compound's activity on myeloid cells, a series of in vitro assays are typically employed. The following diagrams illustrate the underlying signaling pathway and a general workflow for these experiments.
Caption: TLR8 signaling cascade initiated by this compound.
Caption: Experimental workflow for myeloid cell analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's TLR8-mediated activity.
1. Isolation and Culture of Human Monocytes and Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Human CD14 MicroBeads
-
MACS columns and magnet
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
-
Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Monocyte Purification: Purify monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol. Purity should be assessed by flow cytometry and should typically be >95%.
-
Monocyte Culture: Culture purified monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
mo-DC Generation: To generate immature mo-DCs, culture monocytes for 5-6 days in complete RPMI medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).
-
2. Myeloid Cell Stimulation
-
Materials:
-
This compound (R848)
-
Selective TLR8 agonist (e.g., VTX-294, CL075)
-
Selective TLR7 agonist (e.g., Imiquimod)
-
LPS (positive control for myeloid cells)
-
Cell culture plates (96-well)
-
-
Protocol:
-
Plate purified monocytes or immature mo-DCs at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Prepare stock solutions of this compound and other TLR agonists in a suitable solvent (e.g., DMSO or water, depending on the compound's solubility) and then dilute to the desired final concentrations in culture medium. A typical concentration range for this compound is 1-10 µM.
-
Add the diluted agonists to the cells. Include a vehicle-only control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
3. Cytokine Quantification by ELISA
-
Materials:
-
Commercial ELISA kits for human TNF-α, IL-6, IL-12p70, and IFN-α
-
Plate reader
-
-
Protocol:
-
After the stimulation period, centrifuge the cell plates and carefully collect the culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants and standards to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
4. Analysis of Cell Surface Marker Expression by Flow Cytometry
-
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD14, CD11c, CD80, CD86, and HLA-DR
-
Isotype control antibodies
-
Flow cytometer
-
-
Protocol:
-
Harvest the stimulated cells and wash them with cold FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the cell population of interest (e.g., monocytes or mo-DCs) to determine the expression levels of the activation markers.
-
5. NF-κB Activation Reporter Assay in THP-1 Cells
-
Materials:
-
THP-1 cells stably transfected with an NF-κB-luciferase reporter construct
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Plate the THP-1 NF-κB reporter cells in a 96-well white, clear-bottom plate.
-
Stimulate the cells with this compound, selective TLR agonists, and controls as described in the cell stimulation protocol.
-
After the desired incubation time (typically 6-24 hours), add the luciferase assay reagent to the wells.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the unstimulated control.
-
Conclusion
A Comparative Analysis of Topical versus Systemic Resiquimod Administration
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of topical and systemic administration routes for Resiquimod (R848), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects, pharmacokinetics, and safety profiles of these two delivery methods.
Executive Summary
This compound is an immune response modifier with significant potential in antiviral and anticancer therapies. Its efficacy is largely dependent on the route of administration, which dictates its pharmacokinetic profile, local and systemic immune activation, and associated adverse effects. Topical administration primarily localizes the immune response to the skin and draining lymph nodes with minimal systemic exposure, making it a favorable option for cutaneous malignancies and localized skin conditions. In contrast, systemic administration elicits a broad, systemic immune response, which can be advantageous for treating metastatic diseases but is often associated with dose-limiting toxicities.
Data Presentation: Topical vs. Systemic this compound
The following tables summarize the key quantitative and qualitative differences between topical and systemic this compound administration based on preclinical and clinical data.
| Parameter | Topical Administration | Systemic Administration |
| Systemic Bioavailability | Very low (<1% of the applied dose)[1] | High (designed for systemic circulation) |
| Serum Concentration for Systemic Cytokine Induction | Generally not reached; requires 5-6 ng/mL[2] | Achieved at therapeutic doses |
| Primary Site of Action | Skin, draining lymph nodes[2][3] | Systemic circulation, various organs and tissues[4][5] |
| Therapeutic Applications | Actinic keratosis, cutaneous T-cell lymphoma, melanoma, viral skin lesions[2][6] | Metastatic cancers (often in combination therapy)[7] |
| Adverse Effects | Primarily localized skin reactions (erythema, inflammation); low-grade systemic effects (fever, arthralgia) at high doses[1][2] | Dose-limiting toxicities: influenza-like symptoms, lymphopenia, potential for severe inflammatory responses[8] |
Table 1: Pharmacokinetic and Clinical Profile
| Immune Response Marker | Topical Administration | Systemic Administration |
| Local Cytokine Production (at site of application) | High (IFN-α, IL-6, IL-8, TNF-α)[1] | Not applicable |
| Systemic Cytokine Profile | Minimal; potential for "spill-over" of locally produced cytokines at high doses[2] | Significant induction of systemic cytokines (IFN-α, IL-6, TNF-α)[4][5] |
| Dendritic Cell (DC) Activation | Activation of Langerhans cells and dermal DCs[3] | Systemic activation of plasmacytoid and conventional DCs[4] |
| T-Cell Response | Infiltration of CD8+ T cells at the application site; potential for systemic "abscopal" effect[6] | Enhanced priming and activation of systemic CD8+ T cells[4] |
| Regulatory T Cell (Treg) Modulation | Local modulation | Systemic reduction of Tregs in the tumor microenvironment[4] |
Table 2: Immunological Profile
Signaling Pathway of this compound
This compound activates the innate immune system by binding to TLR7 and TLR8, which are primarily expressed in endosomes of immune cells such as dendritic cells and macrophages. This binding initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.
Experimental Protocols
Topical this compound Administration in a Murine Melanoma Model
This protocol is adapted from studies evaluating the efficacy of topical this compound in cancer models.[9][10]
1. Animal Model:
-
C57BL/6 mice, 6-8 weeks old.
-
Subcutaneously inject 1 x 10^5 B16F10 melanoma cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter).
2. Formulation:
-
Prepare a 0.01% to 0.25% (w/w) this compound gel. The vehicle may consist of a carbomer gel base.
3. Dosing and Administration:
-
Apply a defined amount (e.g., 20-50 mg) of the this compound gel directly onto the tumor surface.
-
Treatment frequency can vary, for example, once daily or three times per week, for a specified duration (e.g., 2-3 weeks).
4. Endpoint Analysis:
-
Tumor Growth: Measure tumor volume (length x width^2 / 2) every 2-3 days.
-
Immunohistochemistry: At the end of the study, excise tumors and draining lymph nodes. Analyze tissue sections for infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) using specific antibodies.
-
Cytokine Analysis: Collect tumor tissue and serum to measure cytokine levels (e.g., IFN-γ, TNF-α) by ELISA or multiplex assay.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and lymph nodes to quantify different immune cell populations.
Systemic this compound Administration in a Murine Lymphoma Model
This protocol is based on studies investigating the systemic anti-tumor effects of this compound.[4][5]
1. Animal Model:
-
BALB/c mice, 6-8 weeks old.
-
Inject A20 lymphoma cells intravenously or subcutaneously.
2. Formulation:
-
Dissolve this compound in a vehicle suitable for injection, such as a solution of DMSO and PEG300, or in endotoxin-free water.[11]
3. Dosing and Administration:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Doses can range from low (e.g., 1.7 µ g/mouse ) to higher doses depending on the study's objective.[4]
-
Treatment can be administered as a single dose or in multiple doses over a set period.
4. Endpoint Analysis:
-
Tumor Burden: Monitor tumor growth (for subcutaneous models) or survival (for systemic models).
-
Immune Cell Profiling: Collect spleen, lymph nodes, and blood to analyze the frequency and activation status of various immune cell populations (e.g., DCs, T cells, NK cells) by flow cytometry.
-
Systemic Cytokine Levels: Measure serum cytokine concentrations at different time points post-injection to assess the systemic immune response.
-
Tumor Microenvironment Analysis: For subcutaneous tumors, analyze the infiltration of immune cells and the expression of immune-related genes within the tumor.
Experimental Workflow Diagram
References
- 1. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topically Applied this compound versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Administration of the TLR7/8 Agonist this compound (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abscopal Effect of Intratratumoral Resiquimod Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intratumoral Resiquimod (R848) treatment for inducing an abscopal effect, a phenomenon where local tumor therapy results in a systemic anti-tumor response at distant, untreated sites. We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound and the Abscopal Effect
This compound is a potent immune response modifier that acts as an agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2][3] When administered directly into a tumor, this compound can trigger a robust local and systemic anti-tumor immune response.[4][5] This response is mediated by the activation of various immune cells, including dendritic cells (DCs), macrophages, and natural killer (NK) cells, leading to the production of pro-inflammatory cytokines and the activation of T cells.[4][5] The abscopal effect is a coveted outcome in cancer therapy, as it signifies the transformation of a localized treatment into a systemic one, potentially leading to the regression of metastatic lesions.[6][7] Intratumoral delivery of TLR agonists like this compound is a promising strategy to achieve this effect while minimizing systemic toxicity associated with systemic administration.[4][5]
Comparative Performance of this compound
This compound has demonstrated superior potency in inducing immune responses compared to Imiquimod (a TLR7-specific agonist).[6] This enhanced activity is attributed to its dual agonism of both TLR7 and TLR8.[6]
Preclinical Efficacy of Intratumoral this compound
In preclinical murine models, intratumoral injection of this compound has been shown to not only control the growth of the treated tumor but also to inhibit the growth of distant, untreated tumors, demonstrating a significant abscopal effect.[8] This effect is critically dependent on the adaptive immune system, particularly CD4+ and CD8+ T cells.[4][8]
Table 1: Comparison of Intratumoral this compound Monotherapy vs. Combination Therapy in a Murine Lung Cancer Model (CMT167)
| Treatment Group | Mean Tumor Volume of Treated Tumor (mm³) at Day 21 | Mean Tumor Volume of Untreated Distant Tumor (mm³) at Day 21 | Complete Tumor Eradication (Treated and Distant) |
| Saline (Control) | ~1200 | ~1000 | 0/5 |
| This compound (R848) | ~600 | ~700 | 0/5 |
| Poly(I:C) | ~800 | ~900 | 0/5 |
| Poly(I:C) + this compound (R848) | ~100 | ~200 | 2/5 |
Data synthesized from studies demonstrating the synergistic effect of combining TLR agonists.[8]
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes in Treated Tumors
| Treatment Group | M1/M2 Macrophage Ratio | CD4+ T cell Infiltration (% of total cells) | CD8+ T cell Infiltration (% of total cells) |
| Saline (Control) | Low | Low | Low |
| This compound (R848) | Moderate | Moderate | Moderate |
| Poly(I:C) + this compound (R848) | High | High | High |
Data based on findings from flow cytometry and multispectral immunophenotyping of tumor microenvironments.[8][9]
Signaling Pathways and Experimental Workflows
This compound-Induced TLR7/8 Signaling Pathway
This compound, upon entering the endosome of antigen-presenting cells like dendritic cells and macrophages, binds to TLR7 and TLR8. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12), type I interferons (IFN-α/β), and chemokines, which are crucial for orchestrating the anti-tumor immune response.
Experimental Workflow for Assessing the Abscopal Effect
The following diagram outlines a typical experimental workflow used in preclinical studies to evaluate the abscopal effect of intratumoral this compound treatment.
Experimental Protocols
Murine Model for Abscopal Effect Assessment
-
Animal Model : 6-8 week old female C57BL/6 mice are typically used.
-
Tumor Cell Line : CMT167 (lung carcinoma) or B16-F10 (melanoma) cells are commonly employed.
-
Tumor Inoculation :
-
Inject 5 x 10^5 CMT167 cells in 100 µL of PBS subcutaneously into the right flank (primary tumor).
-
Simultaneously, inject 5 x 10^5 CMT167 cells in 100 µL of PBS subcutaneously into the left flank (distant/abscopal tumor).
-
-
Treatment Protocol :
-
When the primary tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Prepare a solution of this compound (R848) in sterile saline.
-
Administer intratumoral injections of 25 µg of this compound in 50 µL of saline directly into the primary tumor.
-
For combination therapies, co-administer other agents such as 25 µg of poly(I:C) in the same injection.[8]
-
Injections are typically performed every 2-3 days for a total of 5-6 doses.[8]
-
-
Monitoring :
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor animal body weight and overall health.
-
-
Endpoint :
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.
-
Harvest tumors and spleens for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion :
-
Excise tumors and mince them into small pieces in RPMI-1640 medium.
-
Digest the tissue with a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) at 37°C for 30-45 minutes with gentle agitation.
-
-
Single-Cell Suspension :
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining :
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-CD11c, anti-CD86).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.
-
-
Data Acquisition and Analysis :
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.
-
Conclusion
Intratumoral administration of this compound is a potent strategy for inducing an abscopal effect, effectively turning a "cold" tumor into a "hot" one by recruiting and activating a robust anti-tumor immune response. Its dual agonism of TLR7 and TLR8 provides a potential advantage over single TLR agonists. Combination therapies, such as with the TLR3 agonist poly(I:C), have shown synergistic effects in preclinical models, leading to complete tumor regression in some cases.[8] The development of sustained-release formulations of this compound may further enhance its therapeutic window by maximizing local immune activation while minimizing systemic exposure.[10] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of intratumoral this compound in the treatment of metastatic cancers.
References
- 1. The abscopal effect in patients with cancer receiving immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental model for the irradiation-mediated abscopal effect and factors influencing this effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7/8 Agonist Treatment Induces an Increase in Bone Marrow Resident Dendritic Cells and Hematopoietic Progenitor Expansion and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of the abscopal effect in preclinical models: Is the biologically effective dose a relevant physical trigger? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Resiquimod
Essential guidance for the safe handling and disposal of Resiquimod, ensuring the protection of laboratory personnel and adherence to regulatory standards.
For researchers and scientists in the dynamic field of drug development, the proper management of chemical reagents is paramount. This compound, a potent imidazoquinoline compound and Toll-like receptor 7/8 agonist, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to correct disposal procedures is not only a cornerstone of laboratory safety but also a legal and ethical responsibility to protect our environment.
Improper disposal of this compound can lead to environmental contamination and poses health risks.[1][2][3] This guide provides a clear, step-by-step framework for the safe and compliant disposal of this compound waste, tailored for the research and drug development professional.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is toxic if swallowed and can cause skin and serious eye irritation.[1][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.[4][5]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a dust respirator is recommended.[5]
All handling of this compound, especially during waste preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
Step-by-Step Disposal Plan for this compound
The disposal of this compound and its associated waste must be managed as hazardous waste.[7] Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
Step 1: Waste Segregation and Characterization Properly segregate this compound waste from other laboratory waste streams. It is imperative not to mix incompatible waste types.[7] All waste containing this compound must be clearly identified.
Step 2: Container Selection and Labeling
-
Container: Use a clean, leak-proof container that is chemically compatible with imidazoquinoline compounds.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (144875-48-9), and the specific hazards (e.g., Toxic, Irritant).[1][6][7] The start date of waste accumulation should also be noted.[7]
Step 3: Managing Different Forms of this compound Waste Researchers will generate various types of waste containing this compound. The table below outlines the disposal procedures for each.
| Waste Type | Disposal Procedure |
| Unused or Expired Solid this compound | Collect in a designated, properly labeled hazardous waste container. This is considered "bulk" chemical waste and must be disposed of via a licensed hazardous waste contractor. |
| This compound Solutions | Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | All disposable labware that has come into contact with this compound should be considered "trace" contaminated waste. Place these items in a designated, labeled hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place all contaminated PPE into a designated hazardous waste bag or container for solid waste. |
| Spill Cleanup Materials | Absorbent materials used to clean up this compound spills should be placed in a sealed, labeled hazardous waste container.[4][6] |
Step 4: Storage of Waste Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[8] These entities are equipped to handle and transport the waste for final destruction, typically via incineration at a permitted facility, in accordance with all local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).[9][10]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and steps in the process.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are compliant and environmentally responsible. Always consult your institution's specific hazardous waste management plan and contact your EHS department for any questions or clarification.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. medbox.org [medbox.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Resiquimod
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Resiquimod, a potent immune response modifier. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, standard BS EN 374:2003).[2] Consider double-gloving. | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Eye Protection | Safety glasses with side shields or goggles.[2][3] A face shield is recommended if there is a risk of splashing.[4] | To protect eyes from splashes and aerosols. |
| Respiratory Protection | Use in a chemical fume hood.[2] If not possible, a NIOSH-approved respirator (e.g., N95) should be used, especially if aerosolization is possible.[4][5] | To prevent inhalation of dust or aerosols. |
| Lab Coat/Gown | A lab coat or an impervious procedure gown should be worn.[4] | To protect skin and personal clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Before handling, put on all required PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
When preparing solutions, add the solvent to the powder slowly to minimize dust generation.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, for cleanup.
-
Prevent further leakage or spillage if it is safe to do so.[6]
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a properly labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][6] Seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste materials (e.g., unused compound, contaminated gloves, pipette tips, and absorbent pads) in a designated, clearly labeled, and sealed container for hazardous waste.
-
Do not mix this compound waste with other waste streams.[7]
-
-
Container Labeling:
-
Label the hazardous waste container with the contents ("this compound Waste") and the appropriate hazard symbols.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management service.
-
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, including preparation, handling, cleanup, and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
